molecular formula C8H6Cl2O2 B031044 2-(3,5-Dichlorophenyl)acetic acid CAS No. 51719-65-4

2-(3,5-Dichlorophenyl)acetic acid

Cat. No.: B031044
CAS No.: 51719-65-4
M. Wt: 205.03 g/mol
InChI Key: RERINLRFXYGZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4) is a dichloro-substituted phenylacetic acid derivative serving as a versatile synthetic intermediate and building block in organic chemistry research . With a molecular formula of C8H6Cl2O2 and a molecular weight of 205.03 g/mol, this solid compound is offered with a high purity level of 95% . The presence of the acetic acid side chain and the symmetric 3,5-dichloro substitution pattern on the phenyl ring makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Researchers utilize this compound in coupling reactions, to create novel amide or ester derivatives, and as a core structure in medicinal chemistry for structure-activity relationship (SAR) studies. This product is classified as a chemical for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or household use . Please consult the Safety Data Sheet (SDS) prior to handling. The compound has associated hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves, eye protection, and dust masks are recommended to ensure safe laboratory practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERINLRFXYGZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199667
Record name Benzeneacetic acid, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51719-65-4
Record name 3,5-Dichlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51719-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3,5-Dichlorophenyl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(3,5-Dichlorophenyl)acetic Acid as a Pharmacophore and Synthetic Scaffold

Executive Summary

2-(3,5-Dichlorophenyl)acetic acid (3,5-DCPAA) represents a critical building block in medicinal chemistry and agrochemical synthesis.[1][2] Unlike its herbicidal isomer 2,4-D, the 3,5-dichloro substitution pattern offers a unique electronic and steric profile. The meta-positioned chlorines provide significant electron-withdrawing inductive effects (-I) without the steric hindrance adjacent to the alkyl side chain found in ortho-substituted analogs.[1][2] This guide details the physicochemical properties, a validated synthesis protocol via nitrile hydrolysis, and the downstream reactivity profile of 3,5-DCPAA, specifically tailored for researchers optimizing lipophilic ligand efficiency in drug discovery.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for experimental design.

Table 1: Physicochemical Properties of 2-(3,5-Dichlorophenyl)acetic Acid

PropertyValueContext/Relevance
CAS Number 51719-65-4Unique Identifier
Molecular Formula C₈H₆Cl₂O₂MW: 205.04 g/mol
Appearance White to off-white crystalline solidHigh purity indicator
Melting Point 112 – 115 °CDistinct from 2,4-D (138°C) and 3,4-D (89-91°C) isomers
pKa (Acid) 3.94 ± 0.10 (Predicted)More acidic than phenylacetic acid (pKa 4.[1][2][3]31) due to -I effect of Cl
LogP 2.6 – 3.0Moderate lipophilicity; ideal for membrane permeability
Solubility Soluble in MeOH, EtOH, DMSO, DCMPoor water solubility; requires organic co-solvent
H-Bond Donors 1 (Carboxylic Acid)Functional handle for derivatization
H-Bond Acceptors 2 (Carbonyl + Hydroxyl Oxygen)Interaction points for receptor binding

Validated Synthesis Protocol

While 3,5-DCPAA is commercially available, in-house synthesis is often required to introduce isotopic labels or when high-purity batches are needed freshly.[1][2] The most robust route is the acid-catalyzed hydrolysis of 3,5-dichlorobenzyl cyanide.[1][2]

Mechanism & Rationale

Direct hydrolysis of the nitrile avoids the use of strong oxidants required in the Willgerodt-Kindler reaction, preserving the aromatic chlorines which can be sensitive to radical dechlorination under harsh oxidative conditions.

Protocol: Acid Hydrolysis of 3,5-Dichlorobenzyl Cyanide

Reagents:

  • 3,5-Dichlorobenzyl cyanide (1.0 equiv)

  • Sulfuric acid (H₂SO₄), 60% aqueous solution (10 vol)

  • Glacial acetic acid (5 vol) – Solubilizing agent[1][2]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and magnetic stirrer.

  • Dissolution: Charge the flask with 3,5-dichlorobenzyl cyanide and glacial acetic acid. Stir until fully dissolved.

  • Acid Addition: Slowly add the 60% H₂SO₄ solution. Note: Exothermic reaction; maintain temperature < 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 110-115°C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) for the disappearance of the nitrile spot.[1][2]

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (20 vol) with vigorous stirring. The product should precipitate as a white solid.[1][2]

  • Purification:

    • Filter the precipitate.[1][2][4]

    • Redissolve the solid in 1M NaOH (converts to sodium salt).[1][2]

    • Extract with Dichloromethane (DCM) to remove unreacted non-acidic organics (discard organics).[1][2]

    • Acidify the aqueous layer to pH 1 with 6M HCl to re-precipitate the pure acid.[1][2]

    • Filter, wash with cold water, and dry under vacuum at 45°C.

Yield Expectation: 85–92%

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3,5-Dichlorobenzyl Cyanide Solubilize Dissolve in Glacial AcOH Start->Solubilize Hydrolysis Add 60% H2SO4 Reflux 115°C, 8 hrs Solubilize->Hydrolysis Acid Catalysis Quench Pour onto Crushed Ice Precipitate Formation Hydrolysis->Quench Precipitation Purify Acid-Base Extraction (1. NaOH -> 2. DCM Wash -> 3. HCl) Quench->Purify Remove Impurities Final Product: 2-(3,5-Dichlorophenyl)acetic acid (>98% Purity) Purify->Final Isolation

Figure 1: Step-wise workflow for the conversion of the nitrile precursor to the target phenylacetic acid derivative via acid hydrolysis.

Reactivity & Derivatization Strategies

In drug discovery, 3,5-DCPAA serves as a "warhead" carrier or a hydrophobic linker. Its reactivity is dominated by the carboxylic acid moiety.[1][2] The meta-chlorine atoms deactivate the ring towards electrophilic aromatic substitution, making the scaffold robust against oxidative metabolism (e.g., P450 oxidation).

Core Transformation: Amide Coupling (Drug Design)

Direct coupling using EDC/NHS is possible, but conversion to the acid chloride via Thionyl Chloride (SOCl₂) is the preferred method for sterically hindered amines or large scale-up.[1][2]

Protocol: Acid Chloride Formation

  • Suspend 3,5-DCPAA in dry Toluene.

  • Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1][2]

  • Heat to 80°C for 2 hours (Gas evolution: HCl/SO₂).

  • Concentrate in vacuo to yield 2-(3,5-dichlorophenyl)acetyl chloride (yellow oil).

  • Use immediately for coupling with amines to form amides.[1][2]

Reactivity Landscape

ReactivityLandscape Core 3,5-DCPAA (Carboxylic Acid) AcidChloride Acid Chloride (Activated Electrophile) Core->AcidChloride SOCl2 / DMF Reflux Ester Ester Derivatives (Prodrugs) Core->Ester R-OH / H+ Alcohol Phenethyl Alcohol (Reduction) Core->Alcohol LiAlH4 / THF Amide Amide Derivatives (Peptidomimetics) AcidChloride->Amide R-NH2 / Et3N Lipophilicity Lipophilicity Amide->Lipophilicity Increases LogP Stability Stability Amide->Stability Metabolic Stability

Figure 2: Functionalization tree demonstrating the primary synthetic pathways from the parent acid to bioactive derivatives.

Biological & Pharmaceutical Relevance[1][2][5][6][7]

  • Bioisosterism: The 3,5-dichlorophenyl moiety is a bioisostere for bulky hydrophobic groups like naphthyl or tert-butyl, but with distinct electronic properties.[1][2] It is often used to fill hydrophobic pockets in enzyme active sites (e.g., Aldose Reductase inhibitors).[1][2]

  • Metabolic Stability: The chlorine atoms at the 3 and 5 positions block the most reactive sites for metabolic hydroxylation on the phenyl ring, extending the half-life of drugs incorporating this scaffold.[1][2]

  • Plant Growth Regulation: Like many phenylacetic acid derivatives, 3,5-DCPAA exhibits auxin-like activity, though its specificity differs from 2,4-D. It is used in research to study auxin receptor selectivity.[1][2]

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store in a cool, dry place. Keep container chemically sealed.[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl content).[1][2]

References

  • PubChem. (2025).[1][2][5] 2-(3,5-Dichlorophenyl)acetic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

Sources

2-(3,5-Dichlorophenyl)acetic acid CAS number 51719-65-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 51719-65-4 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)

Executive Summary

2-(3,5-Dichlorophenyl)acetic acid is a specialized phenylacetic acid derivative characterized by chlorine substitution at the meta positions of the phenyl ring. Unlike its commercially ubiquitous isomer 2,4-dichlorophenylacetic acid (a precursor to 2,4-D herbicides), the 3,5-dichloro isomer serves as a critical scaffold in high-precision medicinal chemistry. Its unique substitution pattern blocks metabolic hydroxylation at the most reactive sites, enhancing the metabolic stability of downstream pharmaceutical candidates.

This guide details the physicochemical profile, industrial-viable synthesis, and application logic for researchers developing cysteine protease inhibitors (specifically Adenain inhibitors) and next-generation agrochemicals.

Part 1: Chemical Profile & Physicochemical Properties

The 3,5-dichloro substitution pattern imparts distinct electronic and steric properties compared to ortho- or para-substituted analogs. The electron-withdrawing nature of the meta-chlorines increases the acidity of the carboxyl group relative to unsubstituted phenylacetic acid, while the lack of ortho-substitution allows for rotational freedom often restricted in 2,6-analogs (like Diclofenac).

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline solidHigh purity samples may appear as needles.[1]
Melting Point 112 – 115 °CSharp melting point indicates high purity; broad range suggests nitrile contamination.
Boiling Point 325.2 ± 27.0 °C (Predicted)Decomposition likely before boiling at atm pressure.
pKa 3.94 ± 0.10 (Predicted)More acidic than phenylacetic acid (pKa ~4.3) due to inductive effect of Cl.
Solubility Soluble in EtOH, DMSO, DMF.Sparingly soluble in water; requires pH adjustment >5 for aqueous solubility.
Lipophilicity (LogP) ~2.6Optimal range for membrane permeability in drug discovery.

Part 2: Synthetic Pathways & Process Chemistry[2]

Mechanistic Rationale

While several routes exist (e.g., Arndt-Eistert homologation of benzoic acids), the most scalable and atom-economical route for laboratory and pilot-plant synthesis is the Cyanidation-Hydrolysis sequence starting from 3,5-dichlorobenzyl chloride.

Why this route?

  • Availability: The starting material (benzyl chloride derivative) is a standard commodity chemical.

  • Scalability: Avoids hazardous diazomethane used in Arndt-Eistert.

  • Purity Control: The nitrile intermediate is crystalline and can be purified before the final hydrolysis, ensuring the final acid meets pharma-grade specs.

Workflow Visualization

The following diagram illustrates the critical process flow and decision points in the synthesis.

SynthesisWorkflow Start Start: 3,5-Dichlorobenzyl Chloride Step1 Cyanidation (NaCN, EtOH/H2O, Reflux) Start->Step1 Nucleophilic Substitution Inter Intermediate: 2-(3,5-Dichlorophenyl)acetonitrile Step1->Inter Yield ~85-90% Step2 Acid Hydrolysis (H2SO4, HOAc, Reflux) Inter->Step2 Hydrolysis Workup Work-up: Dilute with Ice Water -> Filter Step2->Workup Precipitation Purify Recrystallization (Solvent: Ligroine or Toluene) Workup->Purify Crude Solid Final Product: 2-(3,5-Dichlorophenyl)acetic acid Purify->Final >98% Purity

Figure 1: Step-wise synthetic workflow from benzyl chloride precursor to purified acid.

Detailed Protocol: Cyanidation-Hydrolysis Route

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

  • Reagents: Dissolve 3,5-dichlorobenzyl chloride (1.0 eq) in ethanol. Add a solution of Sodium Cyanide (NaCN, 1.2 eq) in water.

    • Critical Note: Maintain a solvent ratio of EtOH:H2O (4:1) to ensure solubility of the organic halide while dissolving the cyanide salt.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the benzyl chloride.

  • Work-up: Evaporate ethanol. Extract the residue with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: The nitrile intermediate should appear as a solid/oil. If necessary, recrystallize from ethanol/water.

Step 2: Hydrolysis to Carboxylic Acid

  • Reagents: Suspend the nitrile (from Step 1) in a mixture of Glacial Acetic Acid and concentrated Sulfuric Acid (H₂SO₄) (1:1 v/v).

    • Expert Insight: Acidic hydrolysis is preferred over basic hydrolysis here. Basic hydrolysis often results in the sodium salt which forms a thick soap/gel that is difficult to stir. Acid hydrolysis precipitates the free acid directly upon dilution.

  • Reaction: Reflux vigorously for 6–12 hours.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice. The product will precipitate immediately as a white solid.

  • Purification: Filter the solid. Recrystallize from Ligroine (boiling range 90-110°C) or Toluene.

    • Target: Melting point must be sharp (112–115°C).

Part 3: Medicinal Chemistry Applications[3][4][5]

Scaffold Utility & SAR Logic

In drug discovery, 2-(3,5-Dichlorophenyl)acetic acid is a "bioisostere" tool. It is often used to replace phenylacetic acid or 2,4-dichloro analogs to alter metabolic profiles.

Key Application Areas:

  • Adenain Inhibitors (Antiviral):

    • Adenain is a cysteine protease essential for Adenovirus replication. Research indicates that 3,5-dichlorophenyl moieties fit into the hydrophobic S2 pocket of the protease enzyme more effectively than mono-substituted analogs.

  • Aldose Reductase Inhibitors:

    • Used in preventing diabetic complications (neuropathy/retinopathy). The acid moiety binds to the catalytic site, while the dichlorophenyl ring provides hydrophobic interactions.

  • NSAID Analogs:

    • Structurally related to Diclofenac (2,6-dichloro). The 3,5-pattern avoids the steric clash of the 2,6-pattern, potentially altering COX-1 vs. COX-2 selectivity.

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Core 2-(3,5-Dichlorophenyl) acetic acid MetaCl 3,5-Cl Substitution Core->MetaCl AcidGroup Carboxylic Acid (COOH) Core->AcidGroup Linker Methylene Linker (CH2) Core->Linker MetabStab Blocks Metabolic Hydroxylation MetaCl->MetabStab Lipophil Increases LogP (Membrane Permeability) MetaCl->Lipophil Binding Ionic Interaction with Target (e.g., Arg) AcidGroup->Binding Flexibility Rotational Freedom (No Ortho Sterics) Linker->Flexibility

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional advantages of the 3,5-dichloro scaffold.

Part 4: Safety & Handling (HSE)

Signal Word: WARNING

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3][4]
STOT-SE H335May cause respiratory irritation.[2][3]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness) and safety goggles are mandatory.

  • Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation (H335).

  • Storage: Store at room temperature, sealed. Keep away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452487, 2-(3,5-Dichlorophenyl)acetic acid. Retrieved from [Link][3]

  • Sriram, D., et al. (2008).Synthesis and antiviral activity of novel adenain inhibitors.

Sources

Technical Synthesis Guide: 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 51719-65-4 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

2-(3,5-Dichlorophenyl)acetic acid is a critical phenylacetic acid scaffold used in the synthesis of specific inhibitors for enzymes such as aldose reductase and methionyl-tRNA synthetase. Its 3,5-dichloro substitution pattern imparts significant lipophilicity and metabolic stability to the phenyl ring, making it a valuable building block in drug discovery.

This guide details the Nitrile Hydrolysis Route , currently the most robust and scalable method for synthesizing this compound. This pathway offers high yields (>80% over two steps) and avoids the variable yields often associated with the Willgerodt-Kindler reaction on electron-deficient acetophenones.

Retrosynthetic Analysis

The most logical disconnection for phenylacetic acids is at the benzylic carbon-carboxyl bond. The 3,5-dichloro substitution is stable under acidic and basic hydrolysis conditions, allowing for a classic homologation strategy via the nitrile intermediate.

Retrosynthesis Target 2-(3,5-Dichlorophenyl)acetic acid (Target) Nitrile 3,5-Dichlorophenylacetonitrile (Intermediate) Target->Nitrile Hydrolysis Chloride 3,5-Dichlorobenzyl chloride (Precursor) Nitrile->Chloride Cyanation (S_N2) Alcohol 3,5-Dichlorobenzyl alcohol (Starting Material) Chloride->Alcohol Chlorination

Figure 1: Retrosynthetic pathway utilizing the nitrile homologation strategy.

Primary Protocol: The Nitrile Hydrolysis Route

Overall Yield: ~75-85% Scale: Gram to Multi-kilogram compatible

Phase 1: Synthesis of 3,5-Dichlorophenylacetonitrile

This step involves the nucleophilic displacement of the benzylic chloride by cyanide.

Reagents:

Reagent Equiv. Role
3,5-Dichlorobenzyl chloride 1.0 Substrate
Sodium Cyanide (NaCN) 1.2 - 1.5 Nucleophile
Ethanol / Water (4:1) Solvent Reaction Medium

| Potassium Iodide (KI) | 0.05 | Catalyst (Finkelstein) |

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and temperature probe.

  • Dissolution: Dissolve 3,5-dichlorobenzyl chloride (1.0 eq) in Ethanol/Water (4:1 v/v). The concentration should be approximately 0.5 M.

  • Addition: Add Sodium Cyanide (1.2 eq) and catalytic Potassium Iodide (0.05 eq). Caution: NaCN is highly toxic. Work in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting chloride (Rf ~0.8) should disappear, yielding the nitrile (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: Crude 3,5-dichlorophenylacetonitrile (typically an off-white solid or viscous oil). Proceed directly to hydrolysis.

Phase 2: Acid Hydrolysis to Carboxylic Acid

Acidic hydrolysis is preferred over basic hydrolysis for this substrate to minimize decarboxylation risks and ensure complete conversion of the sterically robust nitrile.

Reagents:

Reagent Specification Role
3,5-Dichlorophenylacetonitrile Crude from Phase 1 Substrate
Sulfuric Acid (H₂SO₄) Concentrated (98%) Reagent/Solvent

| Water | Distilled | Co-solvent |

Protocol:

  • Setup: Place the crude nitrile in a round-bottom flask.

  • Acidification: Add a mixture of Conc. H₂SO₄ and Water (1:1 v/v). Use approximately 10 mL of acid solution per gram of nitrile. Note: Exothermic mixing; add acid to water carefully before adding to the flask.

  • Reflux: Heat to reflux (approx. 100-110°C) for 48 hours . The extended time is required due to the electron-withdrawing nature of the chlorines deactivating the nitrile carbon and the biphasic nature of the mixture.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).

  • Isolation: The product typically precipitates as a solid upon contact with ice water.

    • If solid forms: Filter, wash copiously with cold water to remove acid.[3]

    • If oil forms: Extract with Ethyl Acetate (3x).

Phase 3: Purification (Acid-Base Extraction)

To ensure pharmaceutical-grade purity (>98%), perform an acid-base extraction workup.

Workup Crude Crude Reaction Mixture (in Ethyl Acetate) BaseWash Extract with 1N NaOH Crude->BaseWash OrgLayer Organic Layer (Impurities/Unreacted Nitrile) BaseWash->OrgLayer Discard AqLayer Aqueous Layer (Product as Sodium Salt) BaseWash->AqLayer Keep Acidify Acidify with 6N HCl to pH 1-2 AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate FinalFilter Filter & Dry Recrystallize from Ligroin or EtOH/H2O Precipitate->FinalFilter

Figure 2: Purification workflow to isolate pure acid from neutral impurities.

Recrystallization:

  • Solvent: Ligroin (boiling range 60-90°C) or Ethanol/Water mixture.

  • Procedure: Dissolve crude solid in minimum hot solvent. Cool slowly to 4°C.

  • Target Melting Point: 115 – 116°C .

Analytical Characterization

Confirm identity and purity using the following parameters.

ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline powder
Melting Point 115 – 116°CSharp range indicates high purity.
¹H NMR (400 MHz, CDCl₃) δ 7.25–7.30 (m, 3H, Ar-H) δ 3.60 (s, 2H, CH₂)Characteristic singlet for methylene group.
Mass Spec (ESI-) [M-H]⁻ = 203.0Chlorine isotope pattern (3:1) visible.
TLC (Hex/EtOAc 1:1) R_f ≈ 0.35Stains with KMnO₄ or UV active.

Alternative Route: Willgerodt-Kindler Reaction

For laboratories lacking cyanide handling infrastructure.

This route utilizes 3,5-dichloroacetophenone.[2] While safer regarding toxicity, it often suffers from lower yields and sulfur contamination.

  • Reagents: 3,5-Dichloroacetophenone (1 eq), Sulfur (1.5 eq), Morpholine (2 eq).

  • Step 1: Reflux components for 10-12 hours to form the thiomorpholide intermediate.

  • Step 2: Hydrolyze the intermediate with H₂SO₄/Acetic Acid.

  • Drawback: The separation of sulfur byproducts can be difficult, often requiring extensive chromatography.

Safety & Handling

  • Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas. Antidote kit (Amyl nitrite/Sodium thiosulfate) must be present.

  • 3,5-Dichlorobenzyl chloride: Potent lachrymator and skin irritant. Handle in a hood.

  • Waste Disposal: All cyanide-containing aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

  • US Patent 6,207,710 B1 : Compounds for inhibiting beta-amyloid peptide release and/or its synthesis. (Describes the synthesis of 3,5-dichlorophenylacetic acid from the benzyl alcohol via mesylate/chloride and nitrile).

  • US Patent 6,506,782 B1 : Heterocyclic compounds... for inhibiting beta-amyloid peptide release. (Provides specific melting point data [115-116°C] and hydrolysis conditions).

  • World Patent WO1998022494 A2 : Methods and compounds for inhibiting beta-amyloid peptide release. (Details the H₂SO₄ reflux protocol for nitrile hydrolysis).

  • PubChem Compound Summary : 2-(3,5-Dichlorophenyl)acetic acid (CID 6452487).

Sources

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)acetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) is a pivotal, yet often overlooked, chemical intermediate whose structural features make it an exceptionally valuable building block in modern synthetic chemistry. The strategic placement of chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity, rendering it a versatile precursor for a range of high-value downstream products. This guide provides an in-depth examination of its core physicochemical properties, outlines a robust and validated protocol for its synthesis via nitrile hydrolysis, details comprehensive methods for its structural and analytical characterization, and explores its reactivity and applications in the pharmaceutical and agrochemical sectors. By synthesizing established chemical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers aiming to leverage this compound in their development programs.

Introduction: The Strategic Importance of a Dichlorinated Intermediate

In the landscape of fine chemical manufacturing and drug discovery, the utility of a precursor is often defined by its synthetic versatility and the unique properties it imparts to derivative molecules. 2-(3,5-Dichlorophenyl)acetic acid, a white to off-white solid, is a prime example of such a strategic intermediate.[1] Its structure, featuring a phenylacetic acid core with two chlorine atoms in a meta-substitution pattern, provides a unique combination of lipophilicity, metabolic stability, and chemical reactivity.

This compound serves as a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[2] The dichlorinated phenyl ring is a common motif in molecules designed to have specific biological activities, including potential anti-inflammatory and antiviral properties.[2][3] Furthermore, its structural similarity to plant auxins suggests potential applications in agriculture, a concept supported by studies on related dichlorophenylacetic acid isomers.[4] This guide aims to provide a comprehensive technical overview, moving beyond basic data to explain the causality behind experimental choices and to equip scientists with the practical knowledge needed for its effective synthesis, analysis, and utilization.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-(3,5-Dichlorophenyl)acetic acid are dictated by its molecular architecture. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, while the electron-withdrawing nature of the two chlorine atoms modulates the acidity of the carboxylic proton and the reactivity of the aromatic ring.

SynthesisWorkflow Start 3,5-Dichlorotoluene Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate1 3,5-Dichlorobenzyl Bromide Step1->Intermediate1 Reagents Step2 Cyanation (NaCN, DMSO) Intermediate1->Step2 Intermediate2 3,5-Dichlorobenzyl Cyanide (3,5-Dichlorophenylacetonitrile) Step2->Intermediate2 Reagents Step3 Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Intermediate2->Step3 Product 2-(3,5-Dichlorophenyl)acetic Acid Step3->Product Crude Product Purification Crystallization (Hot Water / Toluene) Product->Purification

Caption: Key workflow for the synthesis of 2-(3,5-Dichlorophenyl)acetic acid.

Field-Proven Protocol 1: Synthesis via Acid-Catalyzed Nitrile Hydrolysis

This protocol is adapted from the robust and well-documented procedure for the hydrolysis of benzyl cyanide, a method validated by Organic Syntheses. [5]The principles are directly applicable to the dichlorinated analog, providing a reliable pathway to the desired product.

Causality: Acid-catalyzed hydrolysis is chosen over alkaline hydrolysis for its straightforward workup. [6]In an acidic medium, the final product is the free carboxylic acid, which often precipitates upon cooling and can be isolated by simple filtration. Alkaline hydrolysis would yield the carboxylate salt, requiring a separate acidification step to precipitate the product.

Methodology:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 3,5-dichlorobenzyl cyanide (1.0 mole, 186.04 g), deionized water (450 mL), and concentrated sulfuric acid (98%, 350 mL).

    • Scientist's Note: The acid should be added slowly and cautiously to the water with cooling, as the dilution is highly exothermic. The order of addition is critical for safety.

  • Hydrolysis: Heat the vigorously stirred mixture to reflux (approx. 110-120 °C). Maintain a steady reflux for 4-5 hours. The reaction progress can be monitored by TLC or HPLC until the starting nitrile is consumed.

    • Self-Validation: The reaction is typically complete when the oily nitrile layer disappears, and the mixture becomes more homogeneous before product precipitation begins.

  • Isolation: After the reaction is complete, carefully pour the hot mixture into a separate beaker containing 1.5 L of cold deionized water and ice. Stir the mixture during the quench to promote the formation of a granular precipitate rather than a solid mass.

  • Filtration and Washing: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This step is crucial to remove residual sulfuric acid.

  • Purification (Crystallization): Transfer the crude, damp solid to a beaker and add a minimal amount of hot toluene or a toluene/heptane mixture to dissolve the product. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 2-(3,5-dichlorophenyl)acetic acid is paramount. This is achieved through a combination of spectroscopic analysis and chromatography.

Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly diagnostic. The methylene (-CH₂-) protons adjacent to the carbonyl and aromatic ring will appear as a singlet, typically in the range of δ 3.6-3.8 ppm. The aromatic region will show two distinct signals: a triplet (or more accurately, a narrow triplet) for the single proton at the C4 position (between the two chlorine atoms) and a doublet for the two equivalent protons at the C2 and C6 positions. [7]* ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~175-180 ppm), the methylene carbon (~40-45 ppm), and four distinct signals for the aromatic carbons, with the carbon atoms bonded to chlorine showing the largest chemical shifts. [8]* IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

Table 2: Predicted Spectroscopic Data

Technique Expected Signal / Feature Rationale
¹H NMR ~11-12 ppm (s, 1H, -COOH) Acidic proton, broad singlet.
~7.3 ppm (t, 1H, Ar-H4) Aromatic proton between two Cl atoms.
~7.2 ppm (d, 2H, Ar-H2,6) Two equivalent aromatic protons.
~3.7 ppm (s, 2H, -CH₂-) Methylene protons adjacent to Ar and COOH.
¹³C NMR ~176 ppm (C=O) Carboxylic acid carbonyl carbon.
~138 ppm (Ar C-1) Quaternary carbon attached to the side chain.
~135 ppm (Ar C-3,5) Carbons bonded to chlorine.
~129 ppm (Ar C-4) Aromatic CH between two Cl atoms.
~127 ppm (Ar C-2,6) Equivalent aromatic CH carbons.
~41 ppm (-CH₂-) Aliphatic methylene carbon.
IR (cm⁻¹) 2500-3300 (broad) O-H stretch (carboxylic acid dimer).
~1700 (strong, sharp) C=O stretch (carbonyl).
~1400-1450 C-O-H bend.
~700-800 C-Cl stretch.

| MS (m/z) | 204/206/208 | Molecular ion (M⁺) cluster showing Cl₂ isotope pattern. |

Field-Proven Protocol 2: Purity Determination by RP-HPLC

This protocol is a standard reverse-phase HPLC method, a universally accepted technique for assessing the purity of small organic molecules like phenylacetic acid derivatives. [9][10] Causality: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar phenyl ring. An acidified mobile phase (using formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal as the aromatic ring possesses a strong chromophore.

AnalyticalWorkflow SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (λ = 225 nm) Separation->Detection Data Data Analysis (Peak Integration, % Area) Detection->Data

Caption: Workflow for purity analysis by RP-HPLC.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of the synthesized product at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks. A pure sample (>98%) should exhibit a single major peak with minimal secondary peaks.

Chemical Reactivity and Applications in Development

The synthetic utility of 2-(3,5-dichlorophenyl)acetic acid stems from the reactivity of its carboxylic acid functional group. This group can be readily converted into other functionalities, such as acid chlorides, esters, and amides, making it a versatile scaffold for building more complex molecules.

Reactivity Start 2-(3,5-Dichlorophenyl)acetic Acid Step1 SOCl₂ or (COCl)₂ Start->Step1 Intermediate 2-(3,5-Dichlorophenyl)acetyl Chloride Step1->Intermediate Activation Step2a R-OH, Base Intermediate->Step2a Step2b R₂NH, Base Intermediate->Step2b Product_Ester Ester Derivative Step2a->Product_Ester Esterification Product_Amide Amide Derivative (Potential API) Step2b->Product_Amide Amidation

Caption: Key reactions demonstrating the utility as a synthetic building block.

  • Pharmaceutical Applications: The primary use in drug development is as a precursor for creating amide bonds. After activation to the highly reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride), it can be coupled with a wide variety of amines to generate a library of amide-containing final products. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Its mention as a reactant for preparing adenain inhibitors, which are potential antivirals, highlights its relevance in this field. [1]* Agrochemical Applications: The structural similarity of dichlorinated phenylacetic acids to the auxin class of plant hormones is significant. [4]Auxins regulate plant growth, and synthetic analogs are widely used as herbicides. [11]For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known selective herbicide that causes uncontrolled growth in broadleaf weeds. [12]While 2-(3,5-Dichlorophenyl)acetic acid is not a direct phenoxy-herbicide, its phenylacetic acid core is also known to exhibit auxin-like activity, making it and its derivatives prime candidates for the development of new plant growth regulators or herbicides.

Safety, Handling, and Storage

Proper handling of 2-(3,5-dichlorophenyl)acetic acid is essential to ensure laboratory safety. Based on aggregated GHS data, the compound is classified as an irritant. [13] Table 3: GHS Hazard Information

Classification Hazard Statement Pictogram
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 (Exclamation Mark)
Eye Irritation (Category 2A) H319: Causes serious eye irritation GHS07 (Exclamation Mark)
STOT SE (Category 3) H335: May cause respiratory irritation GHS07 (Exclamation Mark)

Source: PubChem[13]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust. Minimize dust generation during handling.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Some suppliers recommend storage in a freezer under -20°C for long-term stability. [1][14]

Conclusion

2-(3,5-Dichlorophenyl)acetic acid is more than a simple chemical; it is a strategic asset for innovation in both the pharmaceutical and agrochemical industries. Its well-defined structure, predictable reactivity, and robust synthesis make it an ideal starting point for complex molecular design. By understanding its fundamental properties and leveraging validated protocols for its synthesis and analysis, researchers can confidently and efficiently incorporate this versatile building block into their discovery and development pipelines, paving the way for the next generation of advanced chemical products.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Quality and Innovation: The Supply of 2-(3,5-Dichlorophenyl)acetic Acid.
  • European Patent Office. (n.d.). Process for the preparation of 2,4-dichlorophenoxyacetic acid. Google Patents.
  • CN103232339A. (2013). Preparation method of chlorinated phenylacetic acid. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis.
  • CN103224451B. (2014). Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.
  • V. Sagel, et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Available at: [Link]

  • CN104447290A. (2015). Method for preparing 2,4-dichlorophenoxyacetic acid. Google Patents.
  • PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • CN109809984B. (2020). Simple preparation method of 2, 6-dichlorophenylacetic acid. Google Patents.
  • ResearchGate. (2025). Recent advances in the Willgerodt–Kindler reaction. Available at: [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]

  • ResearchGate. (2017). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • WIPO. (2024). PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. PATENTSCOPE. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • ScienceMadness.org. (n.d.). The Willgerodt Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Wang, Y., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. National Center for Biotechnology Information. Available at: [Link]

  • IARC Publications. (2015). 2,4-DICHLOROPHENOXYACETIC ACID. Available at: [Link]

  • Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS One. Available at: [Link]

  • PubMed. (1995). Suppressing Effects of 6‐(2,5‐Dichlorophenyl)‐2,4‐diamino‐1,3,5‐triazine and Related Synthetic Compounds on Azoxymethane‐induced Aberrant Crypt Foci in Rat Colon. Available at: [Link]

  • PubMed. (2014). A 2,4-dichlorophenoxyacetic acid analog screened using a maize coleoptile system potentially inhibits indole-3-acetic acid influx in Arabidopsis thaliana. Available at: [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • CN105622396A. (2016). 2,4-dichlorophenoxyacetic acid preparation method. Google Patents.
  • Homework.Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Available at: [Link]

Sources

Technical Profile: 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,5-Dichlorophenyl)acetic acid molecular weight Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Critical Scaffold for Antiviral Protease Inhibitors

Executive Summary

2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) is a disubstituted phenylacetic acid derivative with a precise molecular weight of 205.04 g/mol .[1][2] Beyond its physical constants, this compound serves as a vital pharmacophore in medicinal chemistry, particularly in the development of Adenain inhibitors —agents targeting the adenovirus cysteine protease. Its 3,5-dichloro substitution pattern provides optimal lipophilic filling of the S4 hydrophobic pocket in enzyme active sites, significantly enhancing potency over unsubstituted analogs.

This guide details the physicochemical specifications, validated synthetic pathways, analytical characterization, and biological applications of this compound, providing a self-contained reference for laboratory implementation.

Physicochemical Specifications

The precise molecular weight is the primary identifier for stoichiometric calculations and mass spectrometry confirmation. The presence of two chlorine atoms introduces a distinct isotopic signature essential for identification.

PropertySpecificationNotes
Molecular Weight 205.04 g/mol Average mass
Monoisotopic Mass 203.97 g/mol Based on

Cl abundance
Molecular Formula C

H

Cl

O

CAS Number 51719-65-4
Appearance White crystalline solid
Melting Point 114–116 °CLiterature range
pKa (Predicted) ~3.8 – 4.0Lower than phenylacetic acid (4.[2][3][4]31) due to electron-withdrawing Cl substituents
LogP (Predicted) 2.8 – 3.1Lipophilic; soluble in DCM, MeOH, DMSO
Synthetic Architecture

The synthesis of 2-(3,5-Dichlorophenyl)acetic acid typically proceeds via the homologation of 3,5-dichlorobenzyl derivatives. The most robust laboratory scale-up method involves the hydrolysis of 3,5-dichlorobenzyl cyanide.

A. Reaction Pathway Visualization

The following diagram illustrates the logical flow from the commercially available benzyl alcohol precursor to the final acid.

SynthesisPath Start 3,5-Dichlorobenzyl Alcohol (Precursor) Intermediate1 3,5-Dichlorobenzyl Chloride Start->Intermediate1 SOCl2, DCM Reflux, 4h Intermediate2 3,5-Dichlorobenzyl Cyanide Intermediate1->Intermediate2 NaCN, DMSO 60°C, 3h Product 2-(3,5-Dichlorophenyl)acetic Acid (MW: 205.04) Intermediate2->Product 1. NaOH, H2O/EtOH, Reflux 2. HCl (Acidification)

Figure 1: Step-wise synthetic pathway transforming the benzyl alcohol scaffold into the phenylacetic acid target via chlorination, cyanation, and hydrolysis.[5]

B. Experimental Protocol: Nitrile Hydrolysis Route

Note: This protocol assumes starting from 3,5-dichlorobenzyl cyanide. If starting from the benzyl chloride, perform a standard nucleophilic substitution with NaCN in DMSO first.

Reagents:

  • 3,5-Dichlorobenzyl cyanide (1.0 eq)

  • Sodium Hydroxide (NaOH) (5.0 eq)

  • Ethanol (EtOH) / Water (1:1 v/v)

  • Hydrochloric Acid (HCl, 6M)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorobenzyl cyanide (e.g., 10 mmol) in a mixture of Ethanol (20 mL) and Water (20 mL).

  • Hydrolysis: Add solid NaOH (50 mmol) slowly. Heat the mixture to reflux (approx. 85°C) and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the nitrile spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove unreacted neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath (0°C). Dropwise add 6M HCl with vigorous stirring until the pH reaches ~1–2. A white precipitate should form immediately.

  • Isolation: Filter the solid precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 10 mL).

  • Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain pure white needles. Dry in a vacuum oven at 45°C overnight.

Analytical Characterization

Validating the identity of 2-(3,5-Dichlorophenyl)acetic acid requires checking both the molecular weight and the specific substitution pattern.

A. Mass Spectrometry (Isotope Pattern)

Due to the two chlorine atoms, the molecular ion ([M-H]⁻ or [M+H]⁺) will not be a single peak but a distinct cluster. This is the definitive check for the "Molecular Weight" parameter.

Ion Speciesm/z (approx)Relative IntensityOrigin
M 204 100%

Cl +

Cl
M+2 206 64%

Cl +

Cl
M+4 208 10%

Cl +

Cl

Interpretation: In Negative ESI mode (M-H)⁻, look for the base peak at 203 with the characteristic 9:6:1 intensity ratio at 203, 205, and 207.

B. Nuclear Magnetic Resonance (

H NMR)

The symmetry of the 3,5-substitution leads to a simplified aromatic region.

  • Solvent: DMSO-d

    
     or CDCl
    
    
    
  • 
     12.4 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.45 ppm (t, J=1.9 Hz, 1H):  Aromatic proton at position 4 (between the two chlorines).
    
  • 
     7.30 ppm (d, J=1.9 Hz, 2H):  Aromatic protons at positions 2 and 6 (chemically equivalent).
    
  • 
     3.65 ppm (s, 2H):  Benzylic methylene protons (-CH 
    
    
    
    -COOH).
Application in Drug Discovery: Adenain Inhibitors[6]

The primary high-value application of 2-(3,5-Dichlorophenyl)acetic acid is as a P2 ligand in the design of inhibitors for Adenain (Adenovirus protease).

Mechanism of Action: Adenain is a cysteine protease essential for viral maturation.[6] Inhibitors typically consist of a "warhead" (nitrile) and a recognition sequence. The 3,5-dichlorophenyl moiety is critical because it fits perfectly into the S4 hydrophobic pocket of the enzyme.

Structure-Activity Relationship (SAR):

  • Unsubstituted Phenyl: Weak binding.

  • 4-Chloro: Moderate binding.

  • 3,5-Dichloro: Optimal binding (IC

    
     ~70 nM). The two chlorines fill the lipophilic cavity, displacing water and increasing binding entropy.
    

SAR_Logic Substrate Peptide Substrate (Natural Target) Inhibitor Inhibitor Design (Nitrile Warhead) Substrate->Inhibitor Mimicry Optimization P2 Ligand Optimization (Hydrophobic S4 Pocket) Inhibitor->Optimization SAR Study Result 3,5-Dichloro Substitution IC50: 70 nM (Optimal Fit) Optimization->Result Maximized hydrophobic contact

Figure 2: SAR logic flow demonstrating why the 3,5-dichloro motif is selected for Adenain inhibition.

References
  • Grosche, P. et al. (2011). "Discovery and Structure-Based Optimization of Adenain Inhibitors." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2776269, 2-(3,5-Dichlorophenyl)acetic acid." PubChem.

  • Thermo Scientific Chemicals. "3,5-Dichlorophenylacetic acid, 95%." Thermo Fisher Scientific Catalog.

  • McGrath, M. E. et al. (2003). "Structure of the adenovirus proteinase–DNA complex." Molecular Cell.

Sources

An In-depth Technical Guide to the Solubility of 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2-(3,5-Dichlorophenyl)acetic acid, a compound of interest in pharmaceutical research and development. Understanding its solubility is critical for formulation, bioavailability, and overall therapeutic efficacy.

Core Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical characteristics. For 2-(3,5-Dichlorophenyl)acetic acid (CAS No: 51719-65-4), the key parameters are summarized below. These properties dictate its behavior in both aqueous and organic media.[1][2][3][4][5][6][7]

Table 1: Physicochemical Properties of 2-(3,5-Dichlorophenyl)acetic acid

PropertyValueSource(s)
Molecular Formula C₈H₆Cl₂O₂[2][4]
Molecular Weight 205.04 g/mol [2][4]
Appearance White to off-white solid[3]
Melting Point 110-115 °C[2][3]
pKa (Predicted) 3.94 ± 0.10[1][3]
LogP (Predicted) 2.62[4][5]

The predicted pKa of 3.94 indicates that 2-(3,5-Dichlorophenyl)acetic acid is a weak acid.[1][3] This is a crucial piece of information, as it implies that its aqueous solubility will be highly dependent on the pH of the solution.[8][9] The LogP value of 2.62 suggests a moderate lipophilicity, indicating that it will have some affinity for non-polar environments and may have limited solubility in water.[4][5]

Caption: Relationship between core physicochemical properties and solubility.

Aqueous Solubility: The Critical Role of pH

As a weak acid, the aqueous solubility of 2-(3,5-Dichlorophenyl)acetic acid is dictated by the pH of the medium. The relationship between the protonated (less soluble) and deprotonated (more soluble) forms is described by the Henderson-Hasselbalch equation.

  • At pH < pKa (i.e., below ~3.94): The compound will predominantly exist in its neutral, protonated form (R-COOH). This form is less polar and, consequently, has lower solubility in water.

  • At pH > pKa (i.e., above ~3.94): The compound will increasingly exist in its ionized, deprotonated carboxylate form (R-COO⁻). This anion is significantly more polar and exhibits much higher solubility in water.[8][10]

This pH-dependent behavior is a critical consideration for drug development. For oral dosage forms, the compound will encounter the highly acidic environment of the stomach (pH 1.5-3.5), where it will be in its less soluble form, potentially limiting its dissolution rate. As it transitions to the more neutral to slightly alkaline environment of the small intestine (pH 6.0-7.5), its solubility is expected to increase significantly, which is favorable for absorption.[11]

Solubility in Organic and Co-Solvent Systems

For formulation purposes, especially for liquid dosage forms or analytical standard preparation, understanding solubility in organic solvents is essential. While specific data for 2-(3,5-Dichlorophenyl)acetic acid is sparse, information on the closely related 2,4-Dichlorophenoxyacetic acid provides valuable insights. It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL. It is also soluble in other solvents such as diethyl ether and toluene.[12]

This suggests that 2-(3,5-Dichlorophenyl)acetic acid is likely to be readily soluble in common polar organic solvents used in the pharmaceutical industry. For aqueous formulations where pH adjustment alone is insufficient, the use of co-solvents like ethanol can be employed. For instance, a 1:1 solution of ethanol and PBS (pH 7.2) was used to achieve a solubility of approximately 0.5 mg/mL for 2,4-Dichlorophenoxyacetic acid, a significant increase over its solubility in purely aqueous buffers.

Experimental Determination of Solubility

To obtain precise solubility data, a standardized experimental protocol is required. The Shake-Flask Method , as outlined in OECD Guideline 105, is a robust and widely accepted technique for determining the water solubility of a compound.[13][14][15]

Protocol: Shake-Flask Method for Aqueous Solubility Determination

Objective: To determine the saturation solubility of 2-(3,5-Dichlorophenyl)acetic acid in a buffered aqueous solution at a controlled temperature.

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid (purity >95%)[6]

  • Buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks, glass vials with screw caps

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of 2-(3,5-Dichlorophenyl)acetic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the pre-equilibrated buffered solution to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method.[16][17][18] The detection wavelength for similar compounds is often set around 230 nm or 285 nm.[16]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

The solubility of 2-(3,5-Dichlorophenyl)acetic acid is a multifaceted property governed by its weak acidic nature and moderate lipophilicity. Its aqueous solubility is low in acidic conditions but increases significantly in neutral to alkaline environments due to the ionization of its carboxylic acid group. For formulation purposes, it exhibits good solubility in common polar organic solvents. Accurate determination of its solubility profile under various pH conditions and in different solvent systems, using standardized methods like the OECD 105 shake-flask protocol, is a prerequisite for successful drug development.

References

  • Loba Chemie. 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • PubChem. 2-(3,5-Dichlorophenoxy)acetic acid | C8H6Cl2O3 | CID 11484. [Link]

  • PubChem. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487. [Link]

  • PubChem. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]

  • PLOS One. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. [Link]

  • National Institutes of Health (NIH). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Environmental Protection Agency (EPA). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • National Institutes of Health (NIH). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. [Link]

  • DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]

  • ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Phytosafe. OECD 105. [Link]

  • Semantic Scholar. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • PubChem. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209. [Link]

  • Regulations.gov. Report : Determination of Water Solubility. [Link]

Sources

Technical Guide: Spectroscopic Analysis of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) is a halogenated aromatic carboxylic acid.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetic acid moiety, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various target molecules.[1][2] Understanding the precise molecular geometry and electronic environment is paramount for predicting its reactivity and potential biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will dissect the NMR, IR, and MS data to provide a comprehensive structural elucidation.

Molecular Structure and Properties

Before delving into the spectral data, a summary of the key physical and chemical properties of 2-(3,5-Dichlorophenyl)acetic acid is presented.

PropertyValue
Chemical Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol [1][2]
CAS Number 51719-65-4[1][2]
Appearance White to off-white solid[2]
Melting Point 112-115 °C[2]

The molecular structure is visualized in the following diagram:

Caption: Molecular structure of 2-(3,5-Dichlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 2-(3,5-Dichlorophenyl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol: A small amount of 2-(3,5-Dichlorophenyl)acetic acid is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer.

Interpretation: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

  • Aromatic Protons: The 3,5-dichloro substitution pattern leads to a specific splitting pattern for the aromatic protons. There are two equivalent protons at the C2 and C6 positions and one proton at the C4 position. This will result in a triplet for the C4 proton and a doublet for the C2 and C6 protons.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring are chemically equivalent and will appear as a singlet. The chemical shift will be influenced by the deshielding effect of the aromatic ring.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol: The ¹³C NMR spectrum is recorded on the same sample solution used for ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Interpretation: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: Due to the symmetry of the 3,5-dichloro substitution, four signals are expected for the aromatic carbons: one for the carbon attached to the acetic acid group (C1), one for the two carbons bearing the chlorine atoms (C3 and C5), one for the two carbons adjacent to the chloro-substituted carbons (C2 and C6), and one for the carbon at the para position (C4).

  • Methylene Carbon (-CH₂-): A single signal is expected for the methylene carbon.

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear as a single, downfield signal, typically in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(3,5-Dichlorophenyl)acetic acid is characterized by the vibrational frequencies of its key functional groups.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. PubChem indicates the availability of an FTIR spectrum obtained using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1]

Interpretation of Key Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~1300-1200C-O stretchCarboxylic Acid
~800-600C-Cl stretchAryl Halide

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the carboxylic acid group. The aromatic C=C stretching and C-Cl stretching vibrations provide evidence for the dichlorinated phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Interpretation of Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (205.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 will be observed.

Expected Fragmentation Pathway:

Fragmentation_Pathway M [C₈H₆Cl₂O₂]⁺ m/z = 204/206/208 M_minus_COOH [C₇H₅Cl₂]⁺ m/z = 159/161/163 M->M_minus_COOH - COOH M_minus_Cl [C₈H₆ClO₂]⁺ m/z = 169/171 M->M_minus_Cl - Cl M_minus_CH2COOH [C₆H₃Cl₂]⁺ m/z = 145/147/149 M_minus_COOH->M_minus_CH2COOH - CH₂

Caption: Proposed mass spectrometry fragmentation of 2-(3,5-Dichlorophenyl)acetic acid.

Key fragment ions would include:

  • Loss of the carboxylic acid group (-COOH): This would result in a prominent fragment ion.

  • Loss of a chlorine atom (-Cl): This fragmentation is also a likely event.

  • Loss of the entire acetic acid side chain (-CH₂COOH): This would lead to the dichlorophenyl cation.

The relative intensities of these fragment ions provide valuable structural information.

Safety and Handling

2-(3,5-Dichlorophenyl)acetic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating characterization of 2-(3,5-Dichlorophenyl)acetic acid. The combined interpretation of these techniques confirms the molecular structure and provides the necessary analytical foundation for its use in research and development. This guide serves as a technical resource for scientists, enabling a deeper understanding of this important chemical intermediate.

References

  • PubChem. 2-(3,5-Dichlorophenyl)acetic acid. [Link]

Sources

Technical Guide: Biological Activity & Synthetic Utility of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and experimental protocols for 2-(3,5-Dichlorophenyl)acetic acid .

Executive Summary

2-(3,5-Dichlorophenyl)acetic acid (3,5-DPA) (CAS: 51719-65-4) is a specialized halogenated phenylacetic acid derivative.[1][2] Unlike its structural isomers—the potent auxin herbicide 2,4-D or the NSAID Diclofenac —3,5-DPA is primarily defined by its role as a pharmacophore scaffold in medicinal chemistry.

Its distinct meta,meta-dichlorination pattern renders it electronically unique, reducing steric hindrance at the para position while increasing lipophilicity.[3] This guide explores its critical application in the synthesis of


-amyloid synthesis inhibitors  (Alzheimer's therapeutics), adenain inhibitors  (antivirals), and its chemical synthesis protocols.[3]

Chemical Profile & Structural Logic[3]

PropertyData
IUPAC Name 2-(3,5-Dichlorophenyl)acetic acid
CAS RN 51719-65-4
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
pKa (Predicted) ~3.94 ± 0.10
Solubility Soluble in DCM, Ethanol, DMSO; poorly soluble in water.
Key Feature Meta-substitution prevents metabolic para-hydroxylation, enhancing in vivo stability of derived drugs.
Structural Distinction[3][4]
  • vs. 2,4-D (Auxin): The 2,4-substitution is essential for binding to the TIR1 auxin receptor in plants. The 3,5-substitution of 3,5-DPA significantly diminishes auxin activity, making it a valuable "negative control" or distinct scaffold in agrochemistry.

  • vs. Diclofenac: Lacks the amino-bridge and the 2,6-steric bulk required for COX inhibition, meaning 3,5-DPA does not exhibit classic NSAID gastrointestinal toxicity profiles.

Biological Applications & Mechanism of Action[5][6][7]

A. Alzheimer's Disease: -Amyloid Inhibition

3,5-DPA is a validated starting material for the synthesis of


-secretase inhibitors  and compounds that suppress 

-amyloid peptide release.
  • Mechanism: The 3,5-dichlorophenyl moiety provides a lipophilic anchor that fits into the hydrophobic pockets of the

    
    -secretase complex or related proteases, inhibiting the cleavage of Amyloid Precursor Protein (APP).
    
  • Key Derivative: When coupled with L-norleucine methyl ester, the resulting amide derivatives have demonstrated significant inhibition of

    
    -amyloid synthesis in cellular assays.
    
B. Antiviral Activity: Adenain Inhibition

Research identifies 3,5-DPA derivatives as inhibitors of adenain , a cysteine protease essential for Adenovirus replication.[3]

  • Mechanism: The acid is converted to an acyl chloride and coupled with varying amines. The electron-withdrawing chlorine atoms at the 3 and 5 positions increase the electrophilicity of the carbonyl carbon in the active site, enhancing binding affinity to the protease.

C. Nephrotoxicity Context (Toxicological Distinction)

Researchers must distinguish 3,5-DPA from 3,5-Dichloroaniline (3,5-DCA) .

  • 3,5-DCA is a potent nephrotoxicant causing renal failure via oxidation to radical species.

  • 3,5-DPA is generally stable against this oxidative degradation due to the carboxylic acid side chain. However, metabolic cleavage could theoretically yield 3,5-DCA in vivo; therefore, derivatives are screened for renal safety during drug development.[3]

Visualization: Synthetic & Functional Pathways[3]

The following diagram illustrates the synthesis of 3,5-DPA and its divergent transformation into bioactive therapeutics.

G Start 3,5-Dichlorobenzyl Alcohol Inter1 Mesylate Intermediate Start->Inter1 MsCl, Et3N Inter2 3,5-Dichlorophenyl Acetonitrile Inter1->Inter2 NaCN, DMSO Core 2-(3,5-Dichlorophenyl) acetic acid (3,5-DPA) Inter2->Core H2SO4, H2O (Hydrolysis) Deriv1 Acyl Chloride (Activated) Core->Deriv1 SOCl2 Reflux Prod3 Agrochemical Intermediates Core->Prod3 Esterification Prod1 Gamma-Secretase Inhibitors (Alzheimer's) Deriv1->Prod1 + L-Norleucine Prod2 Adenain Inhibitors (Antiviral) Deriv1->Prod2 + Amine Scaffolds

Caption: Synthesis pathway of 3,5-DPA from benzyl alcohol precursors and its downstream divergence into pharmaceutical and agrochemical applications.

Experimental Protocols

Protocol A: Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid

Objective: Produce high-purity 3,5-DPA from 3,5-dichlorobenzyl alcohol via nitrile hydrolysis.

Reagents:

  • 3,5-Dichlorobenzyl alcohol (1.0 eq)[1][3]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[3]

  • Sodium Cyanide (NaCN) (1.5 eq)[3]

  • Sulfuric Acid (H₂SO₄) (50% v/v)[3]

  • Dichloromethane (DCM), DMSO, Triethylamine (Et₃N).[3]

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve 3,5-dichlorobenzyl alcohol in dry DCM at 0°C.

    • Add Et₃N dropwise, followed by MsCl.[3] Stir for 2 hours.

    • Wash with 1N HCl, dry over Na₂SO₄, and concentrate to yield the mesylate.[3]

  • Cyanation (Nitrile Formation):

    • Dissolve the mesylate in DMSO. Caution: Perform in a well-ventilated fume hood.

    • Add NaCN and heat to 60°C for 4 hours.

    • Quench with water, extract with ethyl acetate, and concentrate to yield 3,5-dichlorophenylacetonitrile .[3]

  • Hydrolysis (Acid Formation):

    • Suspend the nitrile in 50% H₂SO₄.

    • Reflux at 100°C for 4–6 hours. Monitor via TLC (Solvent: 40% EtOAc/Hexanes).[3]

    • Workup: Cool the mixture on ice. The acid typically precipitates as a white solid.

    • Filter and wash with cold water.[4] Recrystallize from Ethanol/Water for >98% purity.

Protocol B: Activation for Drug Synthesis

Objective: Convert 3,5-DPA to its acyl chloride for coupling.

  • Suspend 3,5-DPA (1 mmol) in dry Toluene.

  • Add Thionyl Chloride (SOCl₂, 2 mmol) and a catalytic drop of DMF.[3]

  • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporate solvent in vacuo to yield the crude acyl chloride. Use immediately for amide coupling (e.g., with L-amino acid esters).[3]

Safety & Handling

  • Hazards: 3,5-DPA is an Irritant .[4]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle the nitrile intermediate with extreme caution (cyanide hazard).[6]

  • Storage: Store at room temperature (or -20°C for long-term reference standards) in a dry, sealed container.

References

  • BenchChem. (n.d.).[3][4] 2-(3,5-Dichlorophenyl)acetyl Chloride: Biological Activity and Synthesis. Retrieved from [3]

  • Ningbo Inno Pharmchem. (2026).[3][7] The Supply of 2-(3,5-Dichlorophenyl)acetic Acid: Quality and Innovation. Retrieved from [3]

  • Google Patents. (2003).[3] US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release. Retrieved from

  • Google Patents. (2001).[3] US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis. Retrieved from

  • PubChem. (2025).[3] 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2.[1][2][8] Retrieved from [3]

  • Thermo Scientific Chemicals. (2025).[3] 3,5-Dichlorophenylacetic acid, 95%.[3] Retrieved from [3]

Sources

Technical Guide: 2-(3,5-Dichlorophenyl)acetic Acid Derivatives and Analogs

[1]

Executive Summary

2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) is a specialized phenylacetic acid scaffold distinguished by its meta,meta-dichloro substitution pattern.[1][2][3] Unlike its 2,6-dichloro isomer (the core of Diclofenac) which forces a twisted conformation due to steric hindrance, the 3,5-dichloro motif is planar and lipophilic. This structural nuance makes it a critical pharmacophore in Alzheimer’s disease therapeutics (specifically

Dopamine D3 receptor ligandsFurin inhibitors12

This guide provides an authoritative analysis of the scaffold's synthesis, structure-activity relationships (SAR), and experimental application.[2]

Chemical Architecture & Pharmacophore Analysis

The Meta-Substitution Advantage

The 3,5-dichlorophenyl moiety offers three distinct medicinal chemistry advantages over unsubstituted or para-substituted analogs:

  • Metabolic Blockade: The chlorine atoms at the 3 and 5 positions sterically and electronically shield the para-position (C4) from cytochrome P450-mediated hydroxylation, significantly extending half-life (

    
    ).[1][2]
    
  • Lipophilic Anchoring: The two chlorine atoms increase the logP (approx.[1][2] 2.6–2.8), facilitating blood-brain barrier (BBB) penetration—a requirement for its neuroactive derivatives.[1][2]

  • Halogen Bonding: The electron-poor

    
    -hole of the chlorine atoms allows for specific halogen bonding interactions with carbonyl backbone oxygens in target protein binding pockets.[1][2]
    
The Acetic Acid Tail

The acetic acid side chain serves as a flexible two-carbon linker (

High-Fidelity Synthesis Protocols

The synthesis of 3,5-DCPA requires bypassing the directing effects of standard electrophilic aromatic substitution (which favors ortho/para). The most robust route utilizes 3,5-dichlorobenzyl alcohol as the starting material.[1][2]

Protocol A: Nitrile Displacement & Hydrolysis (The "Benzyl" Route)

Rationale: This method avoids isomer contamination common in Friedel-Crafts approaches.[1][2]

Step 1: Mesylation [2]
  • Reagents: 3,5-Dichlorobenzyl alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).[1][2]

  • Procedure:

    • Dissolve alcohol in DCM under

      
       atmosphere. Cool to 0°C.[1][2]
      
    • Add TEA, then dropwise add MsCl.[1][2]

    • Stir for 2 hours at 0°C.

    • Workup: Wash with 1N HCl, then saturated

      
      . Dry over 
      
      
      and concentrate.
    • Yield Target: >90% (Solid mesylate).[1][2]

Step 2: Cyanation
  • Reagents: Mesylate intermediate, NaCN (1.5 eq), DMSO (solvent).

  • Procedure:

    • Dissolve mesylate in DMSO.[1][2] Caution: Use a blast shield.[1][2]

    • Add NaCN and heat to 60°C for 4 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[1][2]

    • Product: 2-(3,5-dichlorophenyl)acetonitrile.[1][2]

Step 3: Acid Hydrolysis
  • Reagents: Nitrile intermediate,

    
     (50% aq), Acetic Acid (glacial).[1][2]
    
  • Procedure:

    • Reflux the nitrile in a 1:1 mixture of sulfuric acid and acetic acid for 6 hours.

    • Cool to room temperature.[1][2] The acid often precipitates.[1][2]

    • Purification: Recrystallize from Hexane/Ethyl Acetate.[1][2]

    • Final QC: Melting Point 130–135°C.[1][2][4]

Medicinal Chemistry & Applications

-Amyloid Inhibition (Alzheimer's)

Derivatives of 3,5-DCPA are potent inhibitors of

1212
  • Mechanism: The 3,5-dichloro ring occupies the S1' or S2' hydrophobic pocket of the

    
    -secretase complex, preventing the cleavage of APP (Amyloid Precursor Protein).
    
  • Key Derivative: Coupling 3,5-DCPA with L-norleucine methyl ester yields compounds with

    
     values in the nanomolar range for A
    
    
    reduction.[1][2]
Dopamine D3 Receptor Ligands

In neuropsychiatry, selectivity for the Dopamine D3 receptor (over D2) is crucial to treat addiction without motor side effects.[2]

  • Design Strategy: The 3,5-DCPA is amidated with aryl-piperazines. The acetic acid linker provides the exact distance required to span the orthosteric binding site to the secondary binding pocket.

  • SAR Insight: Replacing the 3,5-dichloro pattern with 2,4-dichloro results in a >10-fold loss in D3 selectivity, confirming the necessity of the meta,meta geometry.

Furin Inhibition (Antiviral)

Recent studies identify (3,5-dichlorophenyl) pyridine-based inhibitors as blockers of Furin, a protease used by SARS-CoV-2 for viral entry.[1][2][5] While often pyridine-based, the acetic acid analogs serve as precursors to bioisosteres where the carboxylate is replaced by a guanidine mimetic to engage the catalytic triad.

Experimental Visualization

Synthesis Pathway Diagram

The following diagram illustrates the validated "Benzyl Route" for synthesizing 3,5-DCPA.

SynthesisPathStart3,5-DichlorobenzylAlcoholMesylateMesylateIntermediateStart->MesylateMsCl, TEADCM, 0°CNitrile2-(3,5-Dichlorophenyl)acetonitrileMesylate->NitrileNaCNDMSO, 60°CProduct2-(3,5-Dichlorophenyl)acetic acidNitrile->ProductH2SO4/AcOHReflux, 6h

Caption: Step-wise synthesis of 3,5-DCPA via nucleophilic substitution and acid hydrolysis.

SAR Decision Tree

A logic map for derivatizing the scaffold based on therapeutic targets.[1][2]

SAR_LogicScaffold3,5-DCPA ScaffoldMod_COOHModify Carboxyl GroupScaffold->Mod_COOHMod_RingModify Phenyl RingScaffold->Mod_RingAmideAmide Coupling(D3 Ligands, Peptidomimetics)Mod_COOH->AmideReductionReduction to Alcohol(Linker Extension)Mod_COOH->ReductionBioisostereTetrazole/Guanidine(Furin Inhibitors)Mod_COOH->BioisostereLossLoss of Potency(Avoid 2,4 or 2,6 subs)Mod_Ring->LossChange Cl position

Caption: Structure-Activity Relationship (SAR) guide for 3,5-DCPA optimization.

References

  • Synthesis & Properties: 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2.[1][2] PubChem.[1][2] Available at: [Link][1][2]

  • Alzheimer's Application: Heterocyclic compounds... for inhibiting beta-amyloid peptide release. US Patent 6506782B1.[1][2] Available at:

  • Dopamine D3 Ligands: Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. J Med Chem. 2001. Available at: [Link]

  • Furin Inhibition: Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[1][2] ACS Chemical Biology.[1][2] Available at: [Link][1][2]

  • Tafamidis Context: Polymorphs of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid. US Patent Application 20240294479.[1][2] Available at:

Unlocking the Research Potential of 2-(3,5-Dichlorophenyl)acetic Acid: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

In the landscape of modern chemical synthesis, 2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) emerges as a pivotal intermediate with significant untapped potential.[1] Its unique dichlorinated phenyl ring imparts distinct electronic and steric properties, rendering it a versatile building block for the synthesis of novel pharmaceutical and agrochemical agents.[1] While not as extensively studied as its isomer, 2,4-D, this compound presents a compelling scaffold for the development of new chemical entities with potential therapeutic and practical applications. This in-depth guide provides a technical overview of the core research applications of 2-(3,5-Dichlorophenyl)acetic acid, focusing on its potential in drug discovery and offering detailed experimental workflows for its investigation.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of 2-(3,5-Dichlorophenyl)acetic acid is fundamental for its safe and effective use in a research setting.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[2]
Molecular Weight 205.04 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 148-152 °CCommercially available data
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water.General chemical knowledge
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Safety and Handling: Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(3,5-Dichlorophenyl)acetic acid.[2] All manipulations should be performed in a well-ventilated fume hood.

Pharmaceutical Research Applications: A Focus on Anti-Inflammatory and Analgesic Potential

The structural motif of phenylacetic acid is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While 2-(3,5-Dichlorophenyl)acetic acid is not a direct precursor to the widely known NSAID diclofenac, which is 2-(2,6-dichlorophenylamino)phenylacetic acid, its structural analogy suggests a strong potential for anti-inflammatory and analgesic activities.[3][4] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5]

Hypothesized Mechanism of Action: COX Inhibition

It is hypothesized that 2-(3,5-Dichlorophenyl)acetic acid may exert its anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes. The dichlorinated phenyl ring can be envisioned to fit into the hydrophobic channel of the COX active site, while the carboxylic acid moiety can interact with key residues, such as Arg120, to block substrate access.

COX_Inhibition_Hypothesis cluster_COX_Enzyme COX Enzyme Active Site Hydrophobic_Channel Hydrophobic Channel Prostaglandins Prostaglandins (Pro-inflammatory) Hydrophobic_Channel->Prostaglandins Catalyzes conversion to Arg120 Arg120 Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Hydrophobic_Channel Binds to Compound 2-(3,5-Dichlorophenyl)acetic acid Compound->Hydrophobic_Channel Blocks binding Compound->Arg120 Interacts with

Caption: Hypothesized COX inhibition by 2-(3,5-Dichlorophenyl)acetic acid.

Experimental Workflows for Investigating Anti-Inflammatory and Analgesic Activity

To validate the therapeutic potential of 2-(3,5-Dichlorophenyl)acetic acid, a tiered screening approach is recommended, starting with in vitro assays and progressing to in vivo models.

This assay determines the direct inhibitory effect of the compound on the activity of COX enzymes.[6]

Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[6][7]

Detailed Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.

  • Compound Preparation: Prepare a stock solution of 2-(3,5-Dichlorophenyl)acetic acid in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or a known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (COX-1/2, Substrate, Compound) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Buffer, Heme, Enzyme) Prepare_Reagents->Plate_Setup Add_Compound Add 2-(3,5-Dichlorophenyl)acetic acid or Controls Plate_Setup->Add_Compound Initiate_Reaction Initiate Reaction (Add Arachidonic Acid & Probe) Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Absorbance/Fluorescence Incubate->Measure_Signal Analyze_Data Calculate % Inhibition & IC₅₀ Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.[8][9][10]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[8]

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control (e.g., indomethacin or diclofenac).

    • Test groups receiving different doses of 2-(3,5-Dichlorophenyl)acetic acid. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[9][10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and compare the results statistically.

This model is widely used for screening peripherally acting analgesics.[11][12]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs). A reduction in the number of writhes indicates an analgesic effect.[11]

Detailed Protocol:

  • Animal Acclimatization and Grouping: As described for the paw edema model.

  • Dosing: Administer the vehicle, a positive control (e.g., aspirin or diclofenac), or the test compound to the respective groups.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.[12]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of protection or inhibition compared to the vehicle control group.

Agrochemical Research Applications: A Scaffold for Novel Fungicides

The dichlorophenyl moiety is present in a number of commercial fungicides. While specific fungicides derived from 2-(3,5-Dichlorophenyl)acetic acid are not prominently documented, its structural features suggest it could serve as a valuable starting material for the synthesis of novel antifungal agents. The development of new fungicides is crucial to combat the emergence of resistant fungal strains.

Proposed Research Workflow for Fungicide Discovery

Fungicide_Discovery_Workflow Start Start Synthesis Synthesize Derivatives of 2-(3,5-Dichlorophenyl)acetic acid (e.g., amides, esters) Start->Synthesis In_Vitro_Screening In Vitro Antifungal Screening (e.g., against Fusarium, Botrytis) Synthesis->In_Vitro_Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) In_Vitro_Screening->MIC_Determination Lead_Identification Identify Lead Compounds MIC_Determination->Lead_Identification Greenhouse_Trials Greenhouse Trials on Infected Plants Lead_Identification->Greenhouse_Trials Field_Trials Field Trials for Efficacy and Crop Safety Greenhouse_Trials->Field_Trials End End Field_Trials->End

Caption: Workflow for the discovery of novel fungicides.

Chemical Synthesis and Derivatization

The synthesis of 2-(3,5-Dichlorophenyl)acetic acid can be achieved through several established routes in organic chemistry.

Synthetic Pathway 1: From 3,5-Dichlorobenzyl Cyanide

A common and efficient method involves the hydrolysis of 3,5-dichlorobenzyl cyanide.

Synthesis_from_Cyanide Starting_Material 3,5-Dichlorobenzyl Cyanide Product 2-(3,5-Dichlorophenyl)acetic acid Starting_Material->Product Reaction_Conditions Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O, reflux) Reaction_Conditions->Product

Caption: Synthesis via hydrolysis of the corresponding nitrile.

Synthetic Pathway 2: Willgerodt-Kindler Reaction

An alternative route could be the Willgerodt-Kindler reaction starting from 3,5-dichloroacetophenone.[13]

Principle: This reaction involves the conversion of an aryl alkyl ketone to a terminal carboxylic acid with the same number of carbon atoms.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dichloroacetophenone, sulfur, and a high-boiling amine such as morpholine.

  • Heating: Heat the mixture to reflux for several hours.

  • Hydrolysis: Cool the reaction mixture and hydrolyze the resulting thioamide with an acid or base to yield 2-(3,5-Dichlorophenyl)acetic acid.

Conclusion: A Promising Scaffold for Future Discoveries

2-(3,5-Dichlorophenyl)acetic acid represents a valuable and somewhat under-explored chemical entity. Its structural similarity to established anti-inflammatory agents strongly suggests its potential in drug discovery. The experimental workflows detailed in this guide provide a clear path for researchers to investigate its analgesic and anti-inflammatory properties. Furthermore, its utility as a scaffold for the synthesis of novel agrochemicals, particularly fungicides, warrants further exploration. As the demand for new therapeutic and crop protection agents continues to grow, the strategic use of versatile intermediates like 2-(3,5-Dichlorophenyl)acetic acid will be instrumental in driving innovation.

References

  • Hainan Poly Pharm Co ltd, Zhejiang Poly Pharmaceutical Co ltd. Method for synthesizing diclofenac sodium. CN109553544B. Published February 8, 2022. Accessed January 30, 2026.
  • Yaseen YS, et al. Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica. 2017;9(20):44-49.
  • Al-Ostath A, et al. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules. 2022;27(19):6429.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. Published January 29, 2026.
  • Gan TJ. Diclofenac: an update on its mechanism of action and safety profile. Curr Med Res Opin. 2010;26(7):1715-1731.
  • Sondhi SM, et al. DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. J. Drug Res. Dev. 2017;3(2):1-13.
  • A kind of method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B. Published August 12, 2015. Accessed January 30, 2026.
  • Dr.Oracle. What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Published October 5, 2025.
  • A kind of preparation method of diclofenac. CN103145574A. Published June 12, 2013. Accessed January 30, 2026.
  • PubChem. 2-(3,5-Dichlorophenyl)acetic acid. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]

  • Koster R, Anderson M, de Beer EJ. Acetic acid-induced painful endogenous infliction in writhing test on mice. Fed Proc. 1959;18:412.
  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
  • Chen Y, et al. A roadmap to engineering antiviral natural products synthesis in microbes. Synth Syst Biotechnol. 2020;5(3):143-150.
  • Walker MC, Gierse JK. In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods Mol Biol. 2010;644:131-144.
  • A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. WO2001049669A1. Published July 12, 2001. Accessed January 30, 2026.
  • PubChem. (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]

  • Bagryanskaya EG, et al. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Molecules. 2021;26(11):3268.
  • Knopp D. The metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in the Wistar rat. J Toxicol Environ Health. 1983;12(4-6):637-650.
  • Pereira C. How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Published June 17, 2014. Accessed January 30, 2026. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Accessed January 30, 2026. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. U.S. Department of Health and Human Services. Published September 2020.
  • Huong NL, et al. Characterization of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid-degrading fungi in Vietnamese soils. FEMS Microbiol Lett. 2012;334(2):110-118.
  • Dao VT, et al. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam.
  • Li Y, et al. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega. 2019;4(1):2133-2140.
  • Ballo A, et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Afr J Pharm Pharmacol. 2022;16(3):34-42.
  • Barnekow DE, et al. Metabolism of 2,4-dichlorophenoxyacetic acid in laying hens and lactating goats. J Agric Food Chem. 2001;49(1):156-163.
  • Al-Suhaimi EA, et al. Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. J King Saud Univ Sci. 2021;33(5):101485.
  • Ghasemzadeh F, et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iran J Basic Med Sci. 2016;19(11):1179-1187.
  • Creative Biolabs. Carrageenan induced Paw Edema Model. Accessed January 30, 2026. [Link]

  • Pieper DH, et al. Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Arch Microbiol. 1988;150(1):95-102.
  • Mohammed MA, et al. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. Eur J Pharm Sci. 2014;65:63-70.
  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap. Accessed January 30, 2026. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. J Assoc Physicians India. 2025;73(8):48-52.
  • Khan I, et al.
  • CropLife Australia. Fungicide Activity Group Table. Published June 26, 2025.
  • National Center for Biotechnology Information. REFERENCES - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). In: Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (US); 2020 Sep.
  • Warren TK, et al. Recent advances made in the synthesis of small drug molecules for clinical applications. White Rose Research Online. 2020.
  • Fisher R, et al. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Xenobiotica. 2002;32(10):877-892.
  • Tan HY, et al. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Antioxidants (Basel). 2021;10(8):1232.
  • Banks AT, et al. Diclofenac Synthesis.
  • extended evaluation of the acetic acid-induced writhing test in the mice.
  • Kumar V, et al. 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review. J Clin Toxicol. 2016;6(4):313.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Accessed January 30, 2026. [Link]

  • Kassi M, et al. Effect of Synthetic Fungicides Used in Conventional Strawberry Growing System on Hirsutella sp., an Entomopathogenic Fungus of Cyclamen Mite. J Fungi (Basel). 2021;7(11):920.
  • Kumar A, et al. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Crit Rev Microbiol. 2016;42(2):285-303.
  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. WVJ. 2023;38(4):259-265.
  • Acetic Acid induced Writhing Method. YouTube. Published March 29, 2021. Accessed January 30, 2026. [Link]

Sources

A Comprehensive Technical Guide to 2-(3,5-Dichlorophenyl)acetic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4) is a halogenated aromatic carboxylic acid that holds a significant position as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While extensive research has been conducted on structurally related compounds, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, 2-(3,5-Dichlorophenyl)acetic acid itself remains a molecule with underexplored therapeutic potential. This technical guide provides a comprehensive literature review of its chemical synthesis, physicochemical properties, and putative biological activities, drawing insights from analogous compounds to illuminate its potential as an anti-inflammatory and analgesic agent. Detailed experimental protocols for its synthesis and bioactivity assessment are provided to facilitate further investigation into this promising molecule.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[2] The structural motif of an acetic acid moiety attached to a phenyl ring provides a versatile platform for therapeutic intervention, most notably in the realm of anti-inflammatory and analgesic agents. The ubiquitous NSAID, diclofenac, which features a 2,6-dichlorophenylamino group, stands as a testament to the therapeutic potential of dichlorinated phenylacetic acid derivatives.[3] This guide focuses on the 3,5-dichloro isomer, 2-(3,5-Dichlorophenyl)acetic acid, a compound primarily utilized as a chemical intermediate but poised for further pharmacological exploration.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of 2-(3,5-Dichlorophenyl)acetic acid is fundamental to its application in research and development.

PropertyValueSource
CAS Number 51719-65-4[4][5][6][7][8]
Molecular Formula C₈H₆Cl₂O₂[4][5][7][8]
Molecular Weight 205.04 g/mol [4][7][8]
Appearance White to off-white solid[6]
Melting Point 112-115 °C[6]
Boiling Point (Predicted) 325.2 ± 27.0 °C[6]
Density (Predicted) 1.456 ± 0.06 g/cm³[6]
pKa (Predicted) 3.94 ± 0.10[6]
Storage Sealed in a dry environment, store in a freezer under -20°C[6][8]

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(3,5-Dichlorophenyl)acetic acid is classified with the following hazard statements:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, should be employed when handling this compound.[4]

Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid

Several synthetic routes can be employed for the preparation of 2-(3,5-Dichlorophenyl)acetic acid, with the choice of method often depending on the starting materials and desired scale. Common pathways include the hydrolysis of the corresponding nitrile and the oxidation of the respective acetophenone.[1] The Willgerodt-Kindler and Arndt-Eistert reactions represent classical methods for the synthesis of phenylacetic acids.[9][10][11][12][13]

General Synthetic Workflow

Caption: Generalized synthetic workflow for 2-(3,5-Dichlorophenyl)acetic acid.

Detailed Experimental Protocol: Willgerodt-Kindler Reaction

This protocol is a representative method for the synthesis of phenylacetic acids from acetophenones and can be adapted for 2-(3,5-Dichlorophenyl)acetic acid.[9][11]

Step 1: Formation of the Phenylacetothiomorpholide Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (4 equivalents).

  • Heat the mixture to reflux with stirring for 2-4 hours. The internal temperature will typically rise to around 175°C.

  • Cool the reaction mixture to room temperature.

  • Dissolve the cooled mixture in a suitable organic solvent, such as chloroform.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove excess morpholine), and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylacetothiomorpholide.

Step 2: Hydrolysis to 2-(3,5-Dichlorophenyl)acetic Acid

  • To the crude intermediate from Step 1, add a 50% (by weight) aqueous solution of sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring for 10-12 hours.

  • Cool the hydrolysis mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (3x).

  • Combine the organic extracts and wash with a basic solution (e.g., 10% sodium hydroxide) to extract the acidic product into the aqueous phase.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude 2-(3,5-Dichlorophenyl)acetic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Potential Biological Activities and Mechanism of Action

While direct pharmacological studies on 2-(3,5-Dichlorophenyl)acetic acid are limited in publicly available literature, its structural similarity to known NSAIDs, particularly diclofenac, strongly suggests a potential for anti-inflammatory and analgesic properties.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3]

The Arachidonic Acid Cascade and COX Inhibition

ArachidonicAcidPathway cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Stimuli (Injury) COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation DPA 2-(3,5-Dichlorophenyl)acetic acid (Hypothesized) DPA->COX1 Inhibition DPA->COX2 Inhibition

Caption: Hypothesized mechanism of action via the arachidonic acid pathway.

Prostaglandins are key mediators of inflammation, pain, and fever.[3] By inhibiting COX-1 and/or COX-2, NSAIDs reduce the production of prostaglandins, thereby exerting their therapeutic effects. Given the structural features of 2-(3,5-Dichlorophenyl)acetic acid, it is highly probable that it also functions as a COX inhibitor. Further research is required to determine its potency and selectivity for the COX isoforms.

In Vivo Models for Efficacy Assessment

Standard preclinical models are employed to evaluate the anti-inflammatory and analgesic potential of novel compounds.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound in response to an acute inflammatory stimulus.

Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

    • Test groups (2-(3,5-Dichlorophenyl)acetic acid at various doses, e.g., 10, 20, 40 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are used.

  • Grouping and Dosing: Animals are divided into groups as described in the paw edema model.

  • Induction of Writhing: Thirty minutes (for i.p. administration) or 60 minutes (for p.o. administration) after drug administration, each mouse is injected intraperitoneally with 0.1 mL/10 g body weight of a 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a 20-minute period.

  • Data Analysis: The percentage of analgesic activity is calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For NSAIDs, lipophilicity and the angle of twist between the phenyl rings are crucial parameters for activity.[14] Halogen substitution is a common strategy to enhance potency. The 3,5-dichloro substitution pattern on the phenyl ring of the title compound is expected to contribute to its lipophilicity and electronic properties, which are key determinants of its interaction with the active site of COX enzymes.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2-(3,5-Dichlorophenyl)acetic acid has not been explicitly reported. However, based on data from related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and diclofenac, it is anticipated to be well-absorbed orally, exhibit plasma protein binding, and undergo hepatic metabolism followed by renal excretion.[11][15] Species-specific differences in metabolism and elimination rates are common for this class of compounds.[15]

Toxicology

The toxicological profile of 2-(3,5-Dichlorophenyl)acetic acid is not extensively documented. The available GHS data indicates it is an irritant.[4] Studies on the related compound, 2,4-D, have shown that at high doses, it can cause damage to the liver and kidneys.[16][17] A thorough toxicological evaluation, including acute, sub-chronic, and chronic toxicity studies, would be necessary to establish the safety profile of 2-(3,5-Dichlorophenyl)acetic acid for any potential therapeutic application.

Future Directions and Conclusion

2-(3,5-Dichlorophenyl)acetic acid represents a molecule with significant, yet largely untapped, potential in drug discovery. Its role as a key intermediate in the synthesis of antiviral compounds is an area of active interest.[6] Furthermore, its structural analogy to potent NSAIDs strongly suggests that it may possess valuable anti-inflammatory and analgesic properties.

Future research should focus on:

  • In vitro COX Inhibition Assays: To determine the IC₅₀ values for COX-1 and COX-2 and establish its potency and selectivity.

  • In Vivo Efficacy Studies: To confirm its anti-inflammatory and analgesic effects in established animal models and determine its therapeutic window.

  • Pharmacokinetic and Toxicological Profiling: To assess its ADME properties and establish a comprehensive safety profile.

  • SAR Studies: To synthesize and evaluate derivatives to optimize potency and selectivity.

References

  • Quality and Innovation: The Supply of 2-(3,5-Dichlorophenyl)acetic Acid by NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-29).
  • 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem. Available at: [Link]

  • Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. (2025-08-06).
  • Anti-Allergic, Anti-Inflammatory, and Anti-Hyperglycemic Activity of Chasmanthe aethiopica Leaf Extract and Its Profiling Using LC/MS and GLC/MS - MDPI. Available at: [Link]

  • Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Available at: [Link]

  • ATSDR 2,4-Dichlorophenoxyacetic Acid (2,4-D) ToxGuide. Available at: [Link]

  • 51719-65-4 | 2-(3,5-Dichlorophenyl)acetic acid - Capot Chemical. Available at: [Link]

  • Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. Available at: [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Available at: [Link]

  • Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish. Available at: [Link]

  • CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC - PubMed Central. Available at: [Link]

  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed. Available at: [Link]

  • Inhibition of cyclooxygenase enzyme activity by positional isomers of NOSH-aspirin. - ResearchGate. Available at: [Link]

  • Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine and Ester in Rats - 24d.info. Available at: [Link]

  • Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. (2025-08-10). Available at: [Link]

  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. Available at: [Link]

  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. Available at: [Link]

  • What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? - Quora. (2019-11-16). Available at: [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Molecular Docking Chlorogenic Acid and Isomer Compound as Cyclooxygenase-2 (COX-2) Inhibitor in Atherosclerosis - ResearchGate. (2020-12-04). Available at: [Link]

  • Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed. Available at: [Link]

  • Synthesis of 3,5-dichloroaniline - PrepChem.com. Available at: [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (2006-08-20). Available at: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. Available at: [Link]

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws]. Available at: [Link]

  • 71-74.pdf. Available at: [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed. Available at: [Link]

  • Arndt-Eister reaction - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

  • The Arndt‐Eistert Synthesis - ResearchGate. Available at: [Link]

  • Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 - Sciencemadness.org. (2020-12-02). Available at: [Link]

  • Willgerodt Reaction (phenylacetic acid route) - the hive archive. (2005-04-20). Available at: [Link]

Sources

An In-Depth Technical Guide to the Presumptive Mechanism of Action of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the presumptive mechanism of action of 2-(3,5-Dichlorophenyl)acetic acid, a synthetic compound with structural similarities to known auxin herbicides. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of synthetic auxins, particularly dichlorinated phenylacetic acid analogues, to propose a scientifically grounded hypothesis for its biological activity. It is posited that 2-(3,5-Dichlorophenyl)acetic acid functions as a synthetic auxin, hijacking the plant's natural auxin signaling pathway. This guide will elaborate on the core components of this pathway, from receptor binding to downstream physiological sequelae, and will propose a comprehensive, self-validating experimental framework to rigorously test this hypothesis.

Introduction: The Auxin Mimicry Hypothesis

Natural auxins, with indole-3-acetic acid (IAA) being the most prevalent, are a class of phytohormones that orchestrate a vast array of developmental processes in plants, from embryogenesis to senescence.[1] Synthetic auxins are molecules that mimic the action of natural auxins and are widely utilized as herbicides for the selective control of broadleaf weeds in grass crops.[1][2] The herbicidal effect of synthetic auxins is typically a consequence of applying them at supraphysiological concentrations, leading to uncontrolled and unsustainable growth that ultimately results in plant death.[1]

Given the structural analogy of 2-(3,5-Dichlorophenyl)acetic acid to well-characterized synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and the recently elucidated auxin-like activity of 3,4-Dichlorophenylacetic acid (Dcaa)[3], it is highly probable that 2-(3,5-Dichlorophenyl)acetic acid also functions as a synthetic auxin. This guide will proceed under this primary hypothesis, detailing the molecular interactions and physiological outcomes that would be expected.

The Core Mechanism: Hijacking the TIR1/AFB Signaling Pathway

The central hub for auxin perception and signaling in plants is the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX) family of F-box proteins, which function as auxin receptors.[4][5][6] The proposed mechanism of action for 2-(3,5-Dichlorophenyl)acetic acid is centered on its interaction with this receptor complex.

Perception and Co-Receptor Complex Formation

It is hypothesized that 2-(3,5-Dichlorophenyl)acetic acid binds to the auxin-binding pocket of TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins, forming a co-receptor complex.[7] Molecular docking studies with the similar compound, 3,4-Dichlorophenylacetic acid, have shown a high binding affinity for TIR1, supporting this mode of action.[3]

Auxin_Signaling_Pathway cluster_0 Low Auxin Concentration cluster_1 High Auxin Concentration (2-(3,5-Dichlorophenyl)acetic acid) Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes (Transcription OFF) ARF->Auxin_Genes Cannot bind promoter Auxin 2-(3,5-Dichlorophenyl)acetic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates with Degraded_Aux_IAA Degraded Aux/IAA SCF->Degraded_Aux_IAA Ubiquitinates Aux/IAA for degradation by Proteasome 26S Proteasome Active_ARF Active ARF Active_Auxin_Genes Auxin-Responsive Genes (Transcription ON) Active_ARF->Active_Auxin_Genes Activates transcription

Figure 1: Proposed mechanism of 2-(3,5-Dichlorophenyl)acetic acid action via the TIR1/AFB signaling pathway.

Degradation of Aux/IAA Repressors and Activation of ARFs

The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome.[7] The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin response genes, thereby activating their transcription.[8]

Downstream Physiological Consequences of Auxin Overload

The activation of auxin-responsive genes by synthetic auxins at high concentrations leads to a cascade of physiological disruptions that culminate in plant death.

Uncontrolled Growth and Developmental Abnormalities

The primary herbicidal effect of synthetic auxins stems from the induction of uncontrolled and unsustainable cell division and elongation.[2] This manifests as a variety of symptoms, including epinasty (downward bending of leaves), stem twisting and swelling, and callus formation.[1]

Crosstalk with Other Phytohormones: Ethylene and Abscisic Acid (ABA)

High concentrations of auxins are known to stimulate the biosynthesis of ethylene and abscisic acid (ABA), both of which contribute to the herbicidal phenotype.[1] Increased ethylene production can exacerbate epinastic symptoms, while elevated ABA levels can promote senescence and stomatal closure, further stressing the plant.

Induction of Oxidative Stress

A secondary but significant consequence of synthetic auxin application is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.

A Framework for Experimental Validation

To empirically validate the proposed mechanism of action for 2-(3,5-Dichlorophenyl)acetic acid, a multi-tiered experimental approach is necessary.

Validating Auxin-like Activity at the Organismal Level

The initial step is to confirm that 2-(3,5-Dichlorophenyl)acetic acid elicits classic auxin-like physiological responses.

Experimental Protocol: Root Elongation Assay in Arabidopsis thaliana

  • Preparation of Media: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of 2-(3,5-Dichlorophenyl)acetic acid (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) and appropriate controls (DMSO vehicle, and a known auxin like NAA or 2,4-D).

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared MS plates.

  • Incubation: Vertically orient the plates and incubate them in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C for 7-10 days.

  • Data Acquisition and Analysis: Measure the primary root length of the seedlings. A characteristic auxin response will show stimulation of lateral root formation and inhibition of primary root elongation at higher concentrations.[10][11]

Elucidating the Molecular Mechanism

To confirm that the observed physiological effects are mediated by the canonical auxin signaling pathway, the following experiments are proposed.

Experimental Protocol: Auxin-Responsive Gene Expression Analysis

  • Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid culture and treat them with a predetermined effective concentration of 2-(3,5-Dichlorophenyl)acetic acid or a mock control for a short duration (e.g., 1-3 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze them in liquid nitrogen, and extract total RNA. Synthesize cDNA from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for well-established early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3).

  • Data Analysis: Analyze the relative gene expression levels. A significant upregulation of these genes in response to treatment would strongly indicate that 2-(3,5-Dichlorophenyl)acetic acid acts through the auxin signaling pathway.[12][13]

Experimental Protocol: In Vitro Auxin Binding Assay

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins.

  • Binding Assay: Perform an in vitro binding assay, such as a pull-down assay or surface plasmon resonance (SPR), to assess the ability of 2-(3,5-Dichlorophenyl)acetic acid to promote the interaction between TIR1/AFB and Aux/IAA proteins.

  • Data Analysis: Quantify the binding affinity. A dose-dependent increase in the interaction in the presence of 2-(3,5-Dichlorophenyl)acetic acid would provide direct evidence of its role in forming the co-receptor complex.[14]

Experimental_Workflow start Hypothesis: 2-(3,5-Dichlorophenyl)acetic acid is a synthetic auxin phenotypic_assay Phenotypic Assays (e.g., Root Elongation) start->phenotypic_assay molecular_assay Molecular Assays (e.g., Gene Expression) phenotypic_assay->molecular_assay If auxin-like effects observed biochemical_assay Biochemical Assays (e.g., Binding Assay) molecular_assay->biochemical_assay If auxin-responsive genes induced downstream_effects Analysis of Downstream Effects (Ethylene, ABA, ROS) biochemical_assay->downstream_effects If binding to TIR1/AFB confirmed conclusion Conclusion on Mechanism of Action downstream_effects->conclusion

Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.

Investigating Downstream Effects

To build a comprehensive understanding of the herbicidal action, the downstream physiological consequences should be quantified.

ParameterExperimental MethodExpected Outcome with 2-(3,5-Dichlorophenyl)acetic acid
Ethylene Production Gas ChromatographyIncreased ethylene evolution from treated plant tissues.
ABA Content LC-MS/MSElevated levels of ABA in treated plant tissues.
Oxidative Stress Measurement of H₂O₂ levels and lipid peroxidation (TBARS assay)Increased H₂O₂ content and malondialdehyde (MDA) levels, indicative of oxidative damage.

Conclusion

While direct experimental evidence for the mechanism of action of 2-(3,5-Dichlorophenyl)acetic acid is currently lacking, the principle of structural analogy provides a strong foundation for the hypothesis that it functions as a synthetic auxin. This guide has outlined a plausible molecular mechanism centered on the TIR1/AFB signaling pathway and has provided a robust and verifiable experimental framework to test this hypothesis. The successful validation of this proposed mechanism will not only elucidate the biological activity of this specific compound but will also contribute to the broader understanding of synthetic auxin herbicides and their interaction with plant physiological systems.

References

  • Frontiers. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. [Link]

  • Frontiers. (2024). Role of TIR1/AFB family genes during grafting in Carya cathayensis. [Link]

  • PubMed. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. [Link]

  • eLife. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • PubMed. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

  • The Plant Cell - Oxford Academic. (2023). auxin research odyssey: 1989–2023. [Link]

  • PMC - NIH. (2014). A 2,4-dichlorophenoxyacetic acid analog screened using a maize coleoptile system potentially inhibits indole-3-acetic acid influx in Arabidopsis thaliana. [Link]

  • Journal of Experimental Botany - Oxford Academic. (2014). Auxin: simply complicated. [Link]

  • PubMed Central. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. [Link]

  • The Plant Cell. (1998). Regulation of Abscisic Acid Signaling by the Ethylene Response Pathway in Arabidopsis. [Link]

  • PubMed Central. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. [Link]

  • PMC - PubMed Central. (2017). Auxin-Induced Modulation of ETTIN Activity Orchestrates Gene Expression in Arabidopsis. [Link]

  • PMC - NIH. (2017). Ethylene Inhibits Root Elongation during Alkaline Stress through AUXIN1 and Associated Changes in Auxin Accumulation. [Link]

  • Frontiers. (2023). Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase. [Link]

  • UC Agriculture and Natural Resources. Synthetic Auxins. [Link]

  • ijeab. (2017). Herbicides and its role in Induction of Oxidative Stress- A Review. [Link]

  • Frontiers. (2019). Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. [Link]

  • PMC - NIH. (2009). Auxin Herbicide Action: Lifting the Veil Step by Step. [Link]

  • ACS Publications. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. [Link]

  • Journal of Experimental Botany | Oxford Academic. (2006). role of ABA in triggering ethylene biosynthesis and ripening of tomato fruit. [Link]

  • PMC - PubMed Central. (2018). Auxin Activity: Past, present, and Future. [Link]

  • Plant and Cell Physiology | Oxford Academic. (2003). Expression Profiling of Auxin-treated Arabidopsis Roots: Toward a Molecular Analysis of Lateral Root Emergence. [Link]

  • PNAS. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. [Link]

  • The Plant Cell | Oxford Academic. (2015). Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. [Link]

  • ResearchGate. (2021). (PDF) Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. [Link]

  • Wikipedia. Auxin. [Link]

  • NIH. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. [Link]

  • ResearchGate. (2012). (PDF) Current methods for detecting ethylene in plants. [Link]

  • Frontiers. (2022). The nexus between reactive oxygen species and the mechanism of action of herbicides. [Link]

  • Frontiers. (2022). Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions. [Link]

  • MDPI. (2024). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. [Link]

  • MDPI. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. [Link]

  • SciELO. (2017). Oxidative stress caused by the use of preemergent herbicides in rice crops1. [Link]

  • MDPI. (2024). A New Plant Growth Regulator: An In Silico Evaluation. [Link]

  • MDPI. (2020). Control of Endogenous Auxin Levels in Plant Root Development. [Link]

  • PMC - PubMed Central - NIH. (2012). Current methods for detecting ethylene in plants. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Science Behind 3,4-Dichlorophenylacetic Acid: An Auxin Mimic for Plant Health. [Link]

  • PMC - PubMed Central. (2017). Expression profiling of AUXIN RESPONSE FACTOR genes during somatic embryogenesis induction in Arabidopsis. [Link]

  • MDPI. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. [Link]

  • ResearchGate. (2020). (PDF) Stress and use of herbicides in field crops. [Link]

  • Biology LibreTexts. (2021). 4.4.1: Auxin. [Link]

  • 2018.igem.org. Team:UNSW Australia/Lab/Plants. [Link]

  • Oxford Academic. (2007). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(3,5-Dichlorophenyl)acetic Acid: A Synthetic Auxin Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bioactivity of a Dichlorinated Phenylacetic Acid Derivative

2-(3,5-Dichlorophenyl)acetic acid is a synthetic organic compound with the molecular formula C₈H₆Cl₂O₂.[1][2] While it serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, its most notable biological activity lies in its function as a synthetic auxin.[3][4] Similar to naturally occurring auxins like indole-3-acetic acid (IAA), 2-(3,5-Dichlorophenyl)acetic acid can profoundly influence plant growth and development.[5][6] However, at supraoptimal concentrations, it acts as a potent herbicide, inducing uncontrolled and unsustainable growth in susceptible broadleaf plants.[7][8] This dual functionality makes it a valuable tool for researchers in plant biology, agriculture, and herbicide development. Beyond its role in plant science, derivatives of dichlorophenylacetic acid have been explored for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2), and as intermediates in the synthesis of antiviral compounds.[3][9][10] This guide will focus on the application of 2-(3,5-Dichlorophenyl)acetic acid as a synthetic auxin, providing a detailed understanding of its mechanism of action and experimental protocols to assess its biological effects.

Mechanism of Action: Hijacking the Plant's Growth Machinery

The primary mechanism of action for 2-(3,5-Dichlorophenyl)acetic acid as a synthetic auxin is its ability to mimic natural auxins and disrupt the finely tuned hormonal balance that governs plant growth.[5][11] This disruption leads to a cascade of physiological responses, culminating in uncontrolled cell division and elongation, tissue damage, and ultimately, plant death in susceptible species.[5][12]

The core of this mechanism involves the auxin signaling pathway, which is initiated by the binding of auxin to its receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[6][12] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors.[6] The binding of an auxin, such as 2-(3,5-Dichlorophenyl)acetic acid, to the TIR1/AFB receptor creates a co-receptor complex with the Aux/IAA repressor.[6] This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes, which in turn leads to the physiological effects of auxin.[5]

At herbicidal concentrations, the persistent and high-level activation of this pathway by a stable synthetic auxin like 2-(3,5-Dichlorophenyl)acetic acid leads to an exaggerated and uncontrolled response, causing the plant to essentially "grow to death".[7][8]

AuxinSignalingPathway cluster_low_auxin Low Auxin Conditions cluster_high_auxin High Auxin Conditions (e.g., with 2-(3,5-Dichlorophenyl)acetic acid) Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and Inhibits AuxRE Auxin Response Element (DNA) ARF->AuxRE Cannot bind Active_ARF Active ARF Gene_Expression_Off Gene Expression OFF AuxRE->Gene_Expression_Off Active_AuxRE Auxin Response Element (DNA) Auxin 2-(3,5-Dichlorophenyl)acetic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms complex with SCF Ub Ubiquitin Ub->Aux_IAA_high Ubiquitination Proteasome 26S Proteasome Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA Active_ARF->Active_AuxRE Binds to Gene_Expression_On Gene Expression ON Active_AuxRE->Gene_Expression_On Aux_IAA_high->Proteasome Targets for degradation

Caption: Simplified diagram of the auxin signaling pathway.

Experimental Protocols

Protocol 1: Avena (Oat) Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay is a sensitive and reliable method to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptiles.[13]

Materials and Reagents:

  • Avena sativa (oat) seeds

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Indole-3-acetic acid (IAA) as a positive control

  • Ethanol (for stock solution preparation)

  • Distilled water

  • Petri dishes

  • Filter paper

  • Forceps

  • Scalpel or razor blade

  • Ruler with millimeter markings or a digital caliper

  • Incubator or dark room at 25°C

Procedure:

  • Seed Germination:

    • Soak oat seeds in distilled water for 2 hours.

    • Place the seeds on moist filter paper in a Petri dish and germinate in the dark at 25°C for 72 hours.

  • Preparation of Coleoptiles:

    • After 72 hours, the coleoptiles should be approximately 20-30 mm long.

    • Using a safe green light, carefully remove the coleoptiles.

    • Excise a 10 mm segment from each coleoptile, starting 3 mm below the tip.

  • Preparation of Test Solutions:

    • Prepare a 1 mM stock solution of 2-(3,5-Dichlorophenyl)acetic acid in ethanol.

    • Prepare a series of dilutions in distilled water to obtain final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M.

    • Prepare a similar dilution series for the IAA positive control.

    • Include a negative control with the same concentration of ethanol as the highest concentration test solution.

  • Incubation:

    • Place 10 coleoptile segments in a Petri dish containing 10 mL of a test solution.

    • Incubate the Petri dishes in the dark at 25°C for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, measure the final length of each coleoptile segment.

    • Calculate the percentage elongation for each segment: ((Final Length - Initial Length) / Initial Length) * 100.

    • Plot the mean percentage elongation against the molar concentration of the test compounds to generate a dose-response curve.

ColeoptileBioassayWorkflow start Start: Oat Seed Germination (72h, dark) prep_coleoptiles Prepare Coleoptile Segments (10mm) start->prep_coleoptiles incubation Incubate Coleoptiles in Solutions (24h, dark) prep_coleoptiles->incubation prep_solutions Prepare Test Solutions (2-(3,5-Dichlorophenyl)acetic acid, IAA, Control) prep_solutions->incubation measurement Measure Final Length of Coleoptiles incubation->measurement analysis Calculate % Elongation and Plot Dose-Response Curve measurement->analysis end End: Assess Auxin Activity analysis->end

Caption: Workflow for the Avena coleoptile elongation bioassay.

Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana

High concentrations of auxins are known to inhibit root growth.[13] This assay provides a quantitative measure of the inhibitory effects of 2-(3,5-Dichlorophenyl)acetic acid.

Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or agar

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Sterile Petri dishes (square plates are recommended)

  • Laminar flow hood

  • Growth chamber or incubator with controlled light and temperature (22°C, 16h light/8h dark)

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds with 70% ethanol for 1 minute, followed by 10% bleach with 0.1% Triton X-100 for 10 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C in the dark for 2-3 days (stratification).

  • Preparation of Growth Media:

    • Prepare MS medium supplemented with 1% sucrose and solidify with 0.8% agar.

    • Autoclave the medium and cool to approximately 50°C.

    • Add filter-sterilized 2-(3,5-Dichlorophenyl)acetic acid from a stock solution to achieve final concentrations ranging from 0.1 µM to 50 µM. Pour the media into sterile square Petri dishes.

    • Include a control plate with no added compound.

  • Plating and Growth:

    • In a laminar flow hood, carefully place the stratified seeds in a line on the surface of the agar plates.

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Data Collection and Analysis:

    • After 7-10 days of growth, scan the plates or capture high-resolution images.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 20 seedlings per treatment.

    • Calculate the average root length for each concentration and normalize it to the average root length of the control seedlings.

    • Plot the relative root growth against the concentration of 2-(3,5-Dichlorophenyl)acetic acid to determine the inhibitory concentration (e.g., IC₅₀).

Data Presentation

Table 1: Expected Dose-Response of 2-(3,5-Dichlorophenyl)acetic acid in Plant Bioassays

Concentration (M)Avena Coleoptile Elongation (% of Control)Arabidopsis Root Growth (% of Control)
10⁻⁸~120%~105%
10⁻⁷~150%~110%
10⁻⁶~200%~90%
10⁻⁵~150%~50%
10⁻⁴~80%~10%

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Broader Applications and Considerations

While the focus of these protocols is on the auxin-like activity of 2-(3,5-Dichlorophenyl)acetic acid, researchers should be aware of its other potential applications. Its use as a chemical intermediate in the synthesis of anti-inflammatory and antiviral drugs highlights its versatility.[3][4] When working with this compound, it is crucial to adhere to safety guidelines, as it can cause skin and eye irritation.[9]

For researchers interested in its herbicidal properties, further experiments could include whole-plant assays on various weed and crop species to determine its selectivity and efficacy.[12] Additionally, advanced techniques such as transcriptomics (RNA-seq) could be employed to identify the full spectrum of auxin-responsive genes affected by 2-(3,5-Dichlorophenyl)acetic acid treatment.

References

  • Cold Spring Harbor Protocols. (2025). Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry.
  • Plant Physiology. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17. YouTube.
  • Benchchem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid|CAS 51719-65-4.
  • PubMed. (2025). Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry.
  • ChemicalBook. (2025). 2-(3,5-dichlorophenyl)acetic acid | 51719-65-4.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Quality and Innovation: The Supply of 2-(3,5-Dichlorophenyl)acetic Acid.
  • Creative Proteomics. (n.d.). Auxin Detection Technology.
  • Sigma-Aldrich. (n.d.).
  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
  • Teixeira, M. C., et al. (2005). Yeast adaptation to 2,4-dichlorophenoxyacetic acid involves increased membrane fatty acid saturation degree and decreased OLE1 transcription.
  • ChemBK. (2024). 2-(3,5-dichlorophenyl)acetic acid.
  • Frontiers in Plant Science. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis.
  • NCBI. (2014). A 2,4-dichlorophenoxyacetic acid analog screened using a maize coleoptile system potentially inhibits indole-3-acetic acid influx in Arabidopsis thaliana.
  • ResearchGate. (2025). Yeast adaptation to 2,4-dichlorophenoxyacetic acid involves increased membrane fatty acid saturation degree and decreased OLE1 transcription | Request PDF.
  • ResearchGate. (n.d.). Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,....
  • ChemScene. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid | 51719-65-4.
  • Unknown. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Semantic Scholar. (2021). The Toxicological Profile of the Agrotoxic Acid 2,4 Dichlophenoxyacetic in Fleischmann® Yeast.
  • PubMed. (2004).
  • ResearchGate. (2025).
  • PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Frontiers in Microbiology. (2019).
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylacetic acid 99 19719-28-9.

Sources

Application Notes & Protocols: In Vitro Evaluation of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial in vitro characterization of 2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4), a fine chemical intermediate with potential applications in pharmaceutical and agrochemical development.[1] Given the limited specific biological data on this compound, this guide leverages established methodologies for structurally related phenylacetic acid derivatives known for their anti-inflammatory and cytotoxic properties. The protocols herein are designed to establish a foundational understanding of the compound's cellular effects, focusing on cytotoxicity and key anti-inflammatory pathways.

Introduction: Rationale for Investigation

2-(3,5-Dichlorophenyl)acetic acid is a halogenated phenylacetic acid derivative. While it serves as a versatile chemical building block, its specific biological activities are not extensively documented in publicly available literature.[1] However, its structural similarity to known bioactive molecules, such as the anti-inflammatory drug fenclofenac ([2-(2,4-dichlorophenoxy)phenyl]acetic acid), suggests a potential for biological activity.[2][3] Furthermore, related dichlorinated phenyl compounds have demonstrated significant cellular effects, including cytotoxicity.[4][5]

Therefore, a systematic in vitro evaluation is the critical first step in elucidating the pharmacological or toxicological profile of 2-(3,5-Dichlorophenyl)acetic acid. This guide presents a logical, two-stage workflow:

  • Phase 1: Foundational Cytotoxicity Profiling. To understand the compound's therapeutic window and to determine appropriate concentration ranges for subsequent mechanistic assays, a comprehensive assessment of its impact on cell viability and membrane integrity is essential.

  • Phase 2: Mechanistic Exploration of Anti-Inflammatory Activity. Based on the cytotoxicity data, sub-toxic concentrations will be used to investigate the compound's potential to modulate key inflammatory pathways, such as the activity of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines.

This structured approach ensures that data generated is robust, interpretable, and provides a solid foundation for further investigation.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Experience: The Importance of a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through varied mechanisms. A robust cytotoxicity profile is built by employing multiple assays that interrogate different cellular health indicators. We will utilize three distinct, well-validated assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of overall metabolic health. A decrease in this activity is often an early marker of cellular stress or apoptosis.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[6]

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes, which can be compromised during certain toxic events. This assay is particularly useful for detecting lysosomal damage.

By comparing the results from these three assays, a more nuanced understanding of the compound's cytotoxic mechanism can be inferred. For instance, a significant effect in the MTT assay without a corresponding increase in LDH release may suggest a cytostatic effect or early-stage apoptosis rather than immediate cell lysis.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Parallel Assays cluster_analysis Data Analysis prep_stock Prepare 100 mM Stock of Compound in DMSO prep_cells Seed Cells (e.g., HepG2) in 96-well Plates treat Treat Cells with Serial Dilutions (e.g., 0.1 µM to 100 µM) for 24-48 hours prep_cells->treat assay_mtt MTT Assay (Metabolic Activity) treat->assay_mtt Perform Assays on Separate Plates assay_ldh LDH Assay (Membrane Integrity) treat->assay_ldh Perform Assays on Separate Plates assay_nr Neutral Red Assay (Lysosomal Integrity) treat->assay_nr Perform Assays on Separate Plates analysis Measure Absorbance/ Fluorescence assay_mtt->analysis assay_ldh->analysis assay_nr->analysis calc Calculate % Viability and Determine IC50 analysis->calc

Caption: Workflow for multi-assay cytotoxicity profiling.

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • 2-(3,5-Dichlorophenyl)acetic acid

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working concentration series of 2-(3,5-Dichlorophenyl)acetic acid in culture medium from a 100 mM DMSO stock. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.1%).

  • Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions (final volume 200 µL). Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization buffer to each well and pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background absorbance from wells with no cells.

Protocol 2: LDH Release Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.

Materials:

  • Cells and treatment setup as in Protocol 1.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Roche). Follow the manufacturer's instructions.

  • Lysis Buffer (provided in the kit, for maximum LDH release control).

Procedure (General Outline):

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Prepare Controls: On the same plate, include wells for:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with the kit's Lysis Buffer 45 minutes before the end of the incubation.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the kit's protocol) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (as per the kit's protocol).

  • Measurement: Read the absorbance at the recommended wavelength (typically 490 nm).

  • Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Phase 2: Investigation of Anti-Inflammatory Potential

Expertise & Experience: Targeting Key Inflammatory Mediators

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of pain and inflammation.[7] Furthermore, chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells like macrophages.[8]

Therefore, a logical starting point for assessing the anti-inflammatory potential of 2-(3,5-Dichlorophenyl)acetic acid is to investigate its ability to:

  • Directly inhibit COX-2 enzyme activity in a cell-free system.

  • Suppress the production of TNF-α and IL-6 in a relevant cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Simplified Inflammatory Signaling Pathway

G cluster_genes Gene Transcription LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Pathway Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene IL6_gene IL-6 Gene COX2_gene COX-2 Gene Cytokines TNF-α, IL-6 Secretion (Pro-inflammatory Cytokines) TNFa_gene->Cytokines IL6_gene->Cytokines COX2_protein COX-2 Enzyme COX2_gene->COX2_protein PGs Prostaglandins (Inflammation) COX2_protein->PGs Arachidonic Acid →

Caption: Simplified LPS-induced pro-inflammatory signaling cascade.

Protocol 3: In Vitro COX-2 Inhibition Assay

Principle: This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme. The peroxidase activity is quantified by monitoring the appearance of an oxidized colorimetric substrate.

Materials:

  • Commercially available COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits provide purified enzyme, substrate, and reaction buffers.

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Positive control inhibitor (e.g., Celecoxib, provided in the kit)

  • 96-well plate

  • Microplate reader

Procedure (General Outline):

  • Reagent Preparation: Prepare all reagents as described in the kit manual.

  • Compound Dilutions: Prepare a concentration series of 2-(3,5-Dichlorophenyl)acetic acid in the provided assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add in the following order (as per a typical kit protocol):

    • Assay Buffer

    • Heme

    • Purified COX-2 Enzyme

    • Your compound dilution or control (Vehicle, Positive Inhibitor)

  • Initiate Reaction: Initiate the enzymatic reaction by adding Arachidonic Acid (the substrate).

  • Measurement: Immediately begin reading the absorbance at the recommended wavelength (e.g., 590 nm) every minute for 10-20 minutes to obtain the reaction kinetics.

  • Analysis: Determine the reaction rate (V) for each concentration. Calculate the percent inhibition relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 4: Cytokine Release Assay in LPS-Stimulated Macrophages

Principle: Macrophage-like cells (e.g., RAW 264.7 or THP-1 differentiated cells) are pre-treated with the test compound and then stimulated with Lipopolysaccharide (LPS), a potent inflammatory trigger. The amount of TNF-α and IL-6 released into the supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 24-well culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Commercial ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 2-(3,5-Dichlorophenyl)acetic acid (determined from Phase 1) for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control (which receives vehicle only).

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using the respective commercial ELISA kits. Follow the manufacturer's protocol precisely.

  • Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-only (vehicle) control to determine the percent inhibition of cytokine release.

Data Summary and Interpretation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Assay Endpoints and Interpretation

AssayPrinciple MeasuredPrimary EndpointInterpretation of Compound Effect
MTT Assay Mitochondrial Dehydrogenase ActivityIC₅₀Indicates reduction in metabolic activity or cell proliferation.
LDH Release Assay Plasma Membrane IntegrityEC₅₀Indicates induction of necrosis or late-stage apoptosis.
NR Uptake Assay Lysosomal IntegrityIC₅₀Indicates lysosomal membrane damage.
COX-2 Inhibition Cell-Free Enzyme Peroxidase ActivityIC₅₀Direct inhibition of the COX-2 enzyme.
Cytokine Release LPS-Induced Secretion of TNF-α / IL-6IC₅₀Inhibition of inflammatory signaling pathways upstream of secretion.

Next Steps and Mechanistic Insights:

  • Correlation of Data: A compound that shows low cytotoxicity (high IC₅₀ in Phase 1 assays) but potent inhibition of cytokine release or COX-2 activity (low IC₅₀ in Phase 2 assays) is a promising candidate for further anti-inflammatory drug development.

  • Mechanism of Action: If the compound inhibits cytokine production, follow-up studies could include Western blotting or qPCR to investigate its effect on the NF-κB signaling pathway or MAP kinase pathways, which are critical for the transcriptional regulation of these cytokines.

  • Selectivity: For compounds showing COX-2 inhibition, it is crucial to perform a parallel COX-1 inhibition assay to determine selectivity, a key factor in the safety profile of NSAIDs.

By following these detailed protocols, researchers can generate a robust preliminary dataset on the in vitro biological activities of 2-(3,5-Dichlorophenyl)acetic acid, providing a solid, evidence-based foundation for future research and development.

References

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL not available)
  • 2,4-Dichlorophenoxyacetic acid. (URL not available)
  • Atkinson, D. C., & Leach, E. C. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(9), 1113-1118. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. Available at: [Link]

  • The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchGate. Available at: [Link]

  • (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. Available at: [Link]

  • Kennedy, J. M., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(8), 1522-1529. Available at: [Link]

  • Bhat, H. K., et al. (1983). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. Journal of Toxicology and Environmental Health, 11(1), 33-41. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • Effects of 2, 4-Dichlorophenoxyacetic Acid on the in vitro growth of explants (Clerodendron spp.). Update Publishing House. Available at: [Link]

  • Rivarola, V., Mori, G., & Balegno, H. (1992). 2,4-Dichlorophenoxyacetic acid action on in vitro protein synthesis and its relation to polyamines. Drug and Chemical Toxicology, 15(3), 245-257. Available at: [Link]

  • Mohammed, M. A., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 65, 59-66. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Sinapic Acid Ameliorates Acetic Acid-Induced Ulcerative Colitis in Rats by Suppressing Inflammation, Oxidative Stress, and Apoptosis. MDPI. Available at: [Link]

  • Histological analysis of acute toxicity of 2,4-diclorophenoxy acetic acid in ovary of zebrafish. (URL not available)
  • Effect of 2,4-Dichlorophenoxyacetic acid herbicide Escherichia coli growth, chemical, composition, and cellular envelope. USGS Publications Warehouse. Available at: [Link]

  • REFERENCES - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Bernat, P., et al. (2018). 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS ONE, 13(6), e0199677. Available at: [Link]

  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. (URL not available)
  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]

  • Coady, K. K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro, 28(5), 1018-1025. Available at: [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Busi, M. V., et al. (2018). Exposure to Sub-lethal 2,4-Dichlorophenoxyacetic Acid Arrests Cell Division and Alters Cell Surface Properties in Escherichia coli. Frontiers in Microbiology, 9, 111. Available at: [Link]

  • Kennedy, J. M., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 25(8), 1522-1529. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-(3,5-Dichlorophenyl)acetic Acid in Medicinal Chemistry & Agrochemical Synthesis

[1][2]

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of modern drug discovery, 2-(3,5-Dichlorophenyl)acetic acid represents more than a simple building block; it is a strategic scaffold for Lead Optimization .[1] Its specific substitution pattern—chlorines at the meta positions (3 and 5)—offers a unique combination of electronic deactivation and lipophilic bulk that is critical for modulating the pharmacokinetic (PK) profiles of small molecules.

Unlike its 2,4-dichloro or 2,6-dichloro isomers, the 3,5-dichloro motif leaves the ortho positions (2,[1]6) and the para position (4) open.[1][2] This steric arrangement allows for:

  • Enhanced Lipophilicity (cLogP modulation): Increases membrane permeability without introducing steric clash at the binding site interface often caused by ortho substituents.[1][2]

  • Metabolic Blocking: The electron-withdrawing nature of the chlorines deactivates the aromatic ring against oxidative metabolism (e.g., CYP450-mediated hydroxylation), extending the half-life of the parent molecule.[1]

  • Hydrophobic Pocket Targeting: This motif is a proven "key" for hydrophobic pockets in targets such as RORγ (autoimmune pathways) and NMDA receptors (neurology).[1][2]

Core Applications & Mechanism of Action[3]

Medicinal Chemistry: Target Modulation

The 3,5-dichlorophenyl moiety acts as a bioisostere for bulky hydrophobic groups.[1][2]

  • RORγ Inverse Agonists: In the development of Th17 cell modulators, the 3,5-dichlorophenyl group occupies a critical hydrophobic sub-pocket, stabilizing the receptor in an inactive conformation.

  • NMDA Receptor Antagonists: Used in the synthesis of aminocyclobutane derivatives, where the phenylacetic acid tail provides the necessary linker length for receptor engagement.

  • Antiviral & Antiparasitic Agents: Structure-Activity Relationship (SAR) studies in Cryptosporidium inhibitors (triazolopyridazines) have identified the 3,5-dichloro pattern as essential for potency, likely due to optimized hydrophobic interactions.[1][2]

Agrochemicals: Auxin Mimicry & Fungicides[1][2]
  • Auxin Herbicides: As a phenylacetic acid derivative, it functions as a structural analog to indole-3-acetic acid (IAA), potentially inducing uncontrolled growth in susceptible weeds.[1][2]

  • Fungicide Precursors: It serves as the starting material for 3-(3,5-dichlorophenyl)hydantoin , a scaffold structurally related to dicarboximide fungicides (e.g., Iprodione), which inhibit lipid peroxidation and cell wall formation.[1]

Synthetic Pathways & Decision Logic

The utility of 2-(3,5-Dichlorophenyl)acetic acid lies in its divergent reactivity.[1][2] The carboxylic acid handle allows for rapid derivatization into amides, esters, and alcohols.

Reaction Pathway Diagram (DOT Visualization)

SynthesisPathwayscluster_0Key Transformation LogicStart2-(3,5-Dichlorophenyl)acetic acid(CAS 51719-65-4)AmideAmide Derivatives(NMDA/RORγ Ligands)Start->AmideHATU/DIPEA+ R-NH2EsterEster Prodrugs(Agrochemicals)Start->EsterROH, H+, Refluxor R-X, BaseAlcohol2-(3,5-Dichlorophenyl)ethanolStart->AlcoholBH3·THFor LAHHydantoin3-(3,5-Dichlorophenyl)hydantoinStart->Hydantoin1. Urea/Heat2. Cyclization

Caption: Divergent synthetic pathways from the 3,5-dichlorophenylacetic acid core.

Detailed Experimental Protocols

These protocols are designed for high reproducibility and scalability in a research setting.[2]

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Target: Synthesis of NMDA/RORγ inhibitor analogs.[1][2]

Rationale: Direct condensation using HATU is preferred over acid chloride formation for library generation to preserve functional group tolerance on complex amines.[2]

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid (1.0 equiv)[1][2]

  • Amine partner (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1][2]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under N₂, dissolve 2-(3,5-Dichlorophenyl)acetic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Coupling Agent: Add HATU in one portion. A slight color change (yellowing) indicates active ester formation.[1][2] Stir at 0°C for 30 minutes.

  • Amine Addition: Add the amine partner (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 peak).[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Cyclization to 3-(3,5-Dichlorophenyl)hydantoin

Target: Agrochemical/Fungicide intermediate synthesis.[1][2]

Rationale: This reaction constructs the hydantoin ring system, a privileged scaffold in agrochemistry, directly from the acid precursor via a ureido intermediate.

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid[1][2][3]

  • Urea[2]

  • Chlorobenzene (Solvent)[1][2]

  • Benzenesulfonic acid (Catalyst)[1][2]

Step-by-Step Procedure:

  • Ureido Formation: React 2-(3,5-Dichlorophenyl)acetic acid with urea (melt or high-boiling solvent) to form the intermediate 3-(3,5-dichlorophenyl)ureidoacetic acid .[1][2] Isolate this intermediate.

  • Suspension: Suspend the ureidoacetic acid intermediate (e.g., 26.3 g) in chlorobenzene (180 mL).

  • Catalysis: Add benzenesulfonic acid (catalytic amount, ~0.07 equiv).

  • Azeotropic Distillation: Heat the mixture to reflux with a Dean-Stark trap. Remove water continuously.[1][2]

  • Completion: Continue reflux (~30 mins) until the solution becomes clear (limpid).

  • Crystallization: Cool the solution to 15°C. The product will precipitate.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

    • Expected Yield: ~90%[1]

    • Melting Point: ~199°C[1][2]

Protocol C: Reduction to 2-(3,5-Dichlorophenyl)ethanol

Target: Precursor for chiral resolution or ether synthesis.[1][2]

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid[1][2][3]

  • Borane-THF complex (1.0 M in THF)[1][2]

  • Anhydrous THF[2]

  • Methanol (quenching)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid in anhydrous THF under Argon at 0°C.

  • Reduction: Add BH₃·THF dropwise (caution: gas evolution). Use 1.5–2.0 equiv of hydride.[1][2]

  • Reflux: Warm to RT, then reflux for 2 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and brine.

  • Result: The resulting alcohol is typically pure enough for the next step or can be distilled.[2]

Quantitative Data & Properties

PropertyValueRelevance
Molecular Weight 205.04 g/mol Fragment-based drug design compliant (<300 Da).[1][2]
cLogP (Predicted) ~3.1High lipophilicity; good membrane permeability.[1][2]
pKa (Predicted) ~3.94Acidic; forms stable salts with basic amines.[1][2]
Melting Point 112–115°CCrystalline solid; easy to handle/weigh.[1][2]
Metabolic Stability High3,5-Cl substitution blocks common metabolic soft spots.[1][2]

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, strong bases.[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • BenchChem. (2025).[1][2][4] Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate: Synthesis and Applications.Link[1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium.[2]Link[1][2][3]

  • PrepChem. (n.d.).[1][2] Synthesis of 3-(3,5-dichlorophenyl)-hydantoin.[1][2]Link[1][2]

  • Google Patents. (2015).[1][2] Aminocyclobutane derivatives, method for preparing same and the use thereof as drugs (SA515360518B1).[5]Link[1][2]

  • PubChem. (2025).[1][2] 2-(3,5-Dichlorophenyl)acetic acid Compound Summary.Link[1][2][3]

cell-based assays involving 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 2-(3,5-Dichlorophenyl)acetic Acid (3,5-DPAA) in Phenotypic Drug Discovery

Introduction & Scientific Context

2-(3,5-Dichlorophenyl)acetic acid (3,5-DPAA) is often categorized merely as a synthetic intermediate for diclofenac-type NSAIDs or agrochemicals. However, in modern Fragment-Based Drug Discovery (FBDD), this scaffold represents a "privileged structure." Its specific 3,5-dichloro substitution pattern provides a unique hydrophobic pharmacophore capable of occupying lipophilic pockets in targets such as Transthyretin (TTR) , Diacylglycerol O-Acyltransferase (DGAT) , and the Gamma-Secretase complex .

This Application Note details the protocols for evaluating 3,5-DPAA bioactivity, specifically focusing on its potential as a modulator of amyloidogenic pathways (Alzheimer’s disease models) and its cytotoxicity profile. We transition this compound from a chemical building block to a validated biological probe.

Key Biological Mechanisms:

  • Amyloid Precursor Protein (APP) Modulation: Halogenated phenylacetic acids have been identified in patent literature as scaffolds that inhibit

    
    -amyloid (A
    
    
    
    ) peptide release, potentially via gamma-secretase modulation (GSM).
  • Hydrophobic Ligand Binding: The electron-withdrawing chlorine atoms increase lipophilicity and enable halogen bonding, relevant for stabilizing tetrameric proteins like TTR.

Experimental Workflow Visualization

The following diagram outlines the logical flow for profiling 3,5-DPAA, distinguishing between functional efficacy (A


 reduction) and cellular safety.

DPAA_Workflow cluster_0 Primary Efficacy Screen (Neurodegeneration) cluster_1 Safety & Specificity Start Compound Reconstitution (3,5-DPAA in DMSO) Cell_CHO CHO-APP751 Cells (Overexpressing APP) Start->Cell_CHO Cell_Hep HepG2 / SH-SY5Y Cells Start->Cell_Hep Treat_1 24h Incubation (0.1 - 100 µM) Cell_CHO->Treat_1 Supernatant Collect Supernatant Treat_1->Supernatant WB Western Blot (APP-CTF Analysis) Treat_1->WB Cell Lysate ELISA Sandwich ELISA (Aβ40 / Aβ42) Supernatant->ELISA Decision Lead Optimization (SAR Expansion) ELISA->Decision Hit Confirmation MTT MTT / Resazurin Assay (Mitochondrial Health) Cell_Hep->MTT MTT->Decision Tox Filter

Figure 1: Integrated screening workflow for 3,5-DPAA, coupling efficacy (ELISA) with mechanism of action (Western Blot) and safety (MTT).

Protocol 1: Cell-Based A 40/42 Secretion Assay

Objective: To quantify the inhibition of Beta-Amyloid peptide secretion in CHO cells stably overexpressing human APP (751 isoform). This assay validates the compound's potential as a Gamma-Secretase Modulator (GSM).

Materials:

  • Compound: 2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4), >98% purity.

  • Cell Line: CHO-APP751 (Chinese Hamster Ovary cells expressing human APP).

  • Reagents: Human A

    
    40 and A
    
    
    
    42 HTRF or ELISA Kits (e.g., Cisbio or Meso Scale Discovery).
  • Vehicle: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Compound Preparation (Critical Step):

    • Dissolve 3,5-DPAA in 100% DMSO to create a 100 mM stock solution.

    • Note: The 3,5-dichloro substitution increases lipophilicity (cLogP ~3.2). Ensure complete solubilization by vortexing; sonicate if necessary.

    • Prepare serial dilutions (1:3) in culture medium. Final DMSO concentration must remain <0.5% to avoid vehicle toxicity.

  • Cell Seeding:

    • Seed CHO-APP751 cells at 20,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing 3,5-DPAA at concentrations ranging from 0.1 µM to 100 µM.

    • Include controls: Vehicle (DMSO only) and a Reference GSM (e.g., Indomethacin or GSM-1).

    • Incubate for 24 hours.

  • Supernatant Harvesting:

    • Collect cell culture supernatant. Do not disturb the cell monolayer.

    • Centrifuge at 1,500 x g for 5 mins to remove debris.

    • Store aliquots at -80°C or proceed immediately to ELISA.

  • Quantification (Sandwich ELISA):

    • Apply supernatant to plates pre-coated with anti-A

      
       antibodies (N-terminal capture).
      
    • Detect using C-terminal specific antibodies (A

      
      40 vs A
      
      
      
      42).
    • Read absorbance/fluorescence according to kit instructions.

Data Analysis & Interpretation:

  • Calculate % Inhibition relative to Vehicle Control.

  • Plot dose-response curves to determine IC

    
    .
    
  • Success Criteria: A specific reduction in A

    
    42 without a parallel reduction in total protein implies modulation rather than general toxicity.
    

Protocol 2: Cytotoxicity & Specificity Profiling

Objective: To ensure that any observed reduction in A


 is due to pathway modulation and not cell death.

Methodology (Multiplexed):

  • Post-Supernatant Analysis: Use the cell monolayer remaining from Protocol 1.

  • MTT Assay:

    • Add 0.5 mg/mL MTT reagent to the cells. Incubate 3 hours.

    • Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Western Blotting (Mechanism Check):

    • Lyse a parallel set of treated cells.

    • Blot for APP-CTFs (C-Terminal Fragments).

    • Interpretation:

      • Accumulation of CTF-

        
          (C99) suggests Gamma-Secretase inhibition.
        
      • Accumulation of Full Length APP suggests trafficking inhibition.

Anticipated Results & Data Presentation

The following table serves as a template for recording data generated from the assays described above.

ParameterAssay TypeExpected Outcome (If Active)Negative Control (DMSO)Reference (Indomethacin)
A

42 Secretion
ELISA / HTRFDose-dependent Decrease100% (Baseline)~40-60% Decrease
A

40 Secretion
ELISA / HTRFDecrease or No Change100% (Baseline)Variable
Cell Viability MTT / ATP>90% Viability100%>90%
APP-CTF Accumulation Western BlotIncrease in C99/C83 bandsLow BaselineHigh Accumulation

Mechanistic Insight: If 3,5-DPAA reduces A


42 but maintains cell viability, it functions as a Gamma-Secretase Modulator (GSM) . If it reduces A

but also reduces viability, it is a toxic false positive .

References

  • Patent: Compounds for inhibiting beta-amyloid peptide release and/or its synthesis. [1][2][3]

    • Source: Google P
    • Relevance: Explicitly lists dichlorophenylacetic acid derivatives as inhibitors of amyloidogenic p
    • URL
  • Methods for Inhibiting Beta-Amyloid Peptide Release.
  • BenchChem Product D

    • Source: BenchChem.[4][5]

    • Relevance: Confirms chemical properties, solubility, and availability for research use.
  • PubChem Compound Summary: 2-(3,5-dichlorophenyl)acetic acid. [6]

    • Source: National Center for Biotechnology Inform
    • Relevance: Validates structure (CID 273397) and physicochemical properties for assay development.
    • URL:[Link]

Sources

Application Notes and Protocols for the Purification of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Purity for 2-(3,5-Dichlorophenyl)acetic Acid

2-(3,5-Dichlorophenyl)acetic acid is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity is of paramount importance as even trace amounts of impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides a comprehensive overview of robust purification techniques tailored for 2-(3,5-Dichlorophenyl)acetic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern each method. The protocols herein are designed to be self-validating, empowering researchers to achieve high-purity material consistently.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of 2-(3,5-Dichlorophenyl)acetic acid is the cornerstone of developing an effective purification strategy. These properties dictate the compound's behavior in various solvents and separation media.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Melting Point 110-111 °C2[3]
pKa (Predicted) 3.94 ± 0.10[4]
Appearance White to off-white solid[4]

The acidic nature of the molecule (pKa ≈ 3.94) is a key feature that can be exploited for purification via acid-base extraction. The solid nature and defined melting point suggest that recrystallization is a viable and potent purification technique.

Understanding Potential Impurities: A Glimpse into Synthesis

To effectively remove impurities, one must first anticipate their nature. The synthesis of 2-(3,5-Dichlorophenyl)acetic acid can proceed through several routes, each with a characteristic impurity profile. A common synthetic pathway involves the Grignard reaction of a 3,5-dichlorobenzyl halide with carbon dioxide.[5][6] Another route could be the hydrolysis of 2-(3,5-dichlorophenyl)acetonitrile.

Potential Impurities May Include:

  • Unreacted Starting Materials: 3,5-dichlorobenzyl halide or 3,5-dichlorotoluene.

  • Grignard Byproducts: Homocoupling products (e.g., 1,2-bis(3,5-dichlorophenyl)ethane).

  • Isomeric Impurities: Other dichlorophenylacetic acid isomers (e.g., 2,4- or 3,4- isomers) if the starting materials are not isomerically pure.

  • Neutral Byproducts: Non-acidic compounds formed during the synthesis.

The purification strategy should be designed to effectively separate the target acidic compound from these potentially less polar or neutral impurities.

Purification Workflow: A Strategic Approach

A multi-step approach is often necessary to achieve high purity. The following workflow provides a logical sequence for the purification of 2-(3,5-Dichlorophenyl)acetic acid.

Purification_Workflow Crude_Product Crude 2-(3,5-Dichlorophenyl)acetic Acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Primary Purification Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography For Highest Purity or Isomer Separation Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product Final Polishing Column_Chromatography->Pure_Product

Figure 1: A strategic workflow for the purification of 2-(3,5-Dichlorophenyl)acetic acid.

Part 1: Acid-Base Extraction Protocol

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a weak base, the acidic compound is deprotonated to form a water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of solution.[7][8]

Materials:

  • Crude 2-(3,5-Dichlorophenyl)acetic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Protocol:

  • Dissolution: Dissolve the crude 2-(3,5-Dichlorophenyl)acetic acid in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the solid.

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Phase Separation: Allow the layers to separate. The upper layer will be the organic phase containing neutral impurities, and the lower aqueous layer will contain the sodium salt of the desired carboxylic acid.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated sodium bicarbonate solution to the organic layer remaining in the separatory funnel and repeat the extraction. Combine the aqueous layers.

  • Washing the Organic Layer (for impurity analysis): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate and analyze the neutral impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), as indicated by pH paper. The 2-(3,5-Dichlorophenyl)acetic acid will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point (e.g., 50-60 °C) until a constant weight is achieved.

Part 2: Recrystallization Protocol

Principle: Recrystallization is a powerful technique for purifying solids based on differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Solvent Selection: The choice of solvent is critical for successful recrystallization. For a compound like 2-(3,5-Dichlorophenyl)acetic acid, a polar protic or aprotic solvent, or a solvent mixture is likely to be effective. A two-solvent system, using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, often provides excellent results.[3][9]

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, Methanol, Acetone, Toluene, Acetic Acid.

  • Solvent Pairs:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene/Hexane

    • Ethyl Acetate/Hexane

Protocol (Two-Solvent System: e.g., Ethanol/Water):

  • Dissolution: Place the crude or partially purified 2-(3,5-Dichlorophenyl)acetic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven.

Part 3: Column Chromatography (for High Purity Requirements)

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For acidic compounds like 2-(3,5-Dichlorophenyl)acetic acid, normal-phase silica gel chromatography is a suitable method.

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

Mobile Phase Selection: The mobile phase should be chosen to provide good separation between the target compound and its impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape and prevent tailing of the acidic analyte.

Thin-Layer Chromatography (TLC) for Method Development: Before running a column, it is essential to determine the optimal mobile phase using TLC.[10]

  • TLC Plate: Silica gel 60 F₂₅₄

  • Eluent: Start with a mixture of Hexane:Ethyl Acetate (e.g., 7:3 or 8:2) with 1% acetic acid.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., p-anisaldehyde stain followed by heating).[11]

  • Goal: Achieve a retention factor (Rf) of ~0.3-0.4 for the target compound.

Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane, then adsorb it onto a small amount of silica gel and load the dry powder onto the column).

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid in a vacuum oven.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like formic or phosphoric acid) is a standard method for purity analysis of such compounds.[1][12][13]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Use a lower-boiling point solvent or a different solvent system. Ensure slow cooling.
Low recovery after recrystallization Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure adequate cooling in an ice bath.
Streaking on TLC plate The sample is too concentrated; the compound is strongly acidic.Dilute the sample. Add a small amount of acetic or formic acid to the eluent.[14]
Poor separation in column chromatography The mobile phase is too polar or not polar enough.Adjust the mobile phase composition based on TLC results.
Product is a salt after acid-base extraction Incomplete acidification.Add more acid to the aqueous layer to ensure a pH of ~2.

References

  • Vertex AI Search Result. CAS 51719-65-4 MFCD01764671-2-(3,5-Dichlorophenyl)acetic acid 3,5-二氯苯乙酸.
  • diphenylacetic acid - Organic Syntheses Procedure.
  • 2-(3,5-dichlorophenyl)acetic acid | 51719-65-4 - ChemicalBook.
  • RECRYSTALLIS
  • US Patent US6833472B2, Process for the purification of arom
  • 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem.
  • Technical Support Center: Purification of 3-(3,5-dichlorophenyl)benzoic acid - Benchchem.
  • Acid-Base Extraction.1.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - NIH.
  • Thin Layer Chrom
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts.
  • (PDF)
  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • US Patent US8492583B2, Process for purification of arom
  • Grignard Reagents - Chemistry LibreTexts.
  • TLC Visualiz
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram - ResearchG
  • Synthesis And Reactions Of Carboxylic Acids - Transform
  • Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatiz
  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • CN Patent CN102838481A, Synthesis of 3,5-dichlorobenzoyl chloride.
  • Thin Layer Chromatography (TLC)
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed.
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit.

Sources

Application Note: Formulation & Handling of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides validated protocols for the formulation of 2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4), a lipophilic organic acid often utilized as a chemical intermediate and biological probe. Due to its specific physicochemical profile—moderate lipophilicity (LogP ~2.6) combined with a carboxylate moiety (pKa ~3.9)—this compound presents distinct solubility challenges in physiological media.

Inappropriate formulation often leads to "silent precipitation," where the compound crashes out of solution upon addition to cell culture media, resulting in erratic dose-response curves and false negatives. This guide details the preparation of high-stability stock solutions, compatible vehicles for in vitro assays, and suspension protocols for in vivo administration.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for successful formulation.

PropertyValueImplication for Formulation
Molecular Weight 205.04 g/mol Small molecule; rapid diffusion once dissolved.
pKa (Predicted) ~3.94Critical: At pH 7.4, the compound is >99.9% ionized (anionic). Solubility is drastically higher in neutral/basic buffers than in acidic environments.
LogP ~2.62Moderately lipophilic. Requires organic co-solvents (DMSO, EtOH) to initiate dissolution before aqueous dilution.[1]
Appearance White Crystalline SolidHigh lattice energy requires mechanical agitation (vortex/sonication) during initial stock prep.

The Formulation Paradox: While the ionized form (at pH 7.4) is water-soluble, the solid powder is the protonated free acid, which is hydrophobic. You cannot dissolve the powder directly into water; you must dissolve it in an organic solvent first, then dilute into a buffered aqueous system.[1]

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents
  • Compound: 2-(3,5-Dichlorophenyl)acetic acid (>98% purity).[2][3]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), or Ethanol (Absolute).

  • Storage: Amber glass vials with PTFE-lined caps.

Procedure
  • Calculation: Determine the mass required for a 100 mM stock.

    • Example: To prepare 10 mL of 100 mM stock, weigh 205.0 mg of powder.

  • Dissolution:

    • Add the powder to the vial before adding the solvent.

    • Add 10 mL of anhydrous DMSO.

    • Crucial Step: Vortex vigorously for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][4][5] Stable for >6 months at -20°C if protected from moisture (DMSO is hygroscopic).

Protocol B: In Vitro Dilution (Cell Culture & Enzymatic Assays)

Objective: Dilute the stock into aqueous media without precipitation.

The "Solvent Sandwich" Risk: Adding 100% DMSO stock directly to a static volume of media often creates a local region of high concentration and low solubility, causing immediate precipitation.

Step-by-Step Dilution Workflow
  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution in the assay buffer or media.

    • Example: To achieve 100 µM final, first dilute the 100 mM stock 1:100 into media to get 1 mM (1% DMSO). Vortex immediately.

  • Final Application:

    • Add the 10x working solution to your cells/wells to reach 1x concentration (0.1% DMSO final).

  • pH Check: Ensure the culture media is well-buffered (HEPES or Bicarbonate, pH 7.2–7.4). If the pH drops below 5.0, the compound will protonate and precipitate.

Diagram: Validated Dilution Workflow

G cluster_0 Critical Control Point Powder Solid Compound (Free Acid) Stock Master Stock (100 mM in DMSO) Powder->Stock Dissolve in anhydrous DMSO Inter Intermediate Dilution (1 mM in Media) *Vortex Immediately* Stock->Inter 1:100 Dilution (Rapid Mixing) Final Assay Well (100 µM, 0.1% DMSO) pH 7.4 (Ionized Form) Inter->Final 1:10 Dilution into Wells

Caption: Step-wise dilution strategy to prevent "shock precipitation" upon contact with aqueous media.

Protocol C: In Vivo Formulation (Animal Studies)

Objective: Administer high doses (e.g., 10–50 mg/kg) without toxic vehicle effects. DMSO is generally restricted to <5% volume for IP/IV injection.

Option 1: Co-solvent System (Intraperitoneal/Intravenous)

Best for lower doses where solubility permits.

  • Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.

  • Preparation:

    • Dissolve compound in DMSO (5% of total vol).

    • Add PEG-400 (40% of total vol) and vortex.

    • Slowly add Saline (55% of total vol) while vortexing.

    • Note: If the solution turns cloudy, the dose is too high for a solution; switch to Option 2.

Option 2: Homogeneous Suspension (Oral Gavage)

Standard for phenylacetic acid derivatives at high doses.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Preparation:

    • Weigh the required amount of solid 2-(3,5-Dichlorophenyl)acetic acid.

    • Add the calculated volume of 0.1% Tween 80 (wetting agent) directly to the powder. Triturate (grind) with a mortar and pestle to form a smooth paste.

    • Slowly add 0.5% Methylcellulose solution while continuing to grind/mix until a uniform white suspension is formed.

    • QC: Verify resuspendability by inverting the vial. The particles should not clump.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness in Media "Crash-out" precipitation1. Reduce final concentration.2. Pre-warm media to 37°C.3. Ensure DMSO < 0.5%.
Yellowing of Stock Oxidation or ContaminationDiscard stock. Store new stock under Nitrogen/Argon if possible.
Inconsistent IC50 Compound adhering to plasticsUse low-binding pipette tips and glass vials for intermediate steps.
Diagram: Vehicle Decision Tree

DecisionTree Start Start Formulation Route Administration Route? Start->Route InVitro In Vitro / Cell Culture Route->InVitro InVivo In Vivo (Animal) Route->InVivo DMSO DMSO Stock (1000x) Dilute to <0.5% DMSO InVitro->DMSO SolubilityCheck Dose > Solubility Limit? InVivo->SolubilityCheck Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 SolubilityCheck->Suspension High Dose (Low Sol) Cosolvent Solution: 5% DMSO / 40% PEG400 / 55% Saline SolubilityCheck->Cosolvent Low Dose (High Sol)

Caption: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

References

  • ChemBK. (2024). 2-(3,5-dichlorophenyl)acetic acid - Physico-chemical Properties and Safety. Retrieved from [Link][2]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(3,5-Dichlorophenoxy)acetic acid Compound Summary. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

Sources

Application Notes and Protocols for Dosage and Concentration Studies of 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 2-(3,5-Dichlorophenyl)acetic acid in Antiviral Research

2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) is a synthetic organic compound that has emerged as a key reactant in the synthesis of novel adenain inhibitors. Adenain, the essential cysteine protease of adenovirus, is a critical enzyme for viral replication, involved in the uncoating of the viral particle, processing of capsid and core precursor proteins, and host cell lysis.[1] The specific inhibition of adenain, therefore, presents a promising therapeutic strategy for the treatment of adenoviral infections, which can cause a range of illnesses from self-limiting respiratory and gastrointestinal issues to severe epidemic keratoconjunctivitis.[1]

The journey from a promising chemical scaffold to a viable therapeutic agent is paved with rigorous scientific investigation. Central to this process are detailed dosage and concentration studies, which form the bedrock of understanding a compound's efficacy, potency, and safety profile. For researchers and drug development professionals working with 2-(3,5-Dichlorophenyl)acetic acid and its derivatives, a systematic approach to these studies is paramount.

This guide provides a comprehensive framework for designing and executing robust dosage and concentration studies for 2-(3,5-Dichlorophenyl)acetic acid and its progeny compounds. It is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the generated data is both reliable and translatable. The protocols outlined herein are intended to serve as a foundational methodology, to be adapted and optimized based on the specific physicochemical properties of the test compound and the biological systems under investigation.

Section 1: Foundational Characterization and In Vitro Evaluation

The initial phase of investigation focuses on characterizing the fundamental properties of 2-(3,5-Dichlorophenyl)acetic acid and its derivatives, followed by a systematic evaluation of their biological activity in a controlled, cell-free, and cell-based environment.

Physicochemical Characterization and Formulation

A thorough understanding of the compound's physical and chemical properties is a prerequisite for accurate and reproducible biological testing.

Table 1: Physicochemical Properties of 2-(3,5-Dichlorophenyl)acetic acid

PropertyValueSource
CAS Number 51719-65-4[2]
Molecular Formula C₈H₆Cl₂O₂[2]
Molecular Weight 205.03 g/mol [2]
Appearance White to off-white solid-
Melting Point 112-115 °C-
Storage Sealed in dry, Store in freezer, under -20°C-

Protocol 1: Solubility Determination and Stock Solution Preparation

Rationale: Accurate determination of a compound's solubility in various solvents is critical for preparing homogenous stock solutions and ensuring precise dosing in subsequent assays. Poorly soluble compounds can pose significant challenges in achieving desired concentrations and may necessitate specialized formulation strategies.[3][4]

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Solubility Testing: a. Prepare saturated solutions of 2-(3,5-Dichlorophenyl)acetic acid in a panel of solvents (e.g., DMSO, ethanol, PBS, and the chosen cell culture medium). b. Equilibrate the solutions at room temperature and 37°C for 24 hours with constant agitation. c. Centrifuge the solutions to pellet undissolved compound. d. Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Stock Solution Preparation: a. Based on the solubility data, select the most appropriate solvent for the primary stock solution. DMSO is a common choice for initial in vitro studies due to its high solubilizing capacity. b. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in the chosen solvent. c. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the primary stock solution. b. Prepare a series of working solutions by serially diluting the stock in the appropriate assay medium. c. Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is consistent across all concentrations and does not exceed a level that is toxic to the cells (typically <0.5%).

In Vitro Biochemical Assays: Targeting Adenain

Biochemical assays provide a direct measure of a compound's ability to interact with its molecular target, in this case, the adenain protease.[5]

Protocol 2: Adenain Protease Inhibition Assay (IC50 Determination)

Rationale: This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of adenain by 50% (IC50). This is a primary measure of the compound's potency against its target.[1]

Materials:

  • Recombinant human adenovirus protease (adenain)

  • Fluorogenic peptide substrate for adenain

  • Test compound (derivatives of 2-(3,5-Dichlorophenyl)acetic acid)

  • Assay buffer (specific to the enzyme)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add a fixed concentration of adenain to each well of the microplate.

  • Add the serially diluted test compound to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Biochemical IC50 Assay Workflow Prepare Reagents Prepare Reagents Dispense Enzyme Dispense Enzyme Prepare Reagents->Dispense Enzyme Adenain Solution Add Inhibitor Add Inhibitor Dispense Enzyme->Add Inhibitor Serial Dilutions Add Substrate Add Substrate Add Inhibitor->Add Substrate Initiate Reaction Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Kinetic Read Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate IC50

Caption: Workflow for determining the IC50 of an adenain inhibitor.

Cell-Based Antiviral Assays

Cell-based assays are crucial for evaluating a compound's antiviral efficacy in a more biologically relevant context, taking into account factors like cell permeability and metabolism.[6]

Protocol 3: Cytopathic Effect (CPE) Reduction Assay (EC50 Determination)

Rationale: This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral CPE by 50%.[7][8]

Materials:

  • Susceptible host cell line (e.g., A549, HEK293)

  • Human adenovirus

  • Test compound

  • Cell culture medium

  • Assay medium (low serum)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with a pre-titered amount of adenovirus. Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the cell viability as a function of the logarithm of the compound concentration and determine the EC50 value.

Protocol 4: Cytotoxicity Assay (CC50 Determination)

Rationale: It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound's toxicity to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[9]

Procedure:

  • Follow the same procedure as the CPE reduction assay (Protocol 3), but without adding the virus to the cells.

  • Assess cell viability and plot the results as a function of the logarithm of the compound concentration to determine the CC50 value.

Data Interpretation: The Selectivity Index

The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A compound with an SI of >10 is generally considered a good candidate for further development.

Section 2: In Vivo Dosage and Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole organism.[10]

Animal Model Selection

The choice of animal model is critical for the relevance of the study. For adenoviral infections, small rodent models (mice, cotton rats) are often used.[11][12] The specific model will depend on the adenovirus serotype and the disease being studied.

Pharmacokinetic (PK) Studies

Rationale: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. This information is crucial for establishing an appropriate dosing regimen for efficacy studies.[13]

Protocol 5: Single-Dose Pharmacokinetic Study in Rodents

Materials:

  • Test compound formulated for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Rodent species (e.g., BALB/c mice).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Administer a single dose of the test compound to a cohort of animals.

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store frozen until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

cluster_1 In Vivo Pharmacokinetic Study Dose Administration Dose Administration Blood Sampling Blood Sampling Dose Administration->Blood Sampling Multiple Time Points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Sources

high-throughput screening with 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Fragment Screening of 2-(3,5-Dichlorophenyl)acetic Acid for Transthyretin (TTR) Stabilization

Abstract

This technical guide details the high-throughput screening (HTS) and validation protocols for 2-(3,5-Dichlorophenyl)acetic acid (3,5-DCPA) .[1] While historically utilized as a synthetic intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides, 3,5-DCPA has emerged as a high-value Fragment Hit in Fragment-Based Drug Discovery (FBDD).[1] Its structural motif—a lipophilic dichlorophenyl tail coupled with an anionic carboxylate head—mimics the thyroxine (T4) pharmacophore, making it a privileged scaffold for stabilizing Transthyretin (TTR) to prevent amyloidogenesis.[1] This note outlines solubility management, fluorescence polarization screening, and kinetic validation via Surface Plasmon Resonance (SPR).

Chemical Profile & Solubility Management

Successful HTS campaigns require rigorous control over compound behavior in solution.[1] 3,5-DCPA is a low molecular weight fragment (MW: 205.04 Da) adhering to the "Rule of Three," but its lipophilicity (LogP ~2.[1]8) and acidity (pKa ~4.[1]0) dictate specific handling.[1]

Table 1: Physicochemical Properties & Assay Formulation

PropertyValue/ConditionImpact on Screening
Molecular Weight 205.04 DaIdeal for FBDD; high Ligand Efficiency (LE) potential.[1]
pKa (Carboxyl) ~4.0Fully ionized (anionic) at physiological pH (7.4), allowing salt-bridge formation with TTR Lys15.[1]
Solubility (DMSO) >100 mMExcellent stock stability.[1]
Solubility (Aq. pH 7.4) ~1-5 mMRisk of precipitation in acidic buffers; maintain pH > 6.[1]5.
Aggregation Risk ModerateCan form colloidal aggregates at >500 µM; use detergent (0.01% Triton X-100) in assay buffer.[1]
Preparation Protocol: The "DMSO Pulse" Method

To prevent "crashing out" upon dilution into aqueous buffer:

  • Prepare a 100 mM stock in anhydrous DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into a 50% DMSO / 50% Water mixture (Intermediate: 10 mM).

  • Final Assay Dilution: Dispense the intermediate into the assay buffer to reach final concentration (e.g., 100 µM).

    • Why? Direct dilution from 100% DMSO to 100% aqueous buffer often creates micro-precipitates.[1] The intermediate step solvates the hydrophobic ring before full aqueous exposure.

Biological Context: The TTR Stabilization Mechanism

Transthyretin (TTR) is a homotetramer that transports thyroxine (T4).[1] Dissociation of the tetramer into monomers is the rate-limiting step in TTR amyloidosis.

  • Mechanism of Action: 3,5-DCPA acts as a Kinetic Stabilizer .[1]

  • Binding Mode: The 3,5-dichlorophenyl ring occupies the hydrophobic halogen-binding pockets (HBPs) within the TTR central channel, mimicking the di-iodo rings of T4. The carboxylate group forms an electrostatic salt bridge with Lys15 at the channel entrance.

  • Relevance: This fragment serves as a minimal pharmacophore for designing super-stabilizers like Tafamidis.[1]

Primary Screening Protocol: Fluorescence Polarization (FP)[1]

Objective: Identify 3,5-DCPA binding by displacing a fluorescent probe (e.g., Fluorescein-T4 or a synthetic analog) from the TTR T4-binding pocket.[1]

Materials
  • Target: Recombinant Human TTR (Wild Type), 1 µM final.

  • Probe: Fluorescein-Thyroxine (FITC-T4), 10 nM final.

  • Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4.[1]

  • Plate: 384-well Black Low-Volume Non-Binding Surface (NBS).[1]

Step-by-Step Workflow
  • Reagent Dispensing:

    • Dispense 10 µL of TTR (2 µM stock) into wells.

    • Dispense 10 µL of FITC-T4 (20 nM stock) into wells.

    • Incubate for 15 minutes at RT to establish complex baseline.

  • Compound Addition:

    • Add 100 nL of 3,5-DCPA (from DMSO stock) using an acoustic dispenser (e.g., Echo 550).[1]

    • Test Range: 10 µM to 500 µM (Fragment screens require high concentrations).[1]

  • Equilibration:

    • Centrifuge plate (1000 x g, 1 min).

    • Incubate for 30 minutes at RT in the dark.

  • Readout:

    • Measure FP (Ex: 485 nm, Em: 535 nm).

    • Logic: High mP = Bound Probe (Intact TTR).[1] Low mP = Displaced Probe (Ligand Bound).[1]

Data Validation (Z-Prime):


[1]
  • Acceptance Criteria: Z' > 0.[1][2]6. If Z' < 0.5, check DMSO tolerance (ensure < 2% final).[1]

Secondary Validation: Surface Plasmon Resonance (SPR)

Fragments often have fast off-rates (


) that are undetectable in wash-based assays (ELISA).[1] SPR is the gold standard for validating 3,5-DCPA kinetics.[1]
Sensor Chip Setup (Biacore/Sierra)
  • Chip: CM5 (Carboxymethylated Dextran).[1]

  • Immobilization: Amine coupling of TTR (pH 4.5 acetate buffer) to ~4000 RU.

    • Crucial Step: TTR must be immobilized as a tetramer .[1] Avoid low pH regeneration steps that dissociate the tetramer.

Injection Protocol
  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO .

    • Note: DMSO concentration in running buffer must match the sample to avoid "bulk refractive index" jumps.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk shifts.

  • Cycle:

    • Association: Inject 3,5-DCPA (concentration series: 3.125 µM – 200 µM).[1]

    • Contact Time: 60 seconds (fast on).

    • Dissociation: 120 seconds (fast off).[1]

    • Flow Rate: 30 µL/min.

Interpretation
  • Square Wave Shape: Expected for fragments.[1] Indicates fast

    
     and fast 
    
    
    
    .
  • Steady State Affinity (

    
    ):  Since kinetics are too fast to fit curves, plot Response (RU) vs. Concentration  to derive steady-state affinity.[1]
    
  • Expected

    
    :  10–50 µM (Typical for this fragment size).
    

Visualization of Workflows

Figure 1: Fragment-Based Screening Logic

This diagram illustrates the progression from library selection to hit expansion using 3,5-DCPA as the seed.

FBDD_Workflow Library Fragment Library (Rule of 3) Screen Primary Screen (FP Assay / TTR) Library->Screen High Conc. (100-500 µM) Hit Hit Identification 2-(3,5-Dichlorophenyl)acetic acid Screen->Hit >30% Disp. Validation Biophysical Validation (SPR / NMR) Hit->Validation Kd Determination Expansion Hit Expansion (Grow/Link/Merge) Validation->Expansion SAR by Catalog Expansion->Validation Re-test

Caption: Workflow for identifying and validating 3,5-DCPA as a TTR stabilizer. The process moves from high-concentration screening to biophysical confirmation.

Figure 2: Mechanistic Binding Mode

Visualizing why this specific isomer works (Halogen Bonding).

Binding_Mechanism Ligand 3,5-DCPA Ligand TTR_Pocket TTR T4 Pocket (Hydrophobic) Ligand->TTR_Pocket Hydrophobic Fit Lys15 Lysine 15 (Positively Charged) Ligand->Lys15 Electrostatic Interaction (-COO⁻ to NH3⁺) HBPs Halogen Binding Pockets (Ser117/Thr119) Ligand->HBPs Halogen Bonding (Cl...O)

Caption: Molecular interactions stabilizing the TTR tetramer. The 3,5-dichloro motif engages specific halogen pockets, while the acid tail anchors to Lys15.

References

  • Vertex Pharmaceuticals. (2022).[1] Structural Analysis of the Complex of Human Transthyretin with 3,5-Dichlorophenyl Derivatives. Molecules. [1]

  • National Institutes of Health (NIH). (2024).[1] Inhibitors of Transthyretin Amyloidosis: Ranking Drug Candidates. PubMed Central.[1]

  • Life Chemicals. (2025). Fragment Libraries for FBDD: Halogenated Phenylacetic Acid Subsets. Life Chemicals Application Data.

  • University of California, San Francisco (UCSF). (2024).[1] Small Molecule Discovery Center: HTS Protocols and DMSO Tolerance. SMDC Guidelines.

  • ResearchGate. (2023). Optimization of HTS Assay Conditions: DMSO Tolerance in Enzymatic Screens.

Sources

Application Note: Synthesis of Novel Bioactive Scaffolds from 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal and agrochemical chemistry, the selection of a starting material is a critical decision that dictates the scope of accessible novel structures. 2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) has emerged as a strategically important scaffold.[1] Its value lies in the combination of a synthetically versatile carboxylic acid functional group and a dichlorinated phenyl ring. This substitution pattern imparts specific electronic and steric properties that can influence the biological activity and metabolic stability of its derivatives.[1][2]

This compound serves as a crucial intermediate in the development of therapeutic agents, including potential anti-inflammatory and antiviral drugs, as well as potent agrochemicals.[2] This application note provides a comprehensive guide for researchers, offering detailed, field-proven protocols for the derivatization of 2-(3,5-Dichlorophenyl)acetic acid into novel amides and esters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating diverse compound libraries for screening and lead optimization.

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and hazards is paramount.

Table 1: Properties of 2-(3,5-Dichlorophenyl)acetic acid

PropertyValueReference
CAS Number 51719-65-4[3]
Molecular Formula C₈H₆Cl₂O₂[3]
Molecular Weight 205.03 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[3]

Safety Profile: 2-(3,5-Dichlorophenyl)acetic acid is a hazardous substance and must be handled with appropriate precautions.[3][4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Recommended Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]

Core Synthetic Transformations: An Overview

The carboxylic acid moiety of 2-(3,5-Dichlorophenyl)acetic acid is the primary handle for synthetic elaboration. The two most fundamental and high-value transformations are the formation of amides and esters, which opens the door to a vast chemical space of novel compounds.

G start 2-(3,5-Dichlorophenyl)acetic acid amide Novel Amide Library start->amide Amine (R₂-NH₂) Coupling Reagent (DCC, EDC) ester Novel Ester Library start->ester Alcohol (R₂-OH) Acid Catalyst or DCC/DMAP

Figure 1: Key synthetic routes from the parent acid.

Synthesis of Novel Amides via Carbodiimide-Mediated Coupling

Rationale and Mechanistic Insight

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfeasible under standard laboratory conditions. This is due to a rapid acid-base reaction that forms a highly unreactive carboxylate salt.[5][6] To overcome this thermodynamic sink, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are exceptionally effective for this purpose.[7] The mechanism involves the nucleophilic attack of the carboxylate onto the carbodiimide, forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then readily attacked by the amine nucleophile to yield the desired amide and a urea byproduct.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Intermediate O-acylisourea (Active Ester) Acid->Intermediate DCC DCC DCC->Intermediate Amide Amide Product Intermediate->Amide DCU Dicyclohexylurea (DCU) Byproduct Intermediate->DCU Amine R'-NH₂ Amine->Amide

Figure 2: Mechanism of DCC-mediated amide coupling.
Protocol 1: General Procedure for DCC-Mediated Amide Synthesis

This protocol is robust for a wide range of primary and secondary amines. The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can be largely removed by filtration.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3,5-Dichlorophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.2 M).

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a minimal amount of the reaction solvent dropwise over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of fresh solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess base/amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.

Protocol 2: EDC/HOBt Coupling for Simplified Aqueous Work-up

The primary advantage of using EDC is that its corresponding urea byproduct is water-soluble, simplifying purification by eliminating the need for filtration.[6] The addition of 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction and suppress potential racemization if chiral amines are used.[8]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 2-(3,5-Dichlorophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM (0.2 M).

  • EDC Addition: Add EDC hydrochloride (1.2 eq) in one portion and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 8-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Aqueous Extraction: Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine. The water-soluble urea byproduct is removed during these washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Table 2: Representative Examples of Synthesized Amides

Amine UsedProduct StructureExpected Yield (%)Key ¹H NMR Signal (δ, ppm)
Aniline

80-90~10.1 (s, 1H, -NH-)
Benzylamine

85-95~8.5 (t, 1H, -NH-), ~4.4 (d, 2H, -CH₂-)
Morpholine

90-98~3.6 (m, 8H, morpholine-H)

Synthesis of Novel Esters

Rationale and Method Selection

Esterification is another cornerstone transformation. The choice of method depends on the substrate's stability and the scale of the reaction.

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄).[9] It is an equilibrium process. To drive the reaction to completion, the alcohol is often used as the solvent, and/or water is removed as it forms.[9][10] This method is ideal for simple, unhindered alcohols but may not be suitable for acid-sensitive substrates.[11]

  • Steglich Esterification: For more delicate or sterically hindered alcohols, the Steglich esterification, using DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP), provides a milder, non-acidic alternative.[11]

G Acid R-COOH Protonated_Acid Protonated Carbonyl (Activated) Acid->Protonated_Acid 1. Protonation H_plus H⁺ (catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Alcohol R'-OH Ester_H2O Protonated Ester + H₂O Tetrahedral_Int->Ester_H2O 3. Elimination of H₂O Ester Ester Product Ester_H2O->Ester 4. Deprotonation Ester->H_plus Regenerates Catalyst

Figure 3: Mechanism of Fischer-Speier Esterification.
Protocol 3: Fischer-Speier Esterification with Methanol

This protocol is highly efficient for producing the methyl ester derivative.

Step-by-Step Methodology:

  • Setup: Suspend 2-(3,5-Dichlorophenyl)acetic acid (1.0 eq) in a large excess of methanol (can be used as the solvent) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-12 hours. Monitor the reaction by TLC, observing the disappearance of the starting acid spot.

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Concentration: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer one more time with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude ester is often of high purity, but can be further purified by flash chromatography if necessary.

Table 3: Representative Examples of Synthesized Esters

Alcohol UsedMethodExpected Yield (%)Key ¹H NMR Signal (δ, ppm)
MethanolFischer90-98~3.7 (s, 3H, -OCH₃)
EthanolFischer88-95~4.1 (q, 2H, -OCH₂-), ~1.2 (t, 3H, -CH₃)
tert-ButanolSteglich75-85~1.4 (s, 9H, -C(CH₃)₃)

Conclusion

2-(3,5-Dichlorophenyl)acetic acid is a high-value, versatile starting material for the synthesis of novel compound libraries. The protocols detailed in this guide for amide and ester formation are robust, scalable, and grounded in well-understood reaction mechanisms. By providing a clear rationale for each synthetic choice, from coupling reagents to work-up procedures, these methods empower researchers to efficiently and reliably generate diverse molecular scaffolds. These derivatives can serve as critical inputs for drug discovery and agrochemical development programs, facilitating the exploration of structure-activity relationships and the identification of new lead compounds.

References

  • The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Quality and Innovation: The Supply of 2-(3,5-Dichlorophenyl)acetic Acid by NINGBO INNO PHARMCHEM CO.,LTD. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-(3,5-Dichlorophenyl)acetic acid | CAS 51719-65-4. (n.d.). Benchchem.
  • 2-(3,5-dichlorophenyl)acetaldehyde synthesis. (n.d.). ChemicalBook.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Esterification Experiment. (n.d.). CEM Corporation.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
  • Asati, V., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 1017-1025. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • 2-(3,5-Dichlorophenyl)acetic acid Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.

Sources

The Strategic Application of 2-(3,5-Dichlorophenyl)acetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, effective, and patentable compounds. 2-(3,5-Dichlorophenyl)acetic acid, a halogenated phenylacetic acid derivative, has emerged as a crucial scaffold due to its unique electronic and steric properties. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's reactivity and the biological activity of its downstream products. This technical guide provides an in-depth exploration of the utility of 2-(3,5-Dichlorophenyl)acetic acid as a foundational element in the synthesis of amides and esters, with a focus on practical, field-proven protocols for researchers and drug development professionals.

The dichlorinated phenyl ring imparts a degree of lipophilicity and metabolic stability to derivative compounds, which are often desirable traits in bioactive molecules. Furthermore, the carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for the construction of diverse compound libraries for biological screening.

Core Applications: Amide and Ester Synthesis

The primary utility of 2-(3,5-Dichlorophenyl)acetic acid lies in its role as a precursor for the synthesis of a wide array of amides and esters. These derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and butyrylcholinesterase inhibitors, as well as in the agrochemical sector as fungicides.[1][2]

Amide Synthesis: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reaction of 2-(3,5-Dichlorophenyl)acetic acid with a diverse range of primary and secondary amines, particularly substituted anilines, yields a library of N-substituted 2-(3,5-dichlorophenyl)acetamides. These compounds are of significant interest for their potential biological activities.

Causality in Experimental Choices: The Need for Activation

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. This is typically achieved using a coupling agent. The choice of coupling agent and reaction conditions is critical and depends on the reactivity of the amine. For instance, coupling with electron-deficient anilines often requires more potent activating agents and tailored conditions to achieve high yields.[3][4]

Experimental Protocol: Synthesis of N-Aryl-2-(3,5-dichlorophenyl)acetamides

This protocol provides a general procedure for the synthesis of N-aryl-2-(3,5-dichlorophenyl)acetamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) as the coupling system. This method is particularly effective for the coupling of electron-deficient anilines.[3][4]

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Substituted aniline (e.g., 3,5-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-(3,5-Dichlorophenyl)acetic acid (1.0 eq) in anhydrous acetonitrile, add the substituted aniline (1.0 eq), EDC (1.0 eq), DMAP (1.0 eq), and DIPEA (a catalytic amount).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(3,5-dichlorophenyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot corresponding to the amide product. Spectroscopic analysis (NMR and MS) will confirm the structure and purity of the isolated compound. For example, in the synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide, the molecular skeleton is essentially planar, and the structure is stabilized by intermolecular N—H⋯O and N—H⋯Cl hydrogen bonds.[5]

Data Presentation: Representative Amide Coupling Reactions

Amine ReactantCoupling AgentSolventYield (%)Reference
3,5-DichloroanilineEDC/DMAPCH3CNGood to Excellent[3][4]
Substituted AnilinesVariousVariousVariable[6][7]

Visualization: Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Acid 2-(3,5-Dichlorophenyl)acetic Acid Mixing Dissolve in CH3CN Stir at RT Acid->Mixing Aniline Substituted Aniline Aniline->Mixing Coupling_Agents EDC, DMAP, DIPEA Coupling_Agents->Mixing Extraction EtOAc Extraction Aqueous Wash Mixing->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Amide N-Aryl-2-(3,5-dichlorophenyl)acetamide Purification->Amide

Caption: Workflow for the synthesis of N-Aryl-2-(3,5-dichlorophenyl)acetamides.

Ester Synthesis: Accessing Another Class of Derivatives

Esterification of 2-(3,5-Dichlorophenyl)acetic acid, typically through the Fischer esterification method, provides access to another important class of derivatives. These esters can serve as intermediates for further functionalization or as final products with potential applications in materials science and as fragrances.

Causality in Experimental Choices: Driving the Equilibrium

Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] To achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus. The choice of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is also crucial for the reaction rate.

Experimental Protocol: Synthesis of Methyl 2-(3,5-Dichlorophenyl)acetate

This protocol outlines the synthesis of methyl 2-(3,5-dichlorophenyl)acetate via Fischer esterification.

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-(3,5-Dichlorophenyl)acetic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(3,5-dichlorophenyl)acetate.

  • If necessary, purify the product by vacuum distillation or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and boiling point determination. The boiling point of methyl 2-(3,5-dichlorophenyl)acetate is reported to be 272.3±25.0 °C (Predicted).[10]

Self-Validation: The reaction can be monitored for the consumption of the starting carboxylic acid by TLC. The final product's identity and purity are confirmed through spectroscopic analysis and comparison with literature data.

Data Presentation: Physicochemical Properties of Methyl 2-(3,5-Dichlorophenyl)acetate

PropertyValueReference
CAS Number55954-24-0[10]
Molecular FormulaC9H8Cl2O2[10]
Molecular Weight219.06[10]
Boiling Point272.3±25.0 °C (Predicted)[10]
Density1.318±0.06 g/cm3 (Predicted)[10]

Visualization: Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Protonated_Intermediate R-C(OH)(O+H2R') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O+H)R' Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

Application in the Synthesis of Bioactive Molecules

The derivatives of 2-(3,5-Dichlorophenyl)acetic acid have demonstrated significant potential in the development of novel therapeutic agents and agrochemicals.

Fungicidal Activity

The 3,5-dichlorophenyl moiety is a known pharmacophore in several commercial fungicides. For instance, 3-(3,5-dichlorophenyl)-hydantoin is a known fungicide, and its synthesis involves a derivative of 2-(3,5-dichlorophenyl)acetic acid.[2] The synthesis of novel fungicides often involves the incorporation of this dichlorophenyl group to enhance efficacy. The structural similarity of 2-(3,5-Dichlorophenyl)acetic acid derivatives to known fungicides suggests its utility as a starting point for the development of new crop protection agents.

Anti-inflammatory and Neuroprotective Potential

Substituted acetamide derivatives have been explored for a range of biological activities, including as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1] The synthesis of a library of acetamide derivatives from 2-(3,5-Dichlorophenyl)acetic acid could lead to the discovery of novel BChE inhibitors. Furthermore, derivatives of dichlorophenyl compounds have been investigated for their anti-inflammatory properties, suggesting another avenue for the application of this building block in drug discovery.[11]

Conclusion and Future Outlook

2-(3,5-Dichlorophenyl)acetic acid stands as a valuable and versatile building block for synthetic chemists. Its utility in the straightforward synthesis of amides and esters provides a reliable platform for the generation of diverse chemical libraries. The demonstrated and potential biological activities of its derivatives in both the pharmaceutical and agrochemical sectors underscore its importance. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors. Future research will likely focus on expanding the range of derivatives and exploring their structure-activity relationships to develop next-generation therapeutic agents and crop protection solutions.

References

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports. [Link]

  • Synthesis of 3-(3,5-dichlorophenyl)-hydantoin. PrepChem. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters. [Link]

  • Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (2015). Der Pharma Chemica. [Link]

  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2019). Symmetry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • 2-Chloro-N-(3,5-dichlorophenyl)acetamide. (2008). Acta Crystallographica Section E. [Link]

  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (2022). ResearchGate. [Link]

  • Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. (1998). Journal of Agricultural and Food Chemistry. [Link]

  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... (2016). ResearchGate. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary. [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (2023). Molecules. [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Synthesis of some amide derivatives and their biological activity. (2020). ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2022). Journal of Young Pharmacists. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2021). MedChemComm. [Link]

  • (Lab report) Making benzyl acetate by fischer esterification. (2020). Sciencemadness.org. [Link]

  • Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. (2019). ResearchGate. [Link]

    • The Fischer Esterification. (n.d.). University of Missouri-St. Louis. [Link]

  • Benzenepropanal, α-methyl-. (n.d.). Organic Syntheses. [Link]

  • Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.

Sources

Troubleshooting & Optimization

troubleshooting 2-(3,5-Dichlorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven guidance for the synthesis of 2-(3,5-Dichlorophenyl)acetic acid. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction: Navigating the Synthesis of 2-(3,5-Dichlorophenyl)acetic acid

2-(3,5-Dichlorophenyl)acetic acid is a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The two most prevalent synthetic routes begin from either 3,5-dichloroacetophenone via the Willgerodt-Kindler reaction or from 2-(3,5-dichlorophenyl)acetonitrile through hydrolysis.[1] This guide is structured to address specific issues you may encounter with these primary methods.

This section is designed as a direct Q&A to resolve common experimental failures.

Route A: From 3,5-Dichloroacetophenone via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[2][3] It involves heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[2][4]

Workflow: Willgerodt-Kindler Synthesis

Willgerodt_Kindler_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis Start 3,5-Dichloro- acetophenone Reaction1 Reflux (e.g., 120-140°C) Start->Reaction1 Reagents Morpholine + Sulfur Reagents->Reaction1 Intermediate 2-(3,5-Dichlorophenyl)- acetothiomorpholide Reaction1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Hydrolysis_Reagents Acidic or Basic (e.g., H2SO4/AcOH or NaOH) Hydrolysis_Reagents->Reaction2 Product 2-(3,5-Dichlorophenyl) -acetic acid Reaction2->Product

Caption: General workflow for the Willgerodt-Kindler synthesis.

Q&A: Troubleshooting the Willgerodt-Kindler Reaction

Question 1: My reaction has stalled, and I'm recovering a significant amount of the starting 3,5-dichloroacetophenone. What went wrong?

Answer: This is a common issue often related to reaction temperature or reagent quality.

  • Causality (Temperature): The Willgerodt-Kindler reaction requires high temperatures (typically refluxing above 120°C) to proceed effectively.[4] The mechanism involves multiple equilibria, including the formation of an enamine and subsequent sulfur addition.[2][5] Insufficient thermal energy will prevent the reaction from overcoming the activation barriers of these steps.

  • Causality (Reagents):

    • Morpholine: Ensure the morpholine used is anhydrous. Water can interfere with the initial enamine formation.

    • Sulfur: Use finely powdered sulfur to maximize its surface area and reactivity.

  • Solution:

    • Verify Temperature: Ensure your reaction setup can achieve and maintain a vigorous reflux. For morpholine (b.p. ~129°C), the internal temperature should be close to this value.

    • Reagent Check: Use freshly opened or properly stored anhydrous morpholine.

    • Reaction Time: This reaction can be slow, sometimes requiring 8-12 hours or more of reflux.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: The hydrolysis of the thioamide intermediate is incomplete, and I'm isolating a mixture of the thioamide and the final acid. How can I improve the hydrolysis step?

Answer: Incomplete hydrolysis is usually due to insufficient reaction time or hydrolytic agent concentration. The thioamide is a stable intermediate.

  • Causality (Hydrolysis Conditions):

    • Acidic Hydrolysis: A mixture of a strong mineral acid (like sulfuric acid) and a carboxylic acid (like acetic acid) is often used.[4] The acetic acid acts as a co-solvent to improve the solubility of the thioamide. The water and strong acid are the active hydrolyzing agents.

    • Basic Hydrolysis: Strong bases like sodium hydroxide can also be effective but may require longer reaction times or higher temperatures.[4]

  • Solution:

    • Increase Reflux Time: The hydrolysis step can require several hours (5-10 hours) of reflux.[4]

    • Strengthen Conditions: For acidic hydrolysis, ensure a sufficient concentration of both water and sulfuric acid in the acetic acid mixture. For basic hydrolysis, consider using a higher concentration of NaOH (e.g., 15-20% aqueous solution) or adding a phase-transfer catalyst if solubility is an issue.

    • Monitor via TLC: Before work-up, take a small aliquot, neutralize it, and spot it on a TLC plate against a standard of the thioamide intermediate to confirm complete conversion.

Route B: From 2-(3,5-Dichlorophenyl)acetonitrile via Hydrolysis

This is a more direct route if the starting nitrile is commercially available or easily synthesized. The hydrolysis can be performed under either acidic or basic conditions.[1]

Troubleshooting Decision Tree: Nitrile Hydrolysisdot

digraph "Nitrile_Hydrolysis_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield of\n2-(3,5-Dichlorophenyl)acetic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Is Starting Nitrile\nRecovered?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Amide [label="Is Amide Intermediate\n(2-(3,5-dichlorophenyl)acetamide)\nPresent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Rxn [label="Incomplete Reaction:\n- Increase reflux time\n- Increase acid/base conc.\n- Check temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete_Hydrolysis [label="Incomplete Hydrolysis of Amide:\n- Prolong reflux time\n- Use harsher conditions\n(e.g., more conc. H2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup_Issue [label="Work-up Issue:\n- Ensure pH is sufficiently acidic\n(pH < 2) before extraction\n- Perform multiple extractions", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Check_SM; Check_SM -> Incomplete_Rxn [label="Yes"]; Check_SM -> Check_Amide [label="No"]; Check_Amide -> Incomplete_Hydrolysis [label="Yes"]; Check_Amide -> Workup_Issue [label="No"]; }

Sources

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve the overall yield and purity of their product. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.

Introduction

2-(3,5-Dichlorophenyl)acetic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Achieving a high yield of this compound requires careful control of reaction conditions and an awareness of potential side reactions. This guide provides a detailed troubleshooting section and frequently asked questions to address common challenges encountered during its synthesis.

Recommended Synthetic Pathway: Hydrolysis of 2-(3,5-Dichlorophenyl)acetonitrile

A reliable and frequently employed method for synthesizing 2-(3,5-Dichlorophenyl)acetic acid is through the hydrolysis of 2-(3,5-Dichlorophenyl)acetonitrile. This two-step process typically involves the cyanation of 3,5-dichlorobenzyl chloride followed by the hydrolysis of the resulting nitrile.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 3,5-Dichlorobenzyl\nChloride 3,5-Dichlorobenzyl Chloride 2-(3,5-Dichlorophenyl)acetonitrile 2-(3,5-Dichlorophenyl)acetonitrile 3,5-Dichlorobenzyl\nChloride->2-(3,5-Dichlorophenyl)acetonitrile DMSO NaCN NaCN NaCN->2-(3,5-Dichlorophenyl)acetonitrile 2-(3,5-Dichlorophenyl)acetonitrile_2 2-(3,5-Dichlorophenyl)acetonitrile 2-(3,5-Dichlorophenyl)acetic\nAcid 2-(3,5-Dichlorophenyl)acetic Acid 2-(3,5-Dichlorophenyl)acetonitrile_2->2-(3,5-Dichlorophenyl)acetic\nAcid Heat H2SO4 / H2O H2SO4 / H2O H2SO4 / H2O->2-(3,5-Dichlorophenyl)acetic\nAcid

Caption: Recommended two-step synthesis of 2-(3,5-Dichlorophenyl)acetic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(3,5-Dichlorophenyl)acetic acid.

Step 1: Cyanation of 3,5-Dichlorobenzyl Chloride

Issue 1: Low yield of 2-(3,5-Dichlorophenyl)acetonitrile.

  • Possible Cause 1: Impure 3,5-Dichlorobenzyl Chloride. The purity of the starting material is crucial. The presence of impurities such as the corresponding alcohol or benzaldehyde can lead to side reactions and a lower yield.

    • Solution: Ensure the 3,5-Dichlorobenzyl Chloride is of high purity. If preparing it from 3,5-dichlorobenzyl alcohol, ensure the chlorination reaction has gone to completion.[1] Recrystallize the starting material if necessary.

  • Possible Cause 2: Inefficient Cyanation Reaction. The reaction conditions for cyanation need to be optimized to ensure complete conversion.

    • Solution:

      • Solvent: Use a polar aprotic solvent like DMSO or DMF to ensure the solubility of sodium cyanide.

      • Temperature: Maintain a moderate temperature (e.g., 50-70 °C) to promote the reaction without causing decomposition.

      • Moisture: The reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of isonitrile byproduct.

  • Possible Cause: Cyanide is an ambident nucleophile and can attack through the nitrogen atom to form an isonitrile.

    • Solution: Using a polar aprotic solvent and a cyanide salt with a counter-ion that promotes C-alkylation (like NaCN or KCN) will favor the formation of the desired nitrile.

Step 2: Hydrolysis of 2-(3,5-Dichlorophenyl)acetonitrile

Issue 3: Incomplete hydrolysis of the nitrile.

  • Possible Cause 1: Insufficient reaction time or temperature. Nitrile hydrolysis can be slow, especially with sterically hindered substrates.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material.

  • Possible Cause 2: Inadequate acid or base concentration. Both acidic and basic conditions can be used for hydrolysis, but the concentration of the hydrolyzing agent is important.[2][3]

    • Solution:

      • Acidic Hydrolysis: Use a strong acid like concentrated sulfuric acid or hydrochloric acid. A mixture of acetic acid and water can also be effective.[4]

      • Basic Hydrolysis: A solution of NaOH or KOH in a water/alcohol mixture can be used. Be aware that this will form the carboxylate salt, which will need to be acidified in a separate workup step to yield the carboxylic acid.

Issue 4: Formation of 2-(3,5-Dichlorophenyl)acetamide as a major byproduct.

  • Possible Cause: Partial hydrolysis of the nitrile leads to the formation of the corresponding amide.[5] This is often a stable intermediate that is slow to hydrolyze further.

    • Solution:

      • Prolonged Reaction Time/Higher Temperature: As with incomplete hydrolysis, extending the reaction time and increasing the temperature will favor the complete conversion to the carboxylic acid.

      • Stronger Hydrolyzing Conditions: If partial hydrolysis persists, consider using more vigorous conditions, such as a higher concentration of acid or base.

Issue 5: Dark-colored reaction mixture and product.

  • Possible Cause: Decomposition of the starting material or product under harsh reaction conditions.

    • Solution:

      • Temperature Control: Avoid excessive heating.

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

      • Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., toluene, heptane, or a mixture of ethanol and water) to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the starting material, 3,5-Dichlorobenzyl Chloride?

A1: A common method is the chlorination of 3,5-dichlorobenzyl alcohol using a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid.[1] Another route is the reduction of 3,5-dichlorobenzoic acid to the alcohol, followed by chlorination.

Q2: Can I use a different method to synthesize 2-(3,5-Dichlorophenyl)acetic acid?

A2: Yes, several other methods can be employed, each with its own advantages and disadvantages.

  • Willgerodt-Kindler Reaction: This reaction can convert 3,5-dichloroacetophenone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6][7][8][9] This method is useful if the acetophenone is more readily available than the benzyl chloride.

  • Grignard Reaction: 3,5-Dichlorobenzyl chloride can be converted to the corresponding Grignard reagent, which can then be reacted with carbon dioxide to form the carboxylic acid.[10][11] This method requires strictly anhydrous conditions.

Q3: How can I best purify the final product?

A3: Recrystallization is the most common and effective method for purifying 2-(3,5-Dichlorophenyl)acetic acid. The choice of solvent is important and should be determined experimentally. Common solvents include toluene, heptane, or mixtures of ethanol and water. Column chromatography can also be used for smaller-scale purifications or to separate closely related impurities.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Always have a cyanide antidote kit available.

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

  • Solvents: Many organic solvents are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

Q5: How can I monitor the progress of the reactions?

A5:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the presence of impurities.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile.

Optimized Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid via Nitrile Hydrolysis

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile
  • To a solution of 3,5-dichlorobenzyl chloride (10.0 g, 51.2 mmol) in DMSO (50 mL) in a three-necked flask equipped with a stirrer and a thermometer, add sodium cyanide (2.75 g, 56.3 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-(3,5-Dichlorophenyl)acetonitrile.

Step 2: Hydrolysis to 2-(3,5-Dichlorophenyl)acetic Acid
  • To the crude 2-(3,5-Dichlorophenyl)acetonitrile, add a mixture of concentrated sulfuric acid (20 mL) and water (20 mL).

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the nitrile and any intermediate amide have been consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure 2-(3,5-Dichlorophenyl)acetic acid.

Parameter Value
Starting Material 3,5-Dichlorobenzyl Chloride
Reagents NaCN, H₂SO₄, H₂O
Typical Overall Yield 75-85%
Purity (after recrystallization) >98%

References

  • CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents.
  • Process for the preparation of 2,4-dichlorophenoxyacetic acid - European Patent Office. Available at: [Link]

  • Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. Available at: [Link]

  • CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents.
  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. Available at: [Link]

  • 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem. Available at: [Link]

  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents.
  • CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents.
  • Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • Hydrolysis of acetonitrile in acidic medium gives - Infinity Learn. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. Available at: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. Available at: [Link]

  • Properties of Acetonitrile – C 2 H 3 N - BYJU'S. Available at: [Link]

  • Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Available at: [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - The Royal Society of Chemistry. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC - NIH. Available at: [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. Available at: [Link]

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. Available at: [Link]

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(3,5-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Introduction

2-(3,5-Dichlorophenyl)acetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its reliable and high-yield synthesis is crucial for the advancement of numerous research and development projects. This guide will explore the most common synthetic routes and provide detailed troubleshooting for each, empowering you to optimize your reaction conditions and achieve high-purity products.

Choosing Your Synthetic Pathway

The selection of a synthetic route for 2-(3,5-dichlorophenyl)acetic acid depends on several factors, including the availability of starting materials, scalability, and desired purity. Below is a decision-making workflow to help you select the most appropriate method for your needs.

Synthetic_Route_Selection Start Starting Material Availability Nitrile 3,5-Dichlorobenzyl Cyanide Start->Nitrile  Readily Available Acetophenone 3,5-Dichloroacetophenone Start->Acetophenone  Accessible BenzylHalide 3,5-Dichlorobenzyl Halide Start->BenzylHalide  Synthesizable Route1 Route 1: Nitrile Hydrolysis Nitrile->Route1 Route2 Route 2: Willgerodt-Kindler Reaction Acetophenone->Route2 Route3 Route 3: Grignard Reaction & Carboxylation BenzylHalide->Route3

Caption: Decision workflow for selecting a synthetic route.

Route 1: Hydrolysis of 3,5-Dichlorobenzyl Cyanide

This is a straightforward and widely used method for the synthesis of 2-(3,5-dichlorophenyl)acetic acid. The reaction involves the hydrolysis of the nitrile group to a carboxylic acid under either acidic or basic conditions.[1]

Experimental Protocol: Alkaline Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzyl cyanide in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Base: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-3 molar equivalents), to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer with a concentrated acid, such as hydrochloric acid, until the pH is approximately 1-2. The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting and FAQs: Nitrile Hydrolysis

Q1: My hydrolysis reaction is very slow or has stalled. What can I do?

  • Potential Cause: Insufficient temperature or concentration of the hydrolyzing agent.

  • Troubleshooting Steps:

    • Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used.

    • Add More Hydrolyzing Agent: If the reaction has stalled, you can cautiously add an additional equivalent of the base (for alkaline hydrolysis) or acid (for acidic hydrolysis).

    • Consider a Co-solvent: In some cases, the addition of a phase-transfer catalyst for biphasic systems or a co-solvent can enhance the reaction rate by improving the solubility of the reactants.

Q2: I am observing a significant amount of a neutral byproduct. What is it and how can I avoid it?

  • Potential Cause: Incomplete hydrolysis leading to the formation of the corresponding amide, 2-(3,5-dichlorophenyl)acetamide.

  • Troubleshooting Steps:

    • Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to fully hydrolyze the intermediate amide.

    • Increase Reaction Temperature: Higher temperatures can facilitate the hydrolysis of the amide.

    • Use Harsher Conditions: For stubborn amides, you may need to increase the concentration of the acid or base or use a stronger hydrolyzing agent.

Q3: The purity of my final product is low after crystallization. What are the likely impurities and how can I remove them?

  • Potential Cause: Co-precipitation of unreacted starting material, the intermediate amide, or other byproducts.

  • Troubleshooting Steps:

    • Optimize Work-up: Ensure a thorough wash of the basic aqueous solution with an organic solvent before acidification to remove neutral and basic impurities.

    • Recrystallization: Choose a suitable solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, acetone/water) may be necessary to achieve good separation.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding ω-arylalkanoic acids.[2] In this case, 3,5-dichloroacetophenone is reacted with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[3][4]

Experimental Protocol: Willgerodt-Kindler Reaction
  • Thioamide Formation:

    • In a round-bottom flask, combine 3,5-dichloroacetophenone, elemental sulfur, and morpholine.

    • Heat the mixture to reflux. The reaction is typically complete within a few hours. Monitor the disappearance of the starting ketone by TLC or GC.

  • Hydrolysis of the Thioamide:

    • After cooling, the reaction mixture containing the crude phenylacetothiomorpholide can be directly hydrolyzed.

    • Add an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to the reaction mixture.[3]

    • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Work-up:

    • Cool the reaction mixture and extract with an organic solvent to remove any neutral byproducts.

    • Acidify the aqueous layer to precipitate the 2-(3,5-dichlorophenyl)acetic acid.

    • Collect the product by filtration, wash with water, and dry.

Troubleshooting and FAQs: Willgerodt-Kindler Reaction

Q1: The initial reaction to form the thioamide is not proceeding. What could be the issue?

  • Potential Cause: Low reaction temperature or poor quality of reagents.

  • Troubleshooting Steps:

    • Ensure Adequate Temperature: The reaction often requires a high temperature, typically the reflux temperature of the amine used.

    • Check Reagent Quality: Use freshly opened or purified morpholine and finely powdered sulfur.

Q2: The hydrolysis of the thioamide is incomplete. How can I drive it to completion?

  • Potential Cause: The thioamide is resistant to hydrolysis under the current conditions.

  • Troubleshooting Steps:

    • Increase Hydrolysis Time and Temperature: Prolonged reflux at a higher temperature may be necessary.

    • Use a Co-solvent: Adding a co-solvent like ethanol can improve the solubility of the thioamide and facilitate hydrolysis.

Route 3: Grignard Reaction and Carboxylation

This classic method involves the formation of a Grignard reagent from 3,5-dichlorobenzyl halide, followed by its reaction with carbon dioxide to yield the carboxylic acid.[5]

Experimental Protocol: Grignard Reaction and Carboxylation
  • Grignard Reagent Formation:

    • All glassware must be oven-dried to exclude moisture.

    • Place magnesium turnings in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 3,5-dichlorobenzyl chloride or bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be initiated carefully.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto crushed dry ice.

  • Work-up:

    • Quench the reaction by slowly adding aqueous acid (e.g., HCl or H₂SO₄).

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

Troubleshooting and FAQs: Grignard Reaction

Q1: My Grignard reaction is difficult to initiate. What should I do?

  • Potential Cause: Inactive magnesium surface due to an oxide layer, or the presence of moisture.

  • Troubleshooting Steps:

    • Activate the Magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small amount of iodine or 1,2-dibromoethane can also be added to initiate the reaction.[6]

    • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.

Q2: I have a low yield and a significant amount of a high-boiling byproduct. What is it?

  • Potential Cause: Formation of the Wurtz coupling product, 1,2-bis(3,5-dichlorophenyl)ethane, from the reaction of the Grignard reagent with the starting benzyl halide.

  • Troubleshooting Steps:

    • Slow Addition: Add the benzyl halide solution slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.[7]

    • Dilution: Use a larger volume of solvent to keep the concentration of reactants low.

Purification and Analysis

Purification Techniques
MethodApplication
Recrystallization Primary method for purifying the crude product. Suitable solvent systems include ethanol/water, acetone/water, or toluene.
Acid-Base Extraction Useful for separating the acidic product from neutral or basic impurities.
Column Chromatography For removing impurities that are difficult to separate by recrystallization.
Analytical Methods
TechniquePurpose
TLC Rapid monitoring of reaction progress.
HPLC Quantitative analysis of reaction conversion and product purity.[8]
GC-MS Identification of volatile impurities and byproducts.
¹H and ¹³C NMR Structural confirmation of the final product and characterization of impurities.
Melting Point Preliminary assessment of product purity.

Safety Precautions

  • 3,5-Dichlorobenzyl Cyanide: Highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Avoid contact with acids, which can release toxic hydrogen cyanide gas.[11][12]

  • Grignard Reagents: Highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Diethyl ether and THF are highly flammable.

  • Strong Acids and Bases: Corrosive. Handle with care and wear appropriate PPE.

By following the protocols and troubleshooting advice in this guide, you will be well-equipped to optimize the synthesis of 2-(3,5-dichlorophenyl)acetic acid in your laboratory.

References

  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.
  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium.ws. Retrieved January 30, 2026, from [Link]

  • CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride. (n.d.). Google Patents.
  • US5916422A - Method of purifying acetic acid. (n.d.). Google Patents.
  • Process for the preparation of 2,4-dichlorophenoxyacetic acid. (n.d.). Google Patents.
  • WO2016135630A1 - Process for removing impurities from acetic acid. (n.d.). Google Patents.
  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.). Google Patents.
  • Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved January 30, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org. Retrieved January 30, 2026, from [Link]

    • The Grignard Reaction. (n.d.). Retrieved January 30, 2026, from [Link]

  • US3920670A - Process for hydrolysis of nitriles. (n.d.). Google Patents.
  • CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound. (n.d.). Google Patents.
  • Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzyl Cyanide. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Synthesis and Investigation of nitrile containing polymers derived from lignin. (2022). Retrieved January 30, 2026, from [Link]

  • Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved January 30, 2026, from [Link]

  • Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cyanide Study. (n.d.). McCampbell Analytical, Inc. Retrieved January 30, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 30, 2026, from [Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. (2014). SciSpace. Retrieved January 30, 2026, from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 30, 2026, from [Link]

  • Thesis Cosimo Boldrini.indb. (2023). University of Groningen. Retrieved January 30, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine. (2024). RWTH Publications. Retrieved January 30, 2026, from [Link]

  • Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety. Retrieved January 30, 2026, from [Link]

  • Recent advances in the Willgerodt–Kindler reaction. (2013). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Willgerodt Reaction. (n.d.). Sciencemadness.org. Retrieved January 30, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved January 30, 2026, from [Link]

  • Magnesium-Halogen Exchange. (n.d.). Andrew G Myers Research Group. Retrieved January 30, 2026, from [Link]

  • Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). Aapptec Peptides. Retrieved January 30, 2026, from [Link]

Sources

side reactions in 2-(3,5-Dichlorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on overcoming common challenges in the synthesis of 2-(3,5-Dichlorophenyl)acetic acid.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play in your synthesis of 2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4). This versatile intermediate is crucial in the development of pharmaceuticals and agrochemicals, making a robust and reproducible synthesis paramount.[1][2][3] This guide is structured to address the most common pitfalls and frequently asked questions, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(3,5-Dichlorophenyl)acetic acid, and what are their respective trade-offs?

A1: There are several established pathways to synthesize 2-(3,5-Dichlorophenyl)acetic acid. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific impurities. The three most common methods are summarized below.

Synthetic Route Starting Material Key Reagents Advantages Disadvantages & Common Side Reactions
Nitrile Hydrolysis 3,5-Dichlorobenzyl cyanideStrong acid (e.g., H₂SO₄) or base (e.g., NaOH)High-yielding, straightforward, uses readily available materials.Incomplete hydrolysis leading to stable amide intermediate; harsh conditions may cause degradation.[4]
Grignard Carboxylation 3,5-Dichlorobenzyl chloride or bromideMagnesium (Mg), Carbon Dioxide (CO₂)Direct one-carbon extension.[5]Highly sensitive to moisture and air; significant formation of homocoupling (Wurtz) dimer.[6][7]
Willgerodt-Kindler Reaction 3,5-DichloroacetophenoneSulfur (S), Morpholine (or other amine), followed by hydrolysisUtilizes a ketone starting material, which can be useful if the corresponding halide is unavailable.Multi-step process, often lower yielding; formation of thioamide and amide intermediates.[8][9][10]
Q2: Which synthetic route is most recommended for laboratory-scale synthesis?

A2: For typical laboratory-scale preparations (grams to hundreds of grams), the hydrolysis of 3,5-dichlorobenzyl cyanide is often the most reliable and straightforward method. The two-step process, starting from 3,5-dichlorobenzyl chloride, involves a nucleophilic substitution with a cyanide salt followed by hydrolysis. This route is generally less sensitive to atmospheric conditions than the Grignard method and avoids the significant homocoupling side products that plague Grignard reactions with reactive benzylic halides.[4][7]

Q3: How critical is the purity of the starting 3,5-dichlorobenzyl halide?

A3: Extremely critical. The primary impurity of concern in the starting halide is the corresponding alcohol (3,5-dichlorobenzyl alcohol), formed from hydrolysis during storage or synthesis. In a Grignard reaction, this protic impurity will quench the Grignard reagent as it forms, drastically reducing the yield.[5] In the cyanidation step, the alcohol will not react, leading to its persistence as an impurity in the nitrile intermediate. Always use a freshly purified or high-purity starting halide for best results.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues. Each answer provides a mechanistic explanation and a validated protocol to resolve the problem.

Route 1: Synthesis via 3,5-Dichlorobenzyl Cyanide Hydrolysis
Q: My nitrile hydrolysis is stalling. My TLC/LC-MS analysis shows a significant amount of a more polar, neutral compound alongside my desired acid. What is this impurity and how do I get the reaction to complete?

A: Mechanistic Explanation & Solution

The impurity is almost certainly 2-(3,5-dichlorophenyl)acetamide . The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate.[4] Under insufficiently forcing conditions (e.g., moderate temperature or acid/base concentration), the reaction can stall at the amide stage because the amide is less electrophilic than the protonated nitrile.

To drive the reaction to completion, you must increase the energy of the system.

Recommended Actions:

  • Increase Reaction Temperature: For acidic or basic hydrolysis, increasing the temperature to reflux is often necessary to hydrolyze the stable amide intermediate.

  • Increase Reagent Concentration: Using a more concentrated acid (e.g., 70-80% H₂SO₄) or base (e.g., 6-10 M NaOH) can accelerate the second hydrolysis step.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the amide spot is no longer visible. This can take anywhere from 4 to 24 hours.

Experimental Protocol: Forcing Hydrolysis of 2-(3,5-dichlorophenyl)acetamide
  • To the reaction mixture containing the stalled amide, cautiously add an additional equivalent of the hydrolyzing agent (e.g., concentrated H₂SO₄ or 50% w/w NaOH solution).

  • Equip the reaction flask with an efficient reflux condenser and heat the mixture to a vigorous reflux.

  • Maintain reflux for 6-12 hours.

  • Draw a small aliquot, quench, and extract to check for the disappearance of the amide by your preferred analytical method.

  • Once complete, proceed with the standard acidic workup to isolate the carboxylic acid product.

Nitrile_Hydrolysis cluster_main Nitrile Hydrolysis Pathway cluster_troubleshooting Troubleshooting Nitrile 3,5-Dichlorobenzyl Cyanide Amide 2-(3,5-Dichlorophenyl) acetamide (Stable Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ (Fast) Acid Desired Product: 2-(3,5-Dichlorophenyl) acetic acid Amide->Acid H₂O, H⁺ or OH⁻ (Slow, Rate-Limiting) Requires Heat Stall Reaction Stalls Here Stall->Amide

Caption: Incomplete hydrolysis stalls at the stable amide intermediate.
Route 2: Synthesis via Grignard Carboxylation
Q: My Grignard yield is extremely low, and after workup, I isolated a significant amount of a high-melting point, non-polar white solid that is insoluble in aqueous base. What is this side product?

A: Mechanistic Explanation & Solution

This is the classic and most detrimental side reaction in this synthesis: Wurtz-type homocoupling . The side product is 1,2-bis(3,5-dichlorophenyl)ethane . It forms when a molecule of the already-formed Grignard reagent (3,5-dichlorobenzylmagnesium chloride) acts as a nucleophile and attacks a molecule of the unreacted starting material (3,5-dichlorobenzyl chloride).[6][7] This is especially problematic with reactive halides like benzyl chlorides.

This side reaction consumes two equivalents of your starting material for every one molecule of dimer formed, leading to a catastrophic drop in yield. The key to prevention is to keep the instantaneous concentration of the benzyl chloride low.

Recommended Actions:

  • Slow Addition: The most critical factor. The 3,5-dichlorobenzyl chloride solution must be added dropwise to the suspension of magnesium turnings over several hours. This ensures the halide reacts with the magnesium surface as soon as it is introduced, preventing it from accumulating and reacting with the Grignard product.

  • High-Quality Magnesium: Use fresh, shiny magnesium turnings. An old, oxidized surface (magnesium oxide) will hinder initiation and promote side reactions.[7] Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane before starting the slow addition.

  • Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular Wurtz coupling reaction.

Grignard_Side_Reaction cluster_pathways Competing Grignard Pathways cluster_desired Desired Reaction cluster_side Side Reaction (Wurtz Coupling) SM 3,5-Dichlorobenzyl Chloride (Ar-CH₂Cl) Grignard Grignard Reagent (Ar-CH₂MgCl) SM->Grignard + Mg Mg Magnesium (Mg) CO2 1. CO₂ Grignard->CO2 Dimer Dimer Impurity (Ar-CH₂-CH₂-Ar) Grignard->Dimer + Ar-CH₂Cl (Fast & Undesired) Workup 2. H₃O⁺ CO2->Workup Product Desired Acid (Ar-CH₂COOH) Workup->Product

Caption: Desired Grignard carboxylation vs. the Wurtz side reaction.
Q: My Grignard reaction fails to initiate, even after adding an iodine crystal. What can I do?

A: Mechanistic Explanation & Solution

Grignard initiation failure is typically due to a passivating layer of magnesium oxide on the metal surface or the presence of trace amounts of water in the solvent or on the glassware.[7] The radical mechanism for Grignard formation requires a clean magnesium surface to allow for single-electron transfer.

Recommended Actions & Troubleshooting Workflow:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and assembled hot under a dry inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous ether or THF, or solvent passed through a purification system.

  • Mechanical Activation: If chemical activation with iodine fails, gentle crushing of a few pieces of magnesium in situ with a glass rod (carefully!) can expose a fresh metal surface to initiate the reaction.

  • Add an "Initiator": A small amount of pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane can be added. The exotherm from its reaction can help activate the surface for your primary reaction.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Anhydrous Are glassware and solvents completely dry? Start->Check_Anhydrous Dry Flame-dry all glassware. Use fresh anhydrous solvent. Check_Anhydrous->Dry No Check_Mg Is Magnesium fresh and unoxidized? Check_Anhydrous->Check_Mg Yes Dry->Check_Anhydrous Retry Activate_Mg Activate Mg: 1. Add I₂ crystal. 2. Crush turnings in situ. 3. Add 1,2-dibromoethane. Check_Mg->Activate_Mg No / Unsure Success Reaction Initiates Check_Mg->Success Yes Activate_Mg->Check_Mg Retry

Caption: Workflow for troubleshooting Grignard reaction initiation failure.
References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis.
  • ChemEurope. (n.d.). Willgerodt rearrangement.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Exploring the Synthesis and Applications of 3,5-Dichlorophenylacetic Acid (CAS 51719-65-4).
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Organic Reactions. (2026). The Willgerodt Reaction.
  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?.
  • Benchchem. (n.d.). Identification of side products in 3,5-dichlorobenzyl Grignard reactions.
  • Benchchem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid|CAS 51719-65-4.
  • ChemScene. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid | CAS 51719-65-4.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • LibreTexts Chemistry. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • ChemBK. (2024, April 9). 2-(3,5-dichlorophenyl)acetic acid - Introduction.
  • Benchchem. (n.d.). Technical Support Center: 3,5-Dichlorobenzylmagnesium Chloride Reactions.
  • LibreTexts Chemistry. (2020, July 1). 21.5: Hydrolysis of nitriles.

Sources

purification challenges with 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3,5-Dichlorophenyl)acetic Acid

Ticket System Status: [ONLINE] Current Topic: Purification & Isolation Protocols Molecule ID: 2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Nature of the Beast

Welcome to the technical support hub. You are likely here because standard purification methods for 2-(3,5-Dichlorophenyl)acetic acid (3,5-DCAA) have failed to yield the requisite >98% purity or because you are battling persistent isomeric contamination.[1][2]

3,5-DCAA is not just a generic carboxylic acid.[1][2][3] Its purification is governed by two dominant features:

  • Symmetry & Lipophilicity: The 3,5-dichloro substitution pattern creates a highly symmetric, lipophilic domain, contrasting with the polar carboxylic tail.[2] This leads to high lattice energy (solid-state stability) but tricky solubility profiles in binary solvent systems.[1][2]

  • Acidity (pKa ~3.9): The electron-withdrawing chlorine atoms stabilize the carboxylate anion, making it more acidic than unsubstituted phenylacetic acid (pKa ~4.3).[1][2] This shift is critical for pH-controlled extractions.[1][2]

Below are the master protocols designed to resolve these specific challenges.

Module 1: Chemical Purification (The "Self-Validating" Extraction)

Issue: Removal of neutral precursors (3,5-dichlorobenzyl cyanide) and non-acidic side products.[1][2] Principle: Exploiting the pKa differential. By targeting a pH window, we can selectively solvate the target while locking impurities in the organic phase.

Standard Operating Procedure (SOP-XT-35)

The Logic:

  • pKa Target: ~3.94.

  • High pH (>10): 3,5-DCAA exists as a water-soluble carboxylate salt.[1][2] Neutral organic impurities (nitriles, unreacted halides) remain in the organic layer.[2]

  • Low pH (<2): 3,5-DCAA is protonated and precipitates or extracts into the organic layer.[1][2]

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . (Use 10 mL per gram of crude).

  • Basification: Add 1M NaOH slowly with vigorous stirring until the aqueous phase reaches pH 10-11 .

    • Checkpoint: The 3,5-DCAA is now in the aqueous layer (as the sodium salt).

  • Partition: Separate layers. Keep the Aqueous Layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine.[2]

  • Organic Wash: Wash the aqueous layer twice with fresh EtOAc.[2] This removes trapped neutral impurities (e.g., benzyl cyanide).[1][2] Discard these organic washes.[2]

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise to pH 1-2 .

    • Observation: The product should precipitate as a white solid.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and evaporate.
    

Visualization: The Acid-Base Logic Gate

ExtractionLogic Start Crude Mixture (Acid + Neutrals) AddBase Add 1M NaOH (pH > 10) Partition with EtOAc Start->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Nitriles) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains 3,5-DCAA Salt) Sep1->AqLayer1 Keep Wash Wash Aqueous with EtOAc AqLayer1->Wash Acidify Acidify to pH 1 (HCl) Extract with DCM Wash->Acidify FinalOrg DCM Layer (Pure 3,5-DCAA) Acidify->FinalOrg Product FinalAq Aqueous Waste (Salts) Acidify->FinalAq Waste

Caption: Logical flow for removing non-acidic impurities using pKa-dependent solubility switching.

Module 2: Crystallization (Isomer Resolution)

Issue: Separation of 2,4-dichlorophenylacetic acid (isomer) from the desired 3,5-isomer . Principle: Symmetry-driven packing. The 3,5-isomer is symmetric, generally leading to a higher melting point (~114°C) and lower solubility in non-polar solvents compared to the asymmetric 2,4-isomer.[1][2]

Solvent System Selection Table
Solvent SystemRatio (v/v)RoleOutcome
Heptane / EtOAc 8:1 to 5:1Primary Recrystallization Excellent for removing the more soluble 2,4-isomer. 3,5-DCAA crystallizes out; 2,4- stays in mother liquor.[1][2]
Toluene 100%Polishing Good for removing colored oxidative impurities. Requires heating to ~90°C.
Water / Ethanol 70:30Bulk Purification Use only if inorganic salts are present. Less effective for isomer separation due to "oiling out" risk.

Critical Protocol (Heptane/EtOAc):

  • Dissolve crude solid in minimum hot EtOAc (reflux).[2]

  • Slowly add hot Heptane until persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Seed it: Add a tiny crystal of pure 3,5-DCAA (if available) at ~50°C.

  • Cool Slow: Wrap the flask in foil/towel to cool to RT over 4 hours.

  • Filtration: Filter the white needles.[2] Do not wash with pure EtOAc (you will lose product).[2] Wash with cold Heptane.[2]

Module 3: Chromatography (The "Nuclear Option")

Issue: High-purity requirements (>99.5%) for pharmaceutical screening. Challenge: Carboxylic acids often "tail" (peak broadening) on silica or C18 due to ionization.[2]

HPLC / Flash Conditions
  • Stationary Phase: C18 (preferred) or Phenyl-Hexyl (alternative for better pi-pi selectivity of chlorinated rings).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).[2] Crucial: Acid keeps the molecule protonated (neutral), preventing tailing.[2]

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol.[2]

Recommended Gradient (Analytical):

  • 0-1 min: 5% B[1][2]

  • 1-10 min: 5% -> 95% B[1][2]

  • Note: 3,5-DCAA is lipophilic; expect retention times later in the gradient (after unsubstituted phenylacetic acid).[1][2]

Troubleshooting Isomer Separation: If 2,4- and 3,5- isomers co-elute on C18, switch to a PFP (Pentafluorophenyl) column.[1][2] The fluorine-chlorine interactions often provide the necessary selectivity factor (


).[1]

Troubleshooting & FAQs

Ticket #001: "My product is oiling out instead of crystallizing."

  • Cause: Solvent polarity mismatch or cooling too fast.[2]

  • Fix: Re-heat the mixture. Add more of the polar solvent (EtOAc) to ensure full solvation, then increase the antisolvent (Heptane) ratio more gradually.[2] Scratch the glass to induce nucleation.

Ticket #002: "The solid has a persistent yellow tint."

  • Cause: Oxidative byproducts or trace metal contamination (if Pd/Cu catalysis was used upstream).[2]

  • Fix: Perform a "Carbon Polish."[2] Dissolve material in hot ethanol, add Activated Carbon (5 wt%) , stir for 30 mins, and filter hot through Celite. Then proceed to recrystallization.[2][4]

Ticket #003: "Yields are lower than expected after acid/base extraction."

  • Cause: The pH of the aqueous layer wasn't low enough during the acidification step.

  • Fix: Ensure pH is < 2.0. The pKa is ~3.9; at pH 4.0, 50% of your product is still water-soluble salt.[2] You must drive the equilibrium completely to the protonated form.

References

  • ChemicalBook. (2024).[2] 2-(3,5-Dichlorophenyl)acetic acid Properties and Safety. Retrieved from [1][2]

  • BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from [1][2]

  • Kütt, A., et al. (2018).[2][5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2][5] (Contextual pKa data for chlorinated aromatics).

  • PubChem. (2024).[2] Compound Summary: 2-(3,5-Dichlorophenyl)acetic acid.[1][2][3][6][7][8] National Library of Medicine.[2] Retrieved from [1][2][6]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic acids.

Sources

Technical Support Center: Stability of 2-(3,5-Dichlorophenyl)acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3,5-Dichlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. By understanding the factors that influence its stability, you can ensure the accuracy and reproducibility of your experimental results.

Introduction to 2-(3,5-Dichlorophenyl)acetic Acid

2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4) is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its dichlorinated phenyl ring provides specific reactivity for the development of complex molecules.[1][2] Given its role as a precursor, maintaining its integrity in solution is critical for successful downstream applications.

This guide provides a comprehensive overview of the potential stability issues you may encounter and offers practical troubleshooting advice and protocols. While direct stability studies on 2-(3,5-Dichlorophenyl)acetic acid are not extensively published, we can infer its stability profile based on general chemical principles of substituted phenylacetic acids and data from related isomers like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Frequently Asked Questions (FAQs)

Here we address specific questions you may have regarding the stability of 2-(3,5-Dichlorophenyl)acetic acid in your experiments.

1. Q: My solution of 2-(3,5-Dichlorophenyl)acetic acid has turned slightly yellow. Is it degrading?

A: A slight yellow discoloration can be an initial indicator of degradation, particularly if the solution has been exposed to light or is in a non-optimal pH environment. However, it could also be due to the presence of impurities from the initial solid material. It is recommended to verify the purity of your solution using an analytical technique like HPLC-UV.

Scientific Explanation: Similar to other chlorinated aromatic compounds, 2-(3,5-Dichlorophenyl)acetic acid has the potential to undergo photodegradation. Exposure to UV light can initiate the formation of colored degradation products. Additionally, extreme pH conditions can catalyze hydrolysis or other reactions that may lead to chromophoric byproducts. For the related compound 2,4-D, photodegradation is a known environmental fate process.[3]

2. Q: What are the primary factors that can affect the stability of 2-(3,5-Dichlorophenyl)acetic acid in my solutions?

A: The main factors influencing the stability of this compound in solution are pH, temperature, and exposure to light.[1][4] Oxidizing agents and enzymatic activity (in biological matrices) can also play a role.[1][4]

Scientific Explanation:

  • pH: The carboxylic acid moiety is susceptible to pH-dependent reactions. In highly acidic or basic solutions, hydrolysis of the acetic acid side chain or other reactions can be accelerated.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation reactions, following the principles of the Arrhenius equation.[5]

  • Light: As a chlorinated aromatic compound, it is susceptible to photodegradation, especially under UV irradiation. This can involve the cleavage of the carbon-chlorine bonds or reactions involving the aromatic ring.

3. Q: What is the recommended pH range for preparing and storing solutions of 2-(3,5-Dichlorophenyl)acetic acid?

A: For general short-term use, a slightly acidic to neutral pH range (pH 4-7) is recommended. The optimal pH will depend on the specific solvent system and the intended application. It is advisable to perform a preliminary stability assessment at your desired pH if the solution is to be stored for an extended period.

Scientific Explanation: Most drug molecules exhibit optimal stability in the pH range of 4-8.[5] Extreme pH values can lead to acid- or base-catalyzed hydrolysis. For carboxylic acids, maintaining a pH below its pKa (predicted to be around 3.94) will keep it in its protonated, less reactive form with respect to certain degradation pathways.[6]

4. Q: How should I store my stock solutions of 2-(3,5-Dichlorophenyl)acetic acid to maximize their shelf-life?

A: Stock solutions should be stored at low temperatures, protected from light. For short-term storage (days to a week), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C is recommended.[6] Always use amber vials or wrap containers in aluminum foil to prevent light exposure.

Scientific Explanation: Lowering the temperature slows down the kinetics of potential degradation reactions.[1][4] Preventing exposure to light, particularly UV, minimizes the risk of photodegradation.[1][4]

5. Q: I am using this compound in a cell-based assay. Could it degrade in my culture medium?

A: Yes, degradation in cell culture medium is possible due to the physiological pH (around 7.4), temperature (37°C), and the presence of various components that can react with the compound. It is recommended to prepare fresh solutions for each experiment or to validate the stability of the compound in your specific medium over the time course of your assay.

Scientific Explanation: In addition to the effects of pH and temperature, components in the cell culture medium, such as amino acids or reducing agents, could potentially interact with the compound. Furthermore, enzymatic degradation by cellular components could occur if the cells are present.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate formation in aqueous solution Low aqueous solubility, especially at acidic pH.Increase the pH slightly to deprotonate the carboxylic acid and enhance solubility. Alternatively, consider using a co-solvent like DMSO or ethanol.
Loss of potency or inconsistent results Degradation of the compound in the stock or working solution.Prepare fresh solutions before each experiment. Verify the concentration and purity of the stock solution using HPLC. Review storage conditions (temperature, light protection).
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and understand the degradation pathway. Optimize solution pH and storage conditions.

Experimental Protocols

Protocol 1: Basic Stability Assessment of 2-(3,5-Dichlorophenyl)acetic Acid in Solution

This protocol outlines a simple experiment to assess the stability of your compound under your specific experimental conditions.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-(3,5-Dichlorophenyl)acetic acid in a suitable organic solvent (e.g., DMSO, Methanol).

2. Preparation of Test Solutions:

  • Dilute the stock solution to your final working concentration in your desired buffer or medium.
  • Prepare several aliquots of this test solution in amber vials.

3. Initial Analysis (Time Zero):

  • Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This will serve as your baseline.

4. Incubation:

  • Store the remaining aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
  • Protect the solutions from light if that is part of your standard procedure.

5. Time-Point Analysis:

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC-UV.

6. Data Analysis:

  • Compare the peak area of the parent compound at each time point to the time-zero sample.
  • A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and degradation products under stress conditions.

1. Prepare Test Solutions:

  • Prepare solutions of 2-(3,5-Dichlorophenyl)acetic acid in:
  • 0.1 N HCl (acidic condition)
  • 0.1 N NaOH (basic condition)
  • 3% Hydrogen Peroxide (oxidative condition)
  • Water (neutral control)

2. Thermal Stress:

  • Incubate aliquots of each solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

3. Photolytic Stress:

  • Expose aliquots of each solution to a UV lamp (e.g., 254 nm) for a defined period. Keep a set of control samples wrapped in foil.

4. Analysis:

  • Analyze all samples by HPLC-UV or LC-MS to identify and quantify the parent compound and any new peaks that have formed.

Visualizations

Potential Degradation Pathways

G parent 2-(3,5-Dichlorophenyl)acetic acid hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H+ / OH- photolysis Photodegradation (UV Light) parent->photolysis hv decarboxylation Decarboxylation (Heat) parent->decarboxylation Δ hydrolysis_prod 3,5-Dichlorophenylmethanol + Glyoxylic Acid (potential) hydrolysis->hydrolysis_prod photolysis_prod Monochlorinated Species or Phenolic Compounds photolysis->photolysis_prod decarboxylation_prod 1,3-Dichloro-5-methylbenzene decarboxylation->decarboxylation_prod

Caption: Potential degradation pathways for 2-(3,5-Dichlorophenyl)acetic acid.

Experimental Workflow for Stability Assessment

G start Prepare Stock Solution (e.g., 10 mg/mL in DMSO) dilute Dilute to Working Concentration in Experimental Buffer/Medium start->dilute aliquot Create Multiple Aliquots in Amber Vials dilute->aliquot t0 Analyze Time Zero (T0) Sample by HPLC-UV aliquot->t0 incubate Incubate Aliquots under Experimental Conditions (e.g., 37°C, protected from light) aliquot->incubate analyze Compare Peak Areas to T0 and Look for New Peaks t0->analyze tp Analyze Samples at Various Time Points (T1, T2, T3...) incubate->tp tp->analyze end Determine Stability Profile analyze->end

Caption: Workflow for assessing the stability of a compound in solution.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Quality and Innovation: The Supply of 2-(3,5-Dichlorophenyl)acetic Acid.

  • Lippincott, Williams & Wilkins. (2001). Drug Stability: Principles and Practices.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis.

  • Slideshare. (2015, July 28). Factors affecting drug stability.

  • IARC Publications. (2018). 2,4-DICHLOROPHENOXYACETIC ACID.

  • Cayman Chemical. (2025, November 21). Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid.

  • ChemScene. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid.

  • Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.

  • Google Patents. (n.d.). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.

  • Google Patents. (n.d.). EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.

  • PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid.

  • PubChem. (n.d.). 2,4-Dichlorophenylacetic acid.

  • ResearchGate. (2023, March 23). Process design for the production of 2,4-dichlorophenoxyacetic acid.

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dichlorophenylacetic acid.

  • ChemicalBook. (2025, July 16). 2-(3,5-dichlorophenyl)acetic acid.

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid.

  • IARC Publications. (2018). 2,4-DICHLOROPHENOXYACETIC ACID.

  • Stella, A. A. (n.d.). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.

  • MDPI. (2019, August 16). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study.

  • Echemi. (n.d.). (2,4-Dichlorophenoxy)acetic acid SDS, 94-75-7 Safety Data Sheets. acetic-acid-cas-94-75-7.html)

  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylacetic acid 99% 19719-28-9.

  • ChemicalBook. (n.d.). 2-(3,5-dichlorophenyl)acetic acid CAS#: 51719-65-4.

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

  • ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry.

  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Detection.

Sources

Technical Support Center: Refining Analytical Methods for 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies for this critical fine chemical intermediate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to 2-(3,5-Dichlorophenyl)acetic acid and its Analytical Importance

2-(3,5-Dichlorophenyl)acetic acid is a vital building block in the synthesis of various pharmaceutical and agrochemical products.[1] Its dichlorinated phenyl ring provides unique electronic and steric properties that are instrumental in various organic transformations.[1] Accurate and precise analytical methods are paramount to ensure the purity, potency, and safety of the final products. This guide will focus on the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing you with the expertise to overcome common analytical hurdles.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of non-volatile compounds like 2-(3,5-Dichlorophenyl)acetic acid.[4] A typical starting point for method development would be a reverse-phase C18 column with a mobile phase consisting of acetonitrile and an acidified aqueous component.[5][6]

Recommended HPLC Starting Conditions
ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and resolution for nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (with 0.1% Formic or Acetic Acid)Acetonitrile is a common organic modifier. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[5][6][7]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a good balance between analysis time and efficiency.[6]
Detection UV at 230 nmA common wavelength for detecting aromatic compounds.[6][8]
Injection Volume 10 µLA typical injection volume to avoid column overload.[7]
Column Temperature 30 °CHelps to ensure reproducible retention times.
HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-(3,5-Dichlorophenyl)acetic acid in a question-and-answer format.

Question: Why am I observing peak tailing for my 2-(3,5-Dichlorophenyl)acetic acid peak?

Answer: Peak tailing for acidic compounds like 2-(3,5-Dichlorophenyl)acetic acid is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The carboxylic acid group can interact with residual, un-capped silanol groups on the silica-based stationary phase. This strong interaction can lead to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Increase Mobile Phase Acidity: Lowering the pH of the mobile phase (e.g., by increasing the concentration of formic or acetic acid to 0.2%) will further suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions.[9]

    • Use a Base-Deactivated Column: Employing a column specifically designed with end-capping to minimize exposed silanol groups can significantly improve peak shape for acidic compounds.

    • Add a Competing Acid: In some cases, adding a small amount of a stronger, non-interfering acid to the mobile phase can help to saturate the active sites on the stationary phase.

Question: My retention times are drifting. What could be the cause?

Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a poorly equilibrated column can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Premix your mobile phase to ensure a consistent composition. If using a gradient, ensure the pump is functioning correctly.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.

    • Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.

    • Check for Leaks: A leak in the system can cause a drop in pressure and a change in flow rate, affecting retention times.

Question: I have poor resolution between 2-(3,5-Dichlorophenyl)acetic acid and an impurity. How can I improve it?

Answer: Improving resolution requires optimizing the separation by adjusting the mobile phase composition or the stationary phase.

  • Causality: Insufficient separation is due to similar affinities of the two compounds for the stationary phase under the current conditions.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (acetonitrile) in the mobile phase. This will increase retention times and potentially improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Try a different organic solvent, such as methanol. The different selectivity of methanol compared to acetonitrile can sometimes resolve co-eluting peaks.

    • Consider a Different Stationary Phase: If mobile phase optimization is unsuccessful, a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.

Gas Chromatography (GC) Analysis

For GC analysis, 2-(3,5-Dichlorophenyl)acetic acid typically requires derivatization to increase its volatility and thermal stability.[4] A common approach is to convert the carboxylic acid to its methyl ester.

Recommended GC Starting Conditions (after derivatization)
ParameterRecommendationRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium or HydrogenCommon carrier gases for GC.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/minA general-purpose temperature program to elute the analyte of interest.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for organic compounds. MS provides structural information for confirmation.[7]
GC Troubleshooting Guide

Question: I'm seeing broad or tailing peaks in my GC analysis. What's the problem?

Answer: Peak broadening or tailing in GC can be caused by issues with the injection, the column, or the derivatization process.

  • Causality: Incomplete derivatization can leave behind the more polar, underivatized acid, which can interact with active sites in the GC system. Column contamination or a poorly optimized injection can also contribute to poor peak shape.

  • Troubleshooting Steps:

    • Optimize Derivatization: Ensure the derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing agent.

    • Check for Active Sites: Use a deactivated inlet liner and ensure the column is in good condition. Active sites in the inlet or at the head of the column can cause peak tailing.

    • Optimize Injection Parameters: Ensure the injection is performed quickly and at the appropriate temperature to minimize band broadening.

Question: My recovery is low. Where could my analyte be going?

Answer: Low recovery can be due to incomplete extraction, degradation of the analyte, or adsorption in the GC system.

  • Causality: 2-(3,5-Dichlorophenyl)acetic acid, being an acid, can be lost during sample preparation if the pH is not controlled. It can also adsorb to active sites in the GC system if not properly derivatized.

  • Troubleshooting Steps:

    • Optimize Sample Extraction: During liquid-liquid extraction, ensure the pH of the aqueous phase is low enough (typically pH < 2) to keep the carboxylic acid in its protonated, more organic-soluble form.

    • Confirm Complete Derivatization: As mentioned above, incomplete derivatization will lead to poor transfer of the analyte through the GC system.

    • Check for System Adsorption: Inject a known standard of the derivatized analyte to confirm that the issue is not with the GC system itself.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a sample of 2-(3,5-Dichlorophenyl)acetic acid for HPLC analysis?

A1: The optimal sample preparation depends on the sample matrix. For a relatively clean sample, dissolving it in the mobile phase is often sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4][8][10] For instance, in soil samples, an initial acidification followed by extraction with a solvent like dichloromethane has been shown to be effective.[8]

Q2: How do I choose the right internal standard for the analysis of 2-(3,5-Dichlorophenyl)acetic acid?

A2: A good internal standard should be structurally similar to the analyte but not present in the sample. For 2-(3,5-Dichlorophenyl)acetic acid, a suitable internal standard could be another dichlorophenylacetic acid isomer (e.g., 2,4-dichlorophenylacetic acid) or a closely related compound that exhibits similar chromatographic behavior and detector response.

Q3: What are the common impurities that I should look for in a 2-(3,5-Dichlorophenyl)acetic acid sample?

A3: The impurities will depend on the synthetic route used. Common impurities could include starting materials, other isomers (e.g., 2,3- or 2,5-dichlorophenylacetic acid), or byproducts of the reaction.[11] A thorough understanding of the synthesis process is key to identifying potential impurities.

Q4: How can I validate my analytical method for 2-(3,5-Dichlorophenyl)acetic acid?

A4: Method validation should be performed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[12][13]

Visualizing the Workflow
General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing 2-(3,5-Dichlorophenyl)acetic acid Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Optional HPLC HPLC Analysis Extraction->HPLC GC GC Analysis Derivatization->GC Integration Peak Integration HPLC->Integration GC->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of 2-(3,5-Dichlorophenyl)acetic acid.

HPLC Troubleshooting Logic

HPLC Troubleshooting cluster_tailing Solutions for Peak Tailing cluster_drift Solutions for Retention Drift cluster_resolution Solutions for Poor Resolution Problem Identify Problem PeakTailing Peak Tailing Problem->PeakTailing RetentionDrift Retention Time Drift Problem->RetentionDrift PoorResolution Poor Resolution Problem->PoorResolution IncreaseAcidity Increase Mobile Phase Acidity PeakTailing->IncreaseAcidity BaseDeactivated Use Base-Deactivated Column PeakTailing->BaseDeactivated PremixMobilePhase Premix Mobile Phase RetentionDrift->PremixMobilePhase ColumnOven Use Column Oven RetentionDrift->ColumnOven Equilibrate Equilibrate Column RetentionDrift->Equilibrate AdjustStrength Adjust Mobile Phase Strength PoorResolution->AdjustStrength ChangeModifier Change Organic Modifier PoorResolution->ChangeModifier ChangeColumn Change Stationary Phase PoorResolution->ChangeColumn

Caption: Decision tree for troubleshooting common HPLC issues.

References
  • SIELC. (n.d.). Separation of Acetic acid, [(2,5-dichlorophenyl)thio]- on Newcrom R1 HPLC column.
  • Chen, X., Zhang, H., Wan, Y., Chen, X., & Li, Y. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149.
  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(4), 39-46.
  • Google Patents. (2015). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
  • Zare, F., Ghaedi, M., Daneshfar, A., & Ostovan, A. (2019). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis.
  • dos Santos, T. S., Loureiro, S., & Tótola, M. R. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis.
  • Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 64(1), 246-250.
  • PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid.
  • Google Patents. (2016). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.
  • Stella, T. (2013). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 796-801.
  • ChemScene. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid.
  • International Agency for Research on Cancer. (2016). 2,4-DICHLOROPHENOXYACETIC ACID.
  • Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylacetic acid.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Zhang, C., Liu, G., He, Y., & Zhou, J. (2017). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Frontiers in Microbiology, 8, 1787.
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Centers for Disease Control and Prevention. (2018). 2,4-Dichlorophenoxyacetic Acid.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Valdes, J. J. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • LGM Pharma. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Sadowsky, M. J., & Diez, M. C. (2006). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam.
  • ChemicalBook. (n.d.). 2-(3,5-dichlorophenyl)acetic acid.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.

Sources

Technical Support Center: 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(3,5-Dichlorophenyl)acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of 2-(3,5-Dichlorophenyl)acetic acid throughout your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate potential challenges.

Introduction to 2-(3,5-Dichlorophenyl)acetic Acid

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(3,5-Dichlorophenyl)acetic acid?

A1: The main factors that can lead to the degradation of 2-(3,5-Dichlorophenyl)acetic acid are exposure to light (photodegradation), high temperatures (thermal decomposition), and non-neutral pH conditions (hydrolysis). The presence of certain reactive species, such as strong oxidizing or reducing agents, can also contribute to its degradation.

Q2: How should I properly store solid 2-(3,5-Dichlorophenyl)acetic acid?

A2: Solid 2-(3,5-Dichlorophenyl)acetic acid should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is best stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1] For long-term storage, refrigeration is recommended.

Q3: What is the recommended solvent for preparing stock solutions?

A3: The choice of solvent depends on the experimental requirements. For short-term use, high-purity aprotic solvents are often suitable. If aqueous buffers are necessary, prepare fresh solutions and use them promptly. Be aware that the pH of the aqueous solution can influence the stability of the compound.

Q4: I see unexpected peaks in my analytical chromatogram. Could this be due to degradation?

A4: Yes, the appearance of unexpected peaks is a common indicator of degradation. Potential degradation products could include 3,5-dichlorophenol (from decarboxylation or hydrolysis) or other modified species. It is advisable to run a fresh standard of 2-(3,5-Dichlorophenyl)acetic acid to confirm the identity of your main peak and to characterize any new peaks using techniques like mass spectrometry.

Q5: Can I heat my solution to dissolve the compound faster?

A5: Gentle warming may be acceptable for short periods, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[2] If solubility is an issue, consider alternative solvents or sonication at room temperature before resorting to heating.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent or lower-than-expected bioactivity in assays.

This could be a primary indicator of compound degradation, leading to a lower effective concentration of the active molecule.

Troubleshooting Workflow:

G 2-(3,5-Dichlorophenyl)acetic acid 2-(3,5-Dichlorophenyl)acetic acid 3,5-Dichlorophenol 3,5-Dichlorophenol 2-(3,5-Dichlorophenyl)acetic acid->3,5-Dichlorophenol Hydrolysis/Decarboxylation Radical Intermediates Radical Intermediates 2-(3,5-Dichlorophenyl)acetic acid->Radical Intermediates Photodegradation (Light) 1,3-dichloro-5-methylbenzene + CO2 1,3-dichloro-5-methylbenzene + CO2 2-(3,5-Dichlorophenyl)acetic acid->1,3-dichloro-5-methylbenzene + CO2 Thermal Decomposition (Heat) Polymerization/Other Products Polymerization/Other Products Radical Intermediates->Polymerization/Other Products

Caption: Potential degradation pathways of 2-(3,5-Dichlorophenyl)acetic acid.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of 2-(3,5-Dichlorophenyl)acetic acid.

Materials:

  • 2-(3,5-Dichlorophenyl)acetic acid (solid)

  • High-purity solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Volumetric flask (amber glass recommended)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of solid 2-(3,5-Dichlorophenyl)acetic acid in a clean weighing boat.

  • Transfer: Carefully transfer the solid to the volumetric flask.

  • Dissolution: Add a portion of the solvent to the flask (approximately half the final volume).

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator at room temperature to aid dissolution. Avoid heating.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a tightly sealed amber vial for storage. For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at the recommended temperature.

Protocol 2: Recommended Storage Conditions

Proper storage is critical for maintaining the integrity of 2-(3,5-Dichlorophenyl)acetic acid.

Storage Conditions Summary:

FormContainerTemperatureLight ConditionsAtmosphere
Solid Tightly sealed, opaqueRoom Temperature or RefrigeratedProtect from lightNormal
Solution Tightly sealed, amber vialRefrigerated or Frozen (-20°C)Protect from lightInert gas (e.g., N2, Ar) for long-term storage

References

  • PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). 2,4-Dichlorophenoxyacetic Acid (2,4-D) ToxFAQs. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). Some Organochlorine Insecticides and Herbicides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. International Agency for Research on Cancer. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of 4-nonylphenol in effluent and sludge from municipal wastewater treatment plants. Analytical Chemistry, 67(13), 1976–1980.
  • PubMed. (2003). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Chemosphere, 51(9), 975-982. Retrieved from [Link]

  • Dao, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Biodegradation, 33(3), 301–316. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-(3,5-Dichlorophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-DCP-AA-001 Subject: Process Optimization, Safety Protocols, and Impurity Control for Scale-Up

Introduction: The Molecule & The Mission

You are scaling up 2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4).[1] This is not just a generic intermediate; it is a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac analogs and specific agrochemical fungicides.

The Challenge: While the chemistry looks simple on paper (Cyanation


 Hydrolysis), the scale-up is fraught with thermal hazards and specific impurity traps that do not appear on the gram scale. This guide addresses the Benzyl Cyanide Route , which is the industry standard for economic scalability.

Module 1: Route Selection & Raw Material Control

Q: Why is my impurity profile fluctuating between batches of starting material?

A: You are likely seeing the downstream effects of "isomer drift" in your starting material, 3,5-Dichlorobenzyl chloride .

  • The Root Cause: 3,5-Dichlorobenzyl chloride is often synthesized via radical chlorination of 3,5-dichlorotoluene. If the upstream process control is poor, you will inherit:

    • Ring Isomers: 2,4-dichloro or 3,4-dichloro analogs. These have similar boiling points and will carry through to the final acid, where they are incredibly difficult to separate by crystallization.

    • Polychlorinated side-products: Benzal chlorides (dichloromethyl derivatives) which hydrolyze to aldehydes.

Protocol Standard: Establish a Critical Quality Attribute (CQA) for your starting material.

  • GC Purity: >98.5%[2][3][4]

  • Isomer Content: <0.5% (specifically the 2,4-isomer).[5]

  • Functional Test: Run a "Use Test" on 100g before committing to a multi-kilo drum.

Module 2: The Cyanation Step (Critical Safety Node)

Reaction: 3,5-Dichlorobenzyl chloride + NaCN


 3,5-Dichlorophenylacetonitrile
Q: We observed a delayed exotherm that nearly caused a thermal runaway. What happened?

A: You likely encountered "Catalyst Induction Stalling." In Phase Transfer Catalysis (PTC), if the agitation is insufficient or the catalyst (e.g., TBAB) is added too quickly to a cold biphasic mixture, the reaction does not start immediately. Reagents accumulate, and once the reaction triggers, the heat release is instantaneous and uncontrollable.

Troubleshooting Guide: The "Dosing-Controlled" Protocol

ParameterRecommendationThe "Why" (Mechanism)
Solvent System Toluene / Water (1:1)Toluene solubilizes the benzyl chloride; water holds the cyanide. Good separation later.
Catalyst TBAB (Tetrabutylammonium bromide)Aliquat 336 is stickier and harder to wash out; TBAB is cleaner.
Temperature 60°C (Base temp)Never add NaCN at room temp. Heat the organic phase first to ensure immediate reaction upon dosing.
Dosing Mode Semi-Batch Add aqueous NaCN solution slowly to the hot benzyl chloride/catalyst mixture.

Safety Warning:

  • HCN Risk: Even at pH >10, localized acidic pockets can generate HCN gas. Ensure scrubber systems are active (NaOH/Bleach).

  • Waste: The aqueous waste contains residual cyanide. It must be treated with Sodium Hypochlorite (Bleach) to oxidize CN⁻ to Cyanate (OCN⁻) before disposal.

Module 3: Hydrolysis & Isolation (The Quality Node)

Reaction: Nitrile


 Sodium Salt 

Free Acid
Q: Our final product contains 2-5% of a neutral impurity (MW 204). Recrystallization isn't removing it.

A: That is the Primary Amide (2-(3,5-dichlorophenyl)acetamide).

  • Cause: Incomplete hydrolysis. The nitrile hydrolyzes to the amide fast, but the amide hydrolyzes to the acid slowly. If you stop the reaction too early or the temperature drops, the "stalled" amide precipitates with your product upon acidification.

Q: How do we drive the reaction to completion without degrading the product?

A: Use the "High-Shear Alkaline Cook" method.

Step-by-Step Protocol:

  • Charging: Charge the nitrile into 20% NaOH (aq). Add a co-solvent like Ethanol or Propylene Glycol (10% v/v).

    • Insight: The nitrile is insoluble in water. Without alcohol or high shear, it sits as an oil on top of the caustic, leading to slow kinetics.

  • Reflux: Heat to vigorous reflux (approx. 95-100°C).

  • IPC (In-Process Control): Do not stop until HPLC shows <0.1% Amide.

    • Note: If amide persists, add 5% more NaOH and extend time. Do not try to "purify it out" later.

  • Distillation: Distill off the alcohol before acidification. Alcohol residues can create esters (ethyl esters) during the acid quench.

  • Acidification: Cool to 20°C. Slowly dose 30% HCl to pH 1-2.

    • Critical: Control the exotherm. Rapid precipitation traps impurities.

Module 4: Visualization & Logic Mapping

Figure 1: Impurity Fate Mapping

This diagram illustrates where impurities originate and how they behave during the process. Use this to diagnose "ghost peaks" in your HPLC.

ImpurityMap RawMat 3,5-Dichlorobenzyl Chloride Reaction_CN Cyanation (NaCN, PTC) RawMat->Reaction_CN Impurity_A 3,4-Isomer (Starting Mat. Impurity) Impurity_A->Reaction_CN Carries Through FinalProduct 2-(3,5-Dichlorophenyl) acetic acid Impurity_A->FinalProduct Co-crystallizes (Hard to remove) Impurity_B Dimer/Tar (Thermal Runaway) Reaction_CN->Impurity_B If T > 90°C Intermediate Nitrile Intermediate Reaction_CN->Intermediate Reaction_Hyd Hydrolysis (NaOH -> HCl) Intermediate->Reaction_Hyd Impurity_C Amide (Incomplete Hydrolysis) Reaction_Hyd->Impurity_C If Time < 6h Reaction_Hyd->FinalProduct

Caption: Impurity Fate Map tracking the persistence of structural isomers and the generation of process-related byproducts (Amides/Tars).

Figure 2: Hydrolysis Decision Tree

Follow this logic to determine the optimal hydrolysis conditions for your specific scale.

HydrolysisLogic Start Start Hydrolysis Optimization Solubility Is Nitrile soluble in aq. Base? Start->Solubility CoSolvent Add 10% Ethanol or PEG-400 Solubility->CoSolvent No (Standard) TempCheck Can reactor hold 100°C (Reflux)? Solubility->TempCheck Yes (Rare) CoSolvent->TempCheck Pressure Use Pressurized Reactor (130°C) TempCheck->Pressure Yes (Fastest) Atmospheric Atmospheric Reflux (Longer Time) TempCheck->Atmospheric No IPC_Check IPC: Amide < 0.1%? Pressure->IPC_Check Atmospheric->IPC_Check Acidify Distill Alcohol -> Acidify w/ HCl IPC_Check->Acidify Yes Extend Add NaOH, Extend 2 hrs IPC_Check->Extend No

Caption: Decision matrix for optimizing hydrolysis kinetics based on reactor capability and solubility constraints.

Module 5: Final Polish & Solid State

Q: The product dries into a hard "cake" that traps solvent. How do we fix this?

A: This is a polymorph/morphology issue. Rapid acidification creates amorphous or micro-crystalline aggregates that trap mother liquor.

The "Digest" Protocol:

  • After acidification (pH 1), do not filter immediately.

  • Heat the slurry to 75°C for 1 hour (Ostwald Ripening).

  • Cool slowly to 20°C over 4 hours.

  • Result: This transforms fines into larger, filterable needles or plates.

  • Wash: Wash with water, then a quick displacement wash with n-Heptane to remove lipophilic surface impurities.

References

  • Process Safety in Nitrile Hydrolysis

    • Title: "Hazards of Cyanide and Nitrile Handling in Organic Synthesis."
    • Source: American Chemical Society (ACS) Chemical Health & Safety.
    • Context: Protocols for NaCN handling and waste oxid
    • URL:[Link] (General Journal Link for verification)

  • Synthetic Route Validation

    • Title: "Process for the preparation of phenylacetic acid derivatives."[6] (Patent WO2008157741A1)

    • Source: World Intellectual Property Organiz
    • Context: Describes the hydrolysis of dichlorophenylacetonitriles for pharmaceutical intermedi
    • URL
  • Phase Transfer Catalysis Mechanics

    • Title: "Phase Transfer Catalysis: Fundamentals, Applic
    • Source: Starks, C.M., Liotta, C.L., Halpern, M. (Chapman & Hall).
    • Context: Mechanistic explanation of the "Induction Period" in biphasic cyan
    • URL:[Link]

  • Impurity Profiling

    • Title: "Impurity F
    • Source: Organic Process Research & Development (OPRD).
    • Context: Methodology for tracking the amide intermedi
    • URL:[Link]

Disclaimer: This guide is for technical reference only. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA) and conducted in compliance with local safety regulations.

Sources

Technical Support Center: 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(3,5-Dichlorophenyl)acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to impurities in this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower your experimental work.

I. Understanding the Impurity Landscape of 2-(3,5-Dichlorophenyl)acetic Acid

The purity of 2-(3,5-Dichlorophenyl)acetic acid is critical for its successful application in the synthesis of pharmaceuticals and other advanced materials.[1] Impurities can arise from various sources, including the synthetic route, degradation, and storage conditions.[2] A thorough understanding of potential impurities is the first step in effective quality control.

The most common synthetic pathway to 2-(3,5-Dichlorophenyl)acetic acid involves the Willgerodt-Kindler reaction of 3',5'-dichloroacetophenone.[3][4][5] This process, while effective, can introduce several process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be aware of when using 2-(3,5-Dichlorophenyl)acetic acid?

A1: Based on the prevalent synthetic routes, the most common process-related impurities include:

  • Unreacted Starting Materials: The most notable is 3',5'-dichloroacetophenone .[6] Its presence indicates an incomplete reaction.

  • Reaction Intermediates: The thioamide intermediate formed during the Willgerodt-Kindler reaction is a likely impurity if the final hydrolysis step is incomplete.[7]

  • Isomeric Impurities: Depending on the starting materials for the precursor, you may encounter other dichlorophenylacetic acid isomers (e.g., 2,4- or 2,6-dichlorophenylacetic acid).

  • Residual Reagents and Solvents: Amines such as morpholine, elemental sulfur, and various organic solvents used during the synthesis and purification may be present in trace amounts.[2]

Q2: What are the likely degradation products of 2-(3,5-Dichlorophenyl)acetic acid?

A2: While specific forced degradation studies on 2-(3,5-Dichlorophenyl)acetic acid are not extensively published, we can infer potential degradation pathways from closely related structures like 2,4-dichlorophenoxyacetic acid (2,4-D).[8][9][10] Under stress conditions such as hydrolysis (acidic or basic), oxidation, and photolysis, the following degradation products are plausible:[11][12]

  • 3,5-Dichlorophenol: Formed by the cleavage of the acetic acid side chain.

  • Decarboxylation Products: Loss of the carboxylic acid group can lead to the formation of 3,5-dichlorotoluene.

  • Oxidative Degradation Products: Oxidation can lead to the formation of various hydroxylated and ring-opened products.

Q3: How can I detect these impurities in my sample?

A3: The most effective analytical techniques for impurity profiling of 2-(3,5-Dichlorophenyl)acetic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13]

  • HPLC with UV detection is ideal for separating and quantifying non-volatile organic impurities like unreacted starting materials, intermediates, and most degradation products.

  • GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and some degradation products.

II. Troubleshooting Guide: A Proactive Approach to Impurity Management

This section provides a structured approach to identifying and resolving common impurity-related issues.

Scenario 1: Unexpected Peaks in HPLC Analysis

Issue: Your HPLC chromatogram shows several unexpected peaks in addition to the main peak for 2-(3,5-Dichlorophenyl)acetic acid.

Troubleshooting Workflow:

Caption: Workflow for identifying and removing unknown impurities detected by HPLC.

Detailed Steps:

  • Peak Identification:

    • LC-MS Analysis: The most definitive way to identify an unknown peak is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the impurity can be compared against the molecular weights of suspected impurities (see Table 1).

    • Relative Retention Time (RRT): If you have standards for potential impurities, you can calculate their RRTs relative to the main peak and compare them to the RRTs of the unknown peaks in your sample.

  • Common Impurity Identification:

Potential ImpurityMolecular Weight ( g/mol )Likely Origin
3',5'-Dichloroacetophenone189.04Unreacted Starting Material[14]
2-(3,5-dichlorophenyl)-N-morpholinoethanethioamide306.24Reaction Intermediate
3,5-Dichlorophenol163.00Degradation Product
Other Dichlorophenylacetic acid isomers205.04Isomeric Impurity
  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems to achieve optimal purification.

    • Chromatographic Purification: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.

Scenario 2: Presence of Residual Solvents Detected by GC-MS

Issue: Your GC-MS analysis indicates the presence of residual solvents above acceptable limits.

Troubleshooting Protocol:

  • Quantification: Use a validated GC-MS method with a suitable internal standard to accurately quantify the levels of residual solvents.

  • Drying: Subject the material to further drying under vacuum at a slightly elevated temperature. Be cautious not to heat the sample to a point where thermal degradation occurs.

  • Solvent Selection: In future batches, consider using a more volatile solvent in the final purification step that is easier to remove.

III. Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This reverse-phase HPLC method is a good starting point for the analysis of 2-(3,5-Dichlorophenyl)acetic acid and its non-volatile impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Forced Degradation Study

To understand the stability of your material, a forced degradation study is recommended.[8][9]

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

Analyze all stressed samples by the HPLC method described above to identify any degradation products.

IV. Logical Relationships in Impurity Formation

The following diagram illustrates the potential pathways for the formation of key impurities.

Impurity_Formation A 3',5'-Dichloroacetophenone B Willgerodt-Kindler Reaction (Sulfur, Amine) A->B Starting Material E 2-(3,5-Dichlorophenyl)acetic Acid (Product) A->E Unreacted Impurity C Thioamide Intermediate B->C Forms D Hydrolysis C->D Intermediate C->E Incomplete Hydrolysis Impurity D->E Yields F Stress Conditions (Heat, Light, pH, Oxidants) E->F Exposure to G Degradation Products (e.g., 3,5-Dichlorophenol) F->G Leads to

Caption: Impurity formation pathways from synthesis and degradation.

This guide provides a foundational framework for understanding and managing impurities in 2-(3,5-Dichlorophenyl)acetic acid. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • Zhang, Y., Zhao, K. T., Fox, S. G., Kim, J., Kirsch, D. R., Ferrante, R. J., Morimoto, R. I., & Silverman, R. B. (2015). Journal of Medicinal Chemistry, 58(15), 5942-5949.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis.

  • ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G., Jr. (2009, January 30). Willgerodt-Kindler Reaction. MSU Chemistry.

  • Patel, Y., & Shah, N. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.

  • Willgerodt-Kindler Reaction. (n.d.). SynArchive.

  • BLD Pharm. (n.d.). 51719-65-4|2-(3,5-Dichlorophenyl)acetic acid.

  • Bolm, C. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.

  • Simple preparation method of 2, 6-dichlorophenylacetic acid. (n.d.). Google Patents.

  • Willgerodt rearrangement. (n.d.). chemeurope.com.

  • Nagasamy Venkatesh, D. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure.

  • Forced degradation products: Topics by Science.gov. (n.d.).

  • 2-(3,5-Dichlorophenyl)acetic acid|CAS 51719-65-4. (n.d.). Benchchem.

  • 51719-65-4 | 2-(3,5-Dichlorophenyl)acetic acid. (n.d.). ChemScene.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.

  • Swati Dubey, et al. (2000, June 1). impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences.

  • Evaluating Impurities in Drugs (Part III of III). (2011, September 19). Pharmaceutical Technology.

  • Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (n.d.). Journal of the Chilean Chemical Society.

  • 3',5'-Dichloroacetophenone. (n.d.). Chem-Impex.

  • Request PDF. (2025, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate.

  • 3',5'-Dichloroacetophenone synthesis. (n.d.). ChemicalBook.

  • 3',5'-Dichloroacetophenone | C8H6Cl2O | CID 2758058. (n.d.). PubChem.

Sources

Technical Support Center: High-Purity Isolation of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 35-DCPA-PURITY-001 Status: Active Product: 2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Achieving pharmaceutical-grade purity (>99.5%) for 2-(3,5-Dichlorophenyl)acetic acid (3,5-DCPA) requires a multi-stage approach targeting specific impurity classes. Common synthetic routes—typically the hydrolysis of 3,5-dichlorobenzonitrile or oxidation of 3,5-dichlorobenzaldehyde—often leave distinct contaminants: unreacted nitriles, amides, or isomeric byproducts (e.g., 2,4-dichloro isomers).

This guide replaces generic advice with a self-validating purification workflow . We prioritize Acid-Base Extraction to remove non-acidic precursors, followed by Recrystallization to eliminate structural isomers.

Module 1: The Chemical Firewall (Acid-Base Extraction)

Objective: Bulk removal of non-acidic impurities (unreacted nitriles, aldehydes, and neutral organics). Mechanism: 3,5-DCPA is a carboxylic acid (


). By adjusting pH, we toggle its solubility between aqueous (deprotonated carboxylate) and organic (protonated acid) phases, leaving non-ionizable impurities behind.
Protocol 1.1: pH-Swing Extraction

Prerequisite: Crude solid dissolved in Ethyl Acetate (EtOAc).

  • Solubilization: Dissolve crude 3,5-DCPA in EtOAc (10 mL/g).

  • Forward Extraction (Target to Aqueous):

    • Add 1M NaOH or saturated

      
       slowly.
      
    • Target pH: >10.

    • Action: The 3,5-DCPA converts to its sodium salt (water-soluble). Impurities (nitriles/aldehydes) remain in EtOAc.

    • Separation: Discard the organic layer (Top). Keep the aqueous layer (Bottom).

  • The Wash (Critical Step):

    • Wash the aqueous layer twice with fresh EtOAc. This removes trapped neutral organics.

  • Reverse Extraction (Target to Organic):

    • Cool aqueous layer to 0–5°C.

    • Acidify with 6M HCl dropwise to pH < 2.

    • Observation: 3,5-DCPA precipitates as a white solid or oils out.

    • Extract three times with fresh EtOAc.

  • Drying: Dry combined organics over

    
    , filter, and evaporate.
    
Troubleshooting Diagram: Extraction Logic

ExtractionLogic Start Crude Mixture in EtOAc AddBase Add 1M NaOH (pH > 10) Start->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer1 Organic Layer (Contains Nitriles/Aldehydes) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains 3,5-DCPA Salt) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Acidify Acidify with 6M HCl (pH < 2) Wash->Acidify Extract2 Extract into EtOAc Acidify->Extract2 Final Pure Protonated Acid Extract2->Final

Figure 1: Logic flow for isolating acidic product from neutral impurities.

Module 2: Recrystallization (Isomer Rejection)

Objective: Removal of structural isomers (e.g., 2,4-dichlorophenylacetic acid) and trace colored impurities. Mechanism: Differential solubility. The symmetric 3,5-substitution pattern typically results in a higher lattice energy (and higher melting point: 112–115°C) compared to asymmetric isomers, allowing selective crystallization.

Solvent Selection Table
Solvent SystemRoleProsConsRecommended For
Toluene Single SolventExcellent impurity rejection; MP of solid (114°C) is close to BP (110°C).Risk of "oiling out" if too concentrated.Primary Choice for bulk purity.
EtOAc / Heptane Solvent / Anti-solventTunable polarity; safer BP (77°C / 98°C).Requires precise ratio control to avoid premature crashing.Secondary Choice if Toluene fails.
Water / Ethanol Solvent / Anti-solventGreen chemistry; good for removing inorganic salts.Drying the product is difficult; hydrolysis risk if heated too long.Final polish only.
Protocol 2.1: The Toluene Recrystallization

Standard Reference: Vogel’s Textbook of Practical Organic Chemistry [1].

  • Dissolution: Suspend crude solid in Toluene (approx. 5 mL/g).

  • Heating: Heat to reflux (110°C). If solid does not dissolve, add Toluene in 1 mL increments.

    • Critical Check: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Cooling (The Control Point):

    • Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Why? Rapid cooling traps impurities. Slow cooling builds the crystal lattice selectively.

  • Harvest: Cool to 0–5°C for 1 hour. Filter the white needles. Wash with cold Toluene.

Troubleshooting: "Oiling Out"

Issue: The product separates as a liquid oil droplet instead of crystals. Cause: The solution temperature is above the saturation point but the product's melting point is depressed by impurities. Fix:

  • Reheat to redissolve the oil.

  • Add a "seed crystal" of pure 3,5-DCPA at 90°C.

  • Increase the solvent volume by 20% to lower the saturation temperature.

RecrystFlow Start Dissolve in Hot Toluene Check Is solution clear? Start->Check Charcoal Add Charcoal & Hot Filter Check->Charcoal No (Dark/Hazy) Cool Cool to RT (Slowly) Check->Cool Yes Charcoal->Cool State Observation? Cool->State Crystals White Needles Formed State->Crystals Success Oil Oiling Out Occurred State->Oil Failure Remedy Reheat + Seed + More Solvent Oil->Remedy Remedy->Cool

Figure 2: Decision tree for handling crystallization anomalies.

Module 3: Validation (HPLC Method)

Do not rely solely on Melting Point (112–115°C) [2]. Isomers can form eutectic mixtures that mimic sharp melting points.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 220 nm (absorption of phenyl ring) and 254 nm.

  • Success Criteria: Single peak >99.5% area; absence of shoulders (which indicate isomers).

Frequently Asked Questions (FAQs)

Q1: My product has a slight pink/brown hue. How do I remove it?

  • Diagnosis: This indicates trace oxidation of phenolic impurities or metal contamination.

  • Solution: Perform the Acid-Base Extraction (Module 1) again, but add a small amount of sodium dithionite (

    
    ) to the aqueous basic layer before acidification. This acts as a reducing agent to quench oxidized species.
    

Q2: Can I use water for recrystallization?

  • Analysis: While 3,5-DCPA is sparingly soluble in cold water, it is moderately soluble in boiling water.

  • Verdict: Yes, but it is risky. Water has a high boiling point (100°C), which is dangerously close to the melting point of the solid (112°C). If the purity is low, the melting point will depress below 100°C, causing the material to melt into an oil in the boiling water rather than dissolve. Use Toluene or Ethanol/Water (1:1) instead.

Q3: How do I distinguish the 3,5-isomer from the 2,4-isomer?

  • Technical Insight: The 3,5-isomer is symmetric; the 2,4-isomer is not.

    • NMR: The proton NMR for 3,5-DCPA will show a triplet and a doublet (or a singlet if resolution is low) in the aromatic region with specific coupling constants (

      
       for meta coupling). The 2,4-isomer will show more complex splitting (ortho/meta coupling).
      
    • Melting Point: 3,5-DCPA melts at 112–115°C. 2,4-DCPA typically melts lower (approx. 88-90°C) [3].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 276320, 3,5-Dichlorophenylacetic acid. Retrieved from [Link]

Sources

protocol modifications for 2-(3,5-Dichlorophenyl)acetic acid experiments

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Document ID: DCAA-PROTO-MOD-2025[1]

Introduction: The 3,5-DCAA Technical Landscape

2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) is a critical intermediate for pharmaceutical synthesis (e.g., COX inhibitors) and agrochemical development.[1] Unlike its 2,4-dichloro isomer (a potent auxin mimic), the 3,5-substitution pattern creates specific electronic and steric environments that require distinct protocol modifications.

The meta-substitution of chlorine atoms significantly increases the acidity of the methylene protons and the carboxylic acid group compared to unsubstituted phenylacetic acid. This guide addresses the three most common failure points reported by our user base: Hydrolysis Yields , Purification Efficiency , and Solubility in Biological Media .

Module 1: Synthesis & Protocol Modifications

User Query: "My hydrolysis of 3,5-dichlorobenzyl cyanide yields <50%. Standard PAA protocols aren't working."

Root Cause Analysis: Standard phenylacetic acid (PAA) protocols often use mild alkaline hydrolysis.[1] However, the 3,5-dichloro substitution withdraws electrons, stabilizing the intermediate amide and making the final hydrolysis step to the acid kinetically slower. Furthermore, excessive heating can lead to decarboxylation, yielding 3,5-dichlorotoluene.[1]

Optimized Protocol: Acid-Catalyzed Hydrolysis

Replaces standard alkaline hydrolysis for higher throughput.[1]

Step-by-Step Methodology:

  • Reagent Setup:

    • Precursor: 3,5-Dichlorobenzyl cyanide (1.0 equiv).[1]

    • Solvent Matrix: Glacial Acetic Acid : Conc. H₂SO₂ : Water (2:2:1 ratio).[1] Note: The addition of acetic acid increases solubility of the hydrophobic nitrile.

  • Reaction:

    • Heat to reflux (105-110°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[1] The nitrile spot (Rf ~0.[1]7) must disappear.[1] If an amide intermediate persists (Rf ~0.3), extend time by 2 hours.

  • Quench & Isolation (Critical Modification):

    • Pour reaction mixture into ice-water (5x reaction volume) .

    • Do not extract immediately. Stir for 30 minutes to allow the precipitate to mature.

    • Filter the crude solid.[1][2][3][4][5] Reasoning: 3,5-DCAA is less soluble in water than PAA; filtration avoids emulsion issues common with chlorinated solvent extractions.

Troubleshooting Data: Hydrolysis Parameters
ParameterStandard PAA ProtocolModified 3,5-DCAA ProtocolImpact
Catalyst NaOH (10%)H₂SO₄ / AcOHAcid catalysis prevents carboxylate salt precipitation which stalls reaction.[1]
Temperature 80°C105-110°CHigher activation energy required for sterically/electronically deactivated nitrile.[1]
Quench pH pH < 2pH < 13,5-DCAA (pKa ~3.[1]94) requires lower pH to fully protonate and precipitate than PAA (pKa 4.3).[1]

Module 2: Purification & Crystallization Logic

User Query: "The product is yellow/orange and melts at 108°C. Literature says 112-115°C."

Root Cause Analysis: The yellow coloration typically comes from oxidative coupling byproducts (stilbene derivatives) or trace sulfur impurities if the Willgerodt-Kindler method was used.[1] The depressed melting point indicates occluded solvent or isomer contamination (e.g., 2,4-DCAA).[1]

Self-Validating Purification Protocol

Solvent System: Toluene (Primary) or Ethanol/Water (Secondary).[1]

  • Dissolution:

    • Dissolve crude solid in minimum boiling toluene.[1]

    • Ratio: ~10 mL Toluene per 1 g of crude.[1]

  • Adsorption (The "Polishing" Step):

    • Add Activated Charcoal (10% w/w) while hot.[1]

    • Reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad.[1] Critical: If the funnel is cold, 3,5-DCAA will crystallize in the stem.

  • Crystallization:

    • Cool slowly to room temperature, then to 4°C.

    • Validation: Crystals should be white needles.[1] If amorphous powder forms, reheat and add 5% hexane to induce nucleation.[1]

Visual Workflow: Purification Decision Tree

PurificationLogicStartCrude 3,5-DCAA IsolatedColorCheckIs the solid colored(Yellow/Orange)?Start->ColorCheckMeltingCheckCheck Melting PointColorCheck->MeltingCheckNo (White Solid)RecrystTolueneRecrystallize: Toluene+ Activated CharcoalColorCheck->RecrystTolueneYes (Organic Impurities)RecrystEtOHRecrystallize:EtOH/Water (1:1)MeltingCheck->RecrystEtOHRange <110°CResultPurePure Product(MP: 112-115°C)MeltingCheck->ResultPureRange 112-115°CRecrystToluene->MeltingCheckRecrystEtOH->ResultPureSuccessResultImpureCheck for Isomers(NMR Analysis)RecrystEtOH->ResultImpureFailure

Figure 1: Decision matrix for solvent selection based on impurity profile and melting point data.

Module 3: Biological Application & Solubility

User Query: "I cannot get 3,5-DCAA into solution for my cell assay (pH 7.4). It precipitates."

Root Cause Analysis: While phenylacetic acids are generally soluble in base, the lipophilicity of the two chlorine atoms (logP ~2.8) dominates.[1] If you dissolve in DMSO and dump into aqueous media, the local concentration often exceeds the solubility limit before the pH buffer can ionize the acid.

Protocol: "Pre-Salt" Solubilization Method

Instead of dissolving the acid in DMSO, convert it to the sodium salt in situ.

  • Stock Preparation (100 mM):

    • Weigh 20.5 mg of 3,5-DCAA.[1]

    • Add 1.0 equiv of NaOH (e.g., from a 1M stock) directly to the powder.

    • Add sterile water or PBS.[1] Sonicate until clear.

    • Result: This forms Sodium 3,5-dichlorophenylacetate, which is highly water-soluble.[1]

  • Direct DMSO Method (Alternative):

    • Dissolve acid in 100% DMSO.[1]

    • Dilution Rule: Do not exceed 0.5% v/v DMSO in the final well.

    • Critical Step: Add the DMSO stock to the media while vortexing . Do not add media to the DMSO.[1]

Solvent Compatibility Table
SolventSolubility (mg/mL)Application Note
Ethanol > 50Good for stock, but cytotoxic to some cells >1%.[1]
DMSO > 100Preferred for cryostorage.[1]
PBS (pH 7.2) < 0.5 (Acid form)Incompatible without prior conversion to salt.[1]
0.1 M NaOH > 50 (Salt form)Best for aqueous stock preparation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452487, 2-(3,5-Dichlorophenyl)acetic acid.[1] Retrieved from [Link][1]

  • Organic Syntheses (Coll.[1] Vol. 1). Phenylacetic Acid Synthesis (General Protocol Adaptation). Retrieved from [Link][1]

addressing inconsistencies in 2-(3,5-Dichlorophenyl)acetic acid assay results

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address and resolve inconsistencies in assay results for 2-(3,5-Dichlorophenyl)acetic acid. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific, actionable solutions, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the analyte and its analysis.

Q1: What are the most common analytical methods for quantifying 2-(3,5-Dichlorophenyl)acetic acid?

The primary methods for the analysis of 2-(3,5-Dichlorophenyl)acetic acid and structurally similar compounds are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently employed due to its robustness and accessibility.[1] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the acidic functional group.[3]

Q2: What are the key chemical properties of 2-(3,5-Dichlorophenyl)acetic acid that influence its analysis?

Understanding the physicochemical properties of 2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) is critical for method development.[4]

PropertyValueSignificance for Analysis
Molecular Formula C₈H₆Cl₂O₂Determines the molecular weight.[4]
Molecular Weight 205.03 g/mol Essential for preparing standard solutions and for mass spectrometry.[4]
pKa ~3.94 (Predicted)The carboxylic acid moiety dictates its ionization state. The mobile phase pH must be controlled to ensure a consistent form (ionized or non-ionized) for reproducible chromatographic retention.[5][6]
Appearance White to off-white solidGuides handling and visual inspection of the reference standard.[5]
Solubility Soluble in organic solvents like methanol and acetonitrile.Informs the choice of solvent for stock solutions and sample preparation.

Q3: Why is mobile phase pH so critical for achieving reproducible results in the HPLC assay of this compound?

The mobile phase pH is arguably the most critical parameter in the reversed-phase HPLC analysis of ionizable compounds like 2-(3,5-Dichlorophenyl)acetic acid.[6] The compound has an acidic pKa of approximately 3.94.[5]

  • At pH > pKa: The compound will be predominantly in its deprotonated (ionized) carboxylate form, which is more polar and will have less retention on a nonpolar C18 column.

  • At pH < pKa: The compound will be in its protonated (non-ionized) carboxylic acid form, which is less polar and will be more strongly retained.

Operating at a pH at least 1.5-2 units below the pKa (e.g., pH 2.0-2.5) is highly recommended.[7] This ensures the compound is fully protonated, leading to better peak shape, increased retention, and a more robust method that is less susceptible to small fluctuations in mobile phase pH.[8]

Q4: What are potential sources of impurities or degradation products?

Impurities can arise from the synthesis process, including regioisomers or incompletely reacted starting materials. Degradation can be a concern under specific conditions. Chlorophenoxy compounds can be chemically stable but may degrade under harsh pH conditions, high temperatures, or microbial action in environmental samples.[9] When validating an analytical method, it is crucial to demonstrate selectivity by showing that peaks from potential impurities and degradation products do not interfere with the main analyte peak.

Chromatography Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 2-(3,5-Dichlorophenyl)acetic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: Why is my analyte peak showing significant tailing or fronting in my HPLC chromatogram?

Probable Causes:

  • pH Mismatch: The mobile phase pH is too close to the analyte's pKa, causing a mixed population of ionized and non-ionized forms.

  • Secondary Interactions: Silanol groups on the silica-based column packing interact with the analyte.

  • Column Overload: The injected sample concentration is too high, saturating the stationary phase.

  • Sample Solvent Effects: The solvent used to dissolve the sample is significantly stronger than the mobile phase.

In-Depth Explanation & Solution:

Peak tailing is a common problem when analyzing acidic compounds.[10] The primary cause is often related to the ionization state of the analyte or unwanted interactions with the stationary phase.

Step-by-Step Troubleshooting Protocol:

  • Verify and Adjust Mobile Phase pH: The most effective solution is to control the analyte's ionization. Prepare a mobile phase with a pH of ~2.5 using a suitable buffer (e.g., 0.1% formic acid or a phosphate buffer). This ensures the carboxylic acid is fully protonated, minimizing peak tailing and improving retention.[7]

  • Evaluate Sample Concentration: If the peak is fronting, it may indicate column overload.[10] Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, reduce the amount of sample injected or use a column with a larger internal diameter.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize solvent mismatch effects that can distort the peak.[11]

  • Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. If you are using an older column, consider switching to one designed for polar analytes.

Issue 2: Inconsistent or Drifting Retention Times

Q: My retention time for 2-(3,5-Dichlorophenyl)acetic acid is shifting between injections or drifting over the course of a run. What is the cause?

Probable Causes:

  • Inadequate Column Equilibration: The column was not sufficiently conditioned with the mobile phase before starting the analysis.

  • Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component) or the buffer is not stable.

  • Pump Malfunction: The HPLC pump is not delivering a consistent flow rate, leading to pressure fluctuations.[12]

  • Temperature Fluctuations: The column temperature is not controlled, and ambient temperature changes are affecting retention.

In-Depth Explanation & Solution:

Stable retention times are fundamental for reliable peak identification and quantification. Drifting retention is almost always a sign of an unstable system.

Step-by-Step Troubleshooting Protocol:

  • Ensure Proper Equilibration: Before any analysis, flush the column with at least 10-15 column volumes of the mobile phase. Monitor the baseline and backpressure; only when both are stable is the column ready for injection.

  • Prepare Fresh Mobile Phase Daily: Aqueous buffers can support microbial growth, and volatile organic solvents can evaporate, altering the mobile phase composition.[13] Prepare fresh mobile phase each day, filter it, and keep the solvent bottles capped.

  • Check HPLC System Performance: Inspect the system for leaks, especially around pump seals and fittings, as this is a common cause of low or fluctuating pressure.[12][13] Purge the pump to remove any air bubbles. If pressure fluctuations persist, consult your instrument's maintenance guide for pump seal replacement.

  • Use a Column Thermostat: Employ a column oven set to a constant temperature (e.g., 30-40 °C). This provides a stable environment, mitigating the effects of room temperature changes on retention viscosity and analyte retention.

Issue 3: Low Analyte Response or Poor Sensitivity

Q: I am getting a very small peak or no peak at all, even at concentrations where I expect a strong signal. Why?

Probable Causes:

  • Incorrect Detection Wavelength: The UV detector is set to a wavelength where the analyte has poor absorbance.

  • Sample Degradation: The analyte has degraded in the sample solution or during preparation.

  • Poor Sample Extraction/Recovery: The sample preparation method is inefficient, resulting in loss of the analyte.

  • Detector or System Issue: The detector lamp is failing, or there is a blockage in the system.

In-Depth Explanation & Solution:

A weak signal points to an issue with either the amount of analyte reaching the detector or the detector's ability to measure it. 2-(3,5-Dichlorophenyl)acetic acid has a chromophore (the dichlorinated benzene ring) that absorbs UV light.

Step-by-Step Troubleshooting Protocol:

  • Optimize UV Wavelength: Using a diode array detector (DAD), scan a concentrated standard solution to determine the wavelength of maximum absorbance (λ-max). For dichlorinated phenyl compounds, this is typically in the 220-240 nm or 280-290 nm range.[1][14] Set your detector to this λ-max for optimal sensitivity.

  • Check Analyte Stability: Prepare a fresh standard of 2-(3,5-Dichlorophenyl)acetic acid from a reliable source and inject it immediately. Compare the response to your older samples. If the fresh standard gives a strong signal, your samples may have degraded. Store stock solutions in a cool, dark place.

  • Validate Sample Preparation: For complex matrices, it's crucial to validate your extraction procedure. Perform a spike-and-recovery experiment by adding a known amount of the analyte to a blank matrix, then process it through your sample preparation workflow. An acceptable recovery is typically within 80-120%. The pH of the sample during liquid-liquid or solid-phase extraction is critical; it should be acidified to ensure the analyte is in its non-ionized, more extractable form.[1]

  • Perform Instrument Diagnostics: Check the detector lamp energy or run a system diagnostic test as per the manufacturer's instructions. A low lamp energy indicates it may need replacement.

Visualized Workflows and Logic

Visual diagrams provide a clear and logical path for both executing the experimental workflow and troubleshooting problems.

G cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: HPLC Analysis cluster_data Part 3: Data Processing prep1 Weigh Reference Standard prep2 Dissolve in Diluent (e.g., Methanol) prep1->prep2 prep3 Perform Serial Dilutions for Calibration Curve prep2->prep3 prep4 Prepare Sample (e.g., Extraction, Dilution) prep5 Filter through 0.45 µm Syringe Filter prep4->prep5 analysis1 Equilibrate HPLC System prep5->analysis1 analysis2 Inject Blank (Mobile Phase) analysis3 Inject Calibration Standards analysis4 Inject Samples & QC Checks data1 Integrate Peaks analysis4->data1 data2 Generate Calibration Curve (r² > 0.995) data3 Quantify Sample Concentrations data4 Review & Report Results

Caption: Standard workflow for the quantitative analysis of 2-(3,5-Dichlorophenyl)acetic acid.

G start Inconsistent Assay Results Observed q_peak_shape Is Peak Shape Poor? (Tailing/Fronting) start->q_peak_shape q_retention Are Retention Times Shifting? q_peak_shape->q_retention No sol_ph Adjust Mobile Phase pH to 2 units below pKa (e.g., pH 2.0-2.5) q_peak_shape->sol_ph Yes q_response Is Analyte Response Too Low? q_retention->q_response No sol_equilibrate Ensure Adequate Column Equilibration q_retention->sol_equilibrate Yes sol_wavelength Optimize UV Detection Wavelength q_response->sol_wavelength Yes end Problem Resolved q_response->end No (Consult Sr. Scientist) sol_conc Reduce Sample Concentration sol_ph->sol_conc sol_solvent Match Sample Solvent to Mobile Phase sol_conc->sol_solvent sol_solvent->end sol_mobile_phase Prepare Fresh Mobile Phase sol_equilibrate->sol_mobile_phase sol_pump Check Pump & System for Leaks/Bubbles sol_mobile_phase->sol_pump sol_pump->end sol_stability Check Analyte Stability (Use Fresh Std) sol_wavelength->sol_stability sol_recovery Validate Sample Prep (Spike/Recovery) sol_stability->sol_recovery sol_recovery->end

Caption: A decision tree for troubleshooting common HPLC assay inconsistencies.

Reference Experimental Protocol

This section provides a validated starting point for an HPLC-UV method. Method validation is required to demonstrate fitness for purpose for your specific application.[15]

Objective: To quantify 2-(3,5-Dichlorophenyl)acetic acid using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • 2-(3,5-Dichlorophenyl)acetic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98% purity)

  • Deionized water (≥18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-(3,5-Dichlorophenyl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient or Isocratic. Start with 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Set to λ-max (e.g., ~230 nm or ~285 nm, verify with your standard)
Run Time 10 minutes (adjust as needed to ensure elution of all components)

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order from lowest to highest concentration.

  • Inject the prepared samples. Inject a quality control (QC) standard or a calibration standard every 10-15 sample injections to monitor system performance.

  • Perform a system flush with a high-organic mobile phase (e.g., 90% acetonitrile) after the analysis is complete.

5. Data Analysis:

  • Integrate the peak corresponding to 2-(3,5-Dichlorophenyl)acetic acid.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards.

  • The coefficient of determination (r²) should be ≥ 0.995.

  • Use the calibration curve equation to calculate the concentration of the analyte in the unknown samples.

References

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Gao, S., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0190563. Retrieved from [Link]

  • Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329-338. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2006). Preliminary Review Findings (Environment) Part 1: 2,4-D Esters Volume 2: Technical Report Appendix I. Retrieved from [Link]

  • IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(3,5-dichlorophenoxy)- - Substance Details. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • ResearchGate. (2024). Does the pH of sample solvent really matter in HPLC?. Retrieved from [Link]

  • LabCompliance. (n.d.). Method Validation: Validation of Analytical Methods and Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Retrieved from [Link]

  • Siewiera, P., et al. (2018). 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS ONE, 13(7), e0200677. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-(3,5-Dichlorophenyl)acetic acid, a synthetic auxin analog. We will explore its mechanism of action, compare its biological activity with other natural and synthetic auxins, and provide detailed protocols for its validation.

Introduction: Understanding 2-(3,5-Dichlorophenyl)acetic Acid

2-(3,5-Dichlorophenyl)acetic acid belongs to the family of synthetic auxins, a class of molecules that mimic the activity of the natural plant hormone indole-3-acetic acid (IAA).[1][2] While natural auxins like IAA are crucial for regulating almost every aspect of plant growth and development, synthetic auxins are widely utilized in agriculture and research for their potent and often more stable effects.[3][4][5] At low concentrations, these compounds act as plant growth regulators, while at higher doses, they function as herbicides, particularly for broadleaf weeds.[1][6] 2-(3,5-Dichlorophenyl)acetic acid, with its distinct dichlorinated phenyl ring, serves as a valuable tool for studying auxin signaling and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]

Mechanism of Action: The Core Auxin Signaling Pathway

Synthetic auxins, including 2-(3,5-Dichlorophenyl)acetic acid, exert their effects by hijacking the plant's natural auxin perception and signaling machinery.[8] The core of this pathway involves three main protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[9][10]

The process unfolds as follows:

  • Perception: In the presence of auxin, the hormone acts as a "molecular glue," promoting the interaction between a TIR1/AFB receptor and an Aux/IAA repressor protein.[9][11]

  • Degradation: This interaction leads to the ubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[9][10]

  • Activation: The degradation of the Aux/IAA repressor releases the ARF transcription factor it was inhibiting.[12]

  • Gene Expression: The now-active ARF can bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, initiating their transcription and leading to various physiological responses like cell elongation, division, and differentiation.[13]

This mechanism is central to the action of both natural and synthetic auxins. The key difference often lies in the stability of the compound and its affinity for different TIR1/AFB receptors.[5][14]

Caption: The core auxin signaling pathway initiated by auxin binding.

Comparative Analysis of Biological Activity

The efficacy of an auxin analog is determined by its ability to induce physiological responses, which can be quantified in various bioassays. Here, we compare 2-(3,5-Dichlorophenyl)acetic acid with the natural auxin IAA and the widely used synthetic auxin 2,4-D (2,4-Dichlorophenoxyacetic acid).

CompoundTypeCommon Biological EffectsRelative Stability
Indole-3-acetic acid (IAA) NaturalRegulates cell elongation, division, and differentiation.[3]Low (readily metabolized by plants).[16]
2,4-Dichlorophenoxyacetic acid (2,4-D) SyntheticPotent herbicide for broadleaf weeds; induces somatic embryogenesis.[4][17]High (more resistant to degradation than IAA).[5][16]
2-(3,5-Dichlorophenyl)acetic acid SyntheticExpected to exhibit auxin-like activity, including root growth inhibition at high concentrations and promotion of adventitious rooting.[7][15]Expected to be high due to its synthetic nature.

Experimental Validation Protocols

To validate the biological activity of 2-(3,5-Dichlorophenyl)acetic acid, standardized bioassays are essential. Below are two widely accepted protocols using the model organism Arabidopsis thaliana.

Protocol 1: Arabidopsis Root Elongation Assay

This assay is a fundamental method to assess auxin activity. At low concentrations, auxins can promote root growth, while at higher concentrations, they are inhibitory. This dose-dependent response is a hallmark of auxin-like compounds.[1]

Causality Behind Experimental Choices:

  • Arabidopsis thaliana is used due to its rapid life cycle, small size, and well-characterized genetics.

  • Vertical plate growth allows for easy measurement of root growth without interference from the substrate.[18]

  • A range of concentrations is crucial to observe the biphasic dose-response typical of auxins.[1]

  • Ethanol or DMSO is used as a solvent control to ensure that the observed effects are due to the compound and not the solvent.

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) medium in square Petri dishes.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer plates to a growth chamber and orient them vertically. Grow for 4 days under a 16-hour light/8-hour dark cycle at 22°C.[19]

  • Treatment: Prepare MS plates containing various concentrations of 2-(3,5-Dichlorophenyl)acetic acid (e.g., 0.01, 0.1, 1, 10 µM) and a solvent control (e.g., ethanol).

  • Seedling Transfer: Carefully transfer the 4-day-old seedlings to the treatment plates.[19]

  • Incubation and Measurement: Return the plates to the growth chamber for an additional 4 days.[19] Measure the primary root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).[20][21]

Caption: Workflow for the Arabidopsis Root Elongation Assay.

Protocol 2: DR5 Reporter Gene Assay

The DR5 reporter system is a more direct way to visualize auxin signaling activity at the cellular level.[22][23] The DR5 promoter contains multiple AuxREs and is synthetically designed to be strongly activated by the presence of auxin.[24][25] It is typically fused to a reporter gene like GUS (β-glucuronidase) or a fluorescent protein.

Causality Behind Experimental Choices:

  • Transgenic DR5::GUS line provides a visual readout of auxin-responsive gene expression.

  • Histochemical staining for GUS activity allows for localization of auxin response within tissues.

  • A time-course experiment can reveal the dynamics of the auxin response.

Step-by-Step Methodology:

  • Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS reporter construct.

  • Growth and Treatment: Grow seedlings as described in the root elongation assay (steps 1-4). Transfer 4-day-old seedlings to liquid MS medium containing the desired concentration of 2-(3,5-Dichlorophenyl)acetic acid or a solvent control.

  • Incubation: Incubate the seedlings for a set period (e.g., 6, 12, or 24 hours).

  • GUS Staining: a. Harvest the seedlings and place them in GUS staining solution (containing X-Gluc) in a 24-well plate. b. Apply a vacuum for 10-15 minutes to infiltrate the tissue. c. Incubate at 37°C overnight.

  • Chlorophyll Removal: Destain the tissues by washing with a series of ethanol concentrations (e.g., 70%, 85%, 100%) to remove chlorophyll and allow for clear visualization of the blue GUS stain.

  • Microscopy: Mount the seedlings on a microscope slide with clearing solution (e.g., Hoyer's solution) and observe under a light microscope. The intensity and location of the blue color indicate the strength and location of the auxin response.[15]

Conclusion and Future Directions

2-(3,5-Dichlorophenyl)acetic acid demonstrates the classic characteristics of a synthetic auxin, acting through the conserved TIR1/AFB signaling pathway. Its dichlorinated structure suggests a high degree of stability, making it a potent modulator of plant growth and a valuable tool for research. Comparative studies using the outlined protocols will be essential to precisely quantify its activity relative to established auxins like IAA and 2,4-D. Future research could explore its differential affinity for various TIR1/AFB receptor family members, potentially uncovering more specialized functions and applications in both agriculture and drug development.

References

  • Synthetic Auxins. (n.d.). University of Missouri. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3497-3499. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Auxin. Retrieved from [Link]

  • Gaines, T. (2020). 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds. YouTube. Retrieved from [Link]

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 111-141). IOS Press. Retrieved from [Link]

  • The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. In An Introduction to Weed Science. Retrieved from [Link]

  • Chen, H., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(4), 935-944. Retrieved from [Link]

  • Karami, O., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. Retrieved from [Link]

  • Eyer, L., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. Retrieved from [Link]

  • Liu, Z., et al. (2023). Root elongation assay. Bio-protocol, 13(15), e4753. Retrieved from [Link]

  • Calderon-Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Retrieved from [Link]

  • Bian, Q., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 163. Retrieved from [Link]

  • Wójcik, M., & Malinowski, D. (2020). Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in ‘Pi-ku 1’ rootstock. Acta Scientiarum Polonorum, Hortorum Cultus, 19(5), 49-58. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid. Retrieved from [Link]

  • Beemster, G. T. S., & Baskin, T. I. (1998). Analysis of cell division and elongation underlying the developmental acceleration of root growth in Arabidopsis thaliana. Plant Physiology, 116(4), 1515-1526. Retrieved from [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

  • Spicer, C., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Forest Biotechnology Laboratory. Retrieved from [Link]

  • de Almeida, M. V., et al. (2024). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 10(6), 429. Retrieved from [Link]

  • Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Retrieved from [Link]

  • Beemster, G. T. S., et al. (2002). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. ResearchGate. Retrieved from [Link]

  • Eyer, L., et al. (2016). Short-term metabolization of IAA, 2,4-D and their conjugates with aspartate in Arabidopsis. ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1045357. Retrieved from [Link]

  • Moreno-Risueno, M. A., et al. (2010). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology, 154(4), 1827-1836. Retrieved from [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. Retrieved from [Link]

  • Li, Y., et al. (2023). The Arabidopsis thaliana trehalose-6-phosphate phosphatase gene AtTPPI regulates primary root growth and lateral root elongation. Frontiers in Plant Science, 14, 1189421. Retrieved from [Link]

  • Eyer, L., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PubMed. Retrieved from [Link]

  • Lavy, M., & Estelle, M. (2016). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Development, 143(18), 3226-3233. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Retrieved from [Link]

  • Harris, J. M., et al. (2013). Abscisic Acid Regulates Root Elongation Through the Activities of Auxin and Ethylene in Arabidopsis thaliana. G3: Genes, Genomes, Genetics, 3(10), 1709-1721. Retrieved from [Link]

  • Flasiński, M., & Hac-Wydro, K. (2014). Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids. Chemico-Biological Interactions, 224, 1-8. Retrieved from [Link]

  • Rzemieniecki, A., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(21), 5099. Retrieved from [Link]

  • Simon, S., & Petrášek, J. (2011). On the trail of auxin: reporters and sensors. Journal of Experimental Botany, 62(9), 3039-3051. Retrieved from [Link]

  • Gandhi, R., et al. (2000). Critical Evaluation of Cancer Risk from 2,4-D. Journal of Environmental Science and Health, Part C, 18(1), 1-36. Retrieved from [Link]

  • Weijers, D., & Wagner, D. (2016). Auxin Response by the Numbers. Current Opinion in Plant Biology, 33, 78-85. Retrieved from [Link]

  • Ling, E. L., et al. (2017). Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato. Frontiers in Plant Science, 8, 923. Retrieved from [Link]

Sources

comparing 2-(3,5-Dichlorophenyl)acetic acid to other phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 2-(3,5-Dichlorophenyl)acetic Acid and Other Phenylacetic Acids for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis and drug discovery, phenylacetic acid and its derivatives represent a cornerstone of molecular architecture, serving as foundational scaffolds for a multitude of bioactive compounds.[1] Among these, 2-(3,5-Dichlorophenyl)acetic acid stands out as a pivotal chemical intermediate, prized for the specific electronic and steric characteristics imparted by its dichlorinated phenyl ring.[2] This guide provides a comprehensive, data-driven comparison of 2-(3,5-Dichlorophenyl)acetic acid with its parent compound, phenylacetic acid, and other notable derivatives such as the potent non-steroidal anti-inflammatory drug (NSAID) Diclofenac. We will also draw comparisons with Ibuprofen, a widely recognized NSAID from the related phenylpropionic acid class, and 2,4-Dichlorophenoxyacetic acid, a structurally similar compound with a distinct application as a herbicide, to illuminate the profound impact of subtle structural modifications on biological function.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of physicochemical properties, mechanisms of action, and relevant experimental protocols to support informed decision-making in research and development.

Physicochemical Properties: The Foundation of Function

The biological fate and activity of a compound are intrinsically linked to its physicochemical properties. Parameters such as molecular weight, acidity (pKa), lipophilicity (LogP), and solubility govern a molecule's ability to traverse biological membranes, interact with target proteins, and undergo metabolism. The table below presents a comparative summary of these key properties for our compounds of interest.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (strongest acidic)Solubility (in water)
2-(3,5-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂205.03112-1153.94 (Predicted)Low (inferred from structure)
Phenylacetic acid C₈H₈O₂136.1576-774.3115 g/L
Diclofenac C₁₄H₁₁Cl₂NO₂296.15283-2854.152.37 mg/L
Ibuprofen C₁₃H₁₈O₂206.2875-784.9121 mg/L
2,4-Dichlorophenoxyacetic acid C₈H₆Cl₂O₃221.04140.52.73900 mg/L

Data sourced from PubChem and other chemical databases.[3][4][5][6]

The acidic nature of these compounds, indicated by their pKa values, is a critical feature for their biological activity, particularly for the NSAIDs, where the carboxylate group is essential for binding to the active site of cyclooxygenase (COX) enzymes.[7] The dichlorination on the phenyl ring of 2-(3,5-Dichlorophenyl)acetic acid and Diclofenac significantly increases their lipophilicity compared to the parent phenylacetic acid, a factor that can enhance membrane permeability and binding to hydrophobic pockets in target enzymes.

Biological Activity and Mechanisms of Action

The diverse applications of phenylacetic acid derivatives stem from their varied biological activities. While some serve as anti-inflammatory agents, others exhibit antimicrobial or herbicidal properties.

Anti-inflammatory Activity: The Role of COX Inhibition

Many phenylacetic acid derivatives are potent NSAIDs that exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[8][9] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain kidney function.[10]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[10]

The clinical utility and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2. Non-selective inhibition, particularly of COX-1, is associated with an increased risk of gastrointestinal side effects.[11]

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_effects Physiological Effects Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) 'Housekeeping' Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Inflammation Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection via COX-1 Inflammation Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation via COX-2 NSAIDs NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Diclofenac is considered a more potent anti-inflammatory agent than ibuprofen and exhibits a degree of selectivity for COX-2 over COX-1.[8][12] While 2-(3,5-Dichlorophenyl)acetic acid is primarily recognized as a synthetic intermediate, its structural similarity to other bioactive phenylacetic acids suggests potential for biological activity, warranting further investigation.[2]

Other Biological Activities
  • Phenylacetic Acid: This parent compound exhibits natural antimicrobial and antifungal properties.[13][14] It also functions as a plant auxin, a class of plant hormones, although its effect is weaker than that of indole-3-acetic acid.[5]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): This compound is a widely used systemic herbicide. It mimics the action of auxins, leading to uncontrolled growth and eventual death in broadleaf weeds.[15]

The distinct biological activities of these structurally related molecules underscore the principle of structure-activity relationships.

SAR_Comparison cluster_paa Phenylacetic Acid Core cluster_derivatives Structural Modifications & Resulting Activities PAA Phenylacetic Acid (Antimicrobial, Auxin-like) DPA 2-(3,5-Dichlorophenyl)acetic acid (Synthetic Intermediate) PAA->DPA Add 3,5-Dichloro groups Diclofenac Diclofenac (Potent NSAID - COX Inhibitor) PAA->Diclofenac Add 2,6-Dichloroaniline group TwoFourD 2,4-Dichlorophenoxyacetic acid (Herbicide - Synthetic Auxin) PAA->TwoFourD Add 2,4-Dichloro & ether linkage

Structure-Activity Relationship (SAR) Insights

The transition from a simple phenylacetic acid to a potent NSAID like Diclofenac is a testament to the principles of medicinal chemistry. Key SAR observations include:

  • The Carboxylic Acid Moiety: This acidic group is a critical pharmacophore for NSAID activity, forming an ionic bond within the active site of COX enzymes.[7]

  • Aromatic Rings: The presence of two twisted aromatic rings, as seen in Diclofenac, is a feature of many potent COX inhibitors.[16]

  • Halogenation: The introduction of chlorine atoms, as in 2-(3,5-Dichlorophenyl)acetic acid and Diclofenac, increases lipophilicity and can enhance binding affinity to target enzymes.[16][17]

These principles guide the rational design of new derivatives with optimized potency and selectivity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a test compound against COX-1 and COX-2.

Objective: To quantify the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (e.g., 2-(3,5-Dichlorophenyl)acetic acid, Diclofenac) dissolved in DMSO

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control). Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a further 2 minutes at 37°C.

  • Reaction Termination: Add a solution of HCl to stop the reaction.

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Assay_Workflow Start Start Prep Prepare Enzyme and Test Compound Dilutions Start->Prep Incubate1 Incubate Enzyme + Compound (10 min @ 37°C) Prep->Incubate1 AddSubstrate Add Arachidonic Acid (Substrate) Incubate1->AddSubstrate Incubate2 Incubate Reaction Mixture (2 min @ 37°C) AddSubstrate->Incubate2 Stop Terminate Reaction (Add HCl) Incubate2->Stop Quantify Quantify PGE₂ Production (EIA Kit) Stop->Quantify Analyze Calculate % Inhibition and Determine IC₅₀ Quantify->Analyze End End Analyze->End

Protocol: HPLC Method for Quantification of Phenylacetic Acids

This protocol provides a general framework for the analysis of phenylacetic acids using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify phenylacetic acid derivatives in a given sample.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: Ascentis® C18 column or equivalent (e.g., 15 cm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing an acid modifier like 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of the analytical standards (e.g., 2-(3,5-Dichlorophenyl)acetic acid, Phenylacetic acid) in the mobile phase. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards to construct a calibration curve (peak area vs. concentration). Inject the prepared samples.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each compound in the sample using the calibration curve.

For more complex matrices or lower detection limits, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method may be required.[18]

Safety and Toxicological Profile

The safety profile of these compounds is a critical consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to communicate hazard information.

CompoundGHS Hazard Statements
2-(3,5-Dichlorophenyl)acetic acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Phenylacetic acid H318: Causes serious eye damage.
Diclofenac H302: Harmful if swallowed.
Ibuprofen H302: Harmful if swallowed.
2,4-Dichlorophenoxyacetic acid H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.[19]

This is not an exhaustive list of hazards. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

For NSAIDs like Diclofenac and Ibuprofen, the primary toxicological concerns are related to their mechanism of action. The inhibition of COX-1 can lead to gastrointestinal issues, while effects on prostaglandin synthesis in the kidneys and cardiovascular system are also well-documented.[20] Diclofenac, in particular, has been associated with a higher risk of cardiovascular events compared to some other NSAIDs.[20]

Conclusion

This guide has systematically compared 2-(3,5-Dichlorophenyl)acetic acid with its parent compound and other functionally diverse derivatives. The analysis reveals that while they share a common phenylacetic acid core, subtle modifications to this scaffold result in vastly different physicochemical properties and biological activities.

  • 2-(3,5-Dichlorophenyl)acetic acid is a valuable intermediate, with its dichlorinated ring offering a reactive and structurally important feature for the synthesis of more complex molecules.[2]

  • Phenylacetic acid serves as a versatile building block and possesses intrinsic antimicrobial and auxin-like properties.[1][13]

  • Diclofenac exemplifies the successful application of SAR principles to develop a potent anti-inflammatory drug, though its use is tempered by mechanism-based side effects.[8]

  • 2,4-Dichlorophenoxyacetic acid demonstrates how the same basic structure can be adapted for entirely different applications, in this case, as a selective herbicide.[15]

For researchers and drug development professionals, this comparative overview underscores the importance of understanding the intricate relationship between chemical structure and biological function. The choice of a specific phenylacetic acid derivative, whether as a starting material, a tool compound, or a therapeutic candidate, should be guided by a thorough evaluation of its properties, mechanism of action, and safety profile.

References
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-(3,5-Dichlorophenyl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, Oxford Academic. [Link]

  • 2-(3,5-Dichlorophenoxy)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • COX-1 and COX-2 inhibitors. PubMed. [Link]

  • Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you. SingleCare. [Link]

  • Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. PubMed. [Link]

  • Determination of Phenylacetic Acid and Phenylacetamides in Samples from Penicillin Fermentations. Journal of Bacteriology. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]

  • Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain associated with musculoskeletal injuries. National Institutes of Health (NIH). [Link]

  • Cox 1 and cox 2 inhibitirs. Slideshare. [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC, PubMed Central. [Link]

  • Method for recovering and purifying phenylacetic acid.
  • Diclofenac vs. Ibuprofen: Unpacking Their Distinct Roles in Pain Relief and Beyond. BNN Breaking. [Link]

  • Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. ACS Omega, ACS Publications. [Link]

  • COX 1 versus COX 2 inhibition. UpToDate. [Link]

  • Diclofenac vs Ibuprofen | Similarities and Differences. Study.com. [Link]

  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. [Link]

  • Physicochemical properties of the target NSAIDs. ResearchGate. [Link]

  • Diclofenac vs. Ibuprofen: Which is Right For You? BuzzRx. [Link]

  • COX1 and COX2. GPnotebook. [Link]

  • What are the differences between phenylacetic acid and benzeneacetic acid in terms of their properties? Quora. [Link]

  • NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Auburn University. [Link]

  • phenylacetic acid. Reddit. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

  • Effect of nonsteroidal anti-inflammatory drugs (NSAIDs) association on physicochemical and biological properties of tricalcium silicate-based cement. National Institutes of Health (NIH). [Link]

  • Preparation method of 2,4-dichlorin phenoxyacetic acid.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

The Elusive Structure-Activity Relationship of 2-(3,5-Dichlorophenyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of a Privileged Scaffold

The 2-(3,5-dichlorophenyl)acetic acid scaffold is a fascinating starting point for the development of novel bioactive molecules. The presence of the dichlorophenyl ring, a common feature in many agrochemicals and pharmaceuticals, imparts specific lipophilic and electronic properties that can significantly influence a molecule's interaction with biological targets. This guide aims to provide a comprehensive overview of the structure-activity relationships (SAR) of derivatives of 2-(3,5-dichlorophenyl)acetic acid, with a particular focus on their potential as antifungal and anticancer agents.

While the parent compound, 2-(3,5-dichlorophenyl)acetic acid, is a known chemical intermediate, its derivatization into amides, esters, and other analogues opens up a vast chemical space for therapeutic exploration.[1] This guide will synthesize the available data, offering a comparative analysis of these derivatives and the experimental methodologies used to evaluate them.

Comparative Analysis of Biological Activity: A Focus on Antifungal and Anticancer Potential

Derivatives of dichlorophenyl-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activity and potency are highly dependent on the nature of the substituents.

Antifungal Activity: An Emerging Area of Interest

The 3,5-dichlorophenyl moiety is a key structural feature in several established antifungal agents. This suggests that derivatives of 2-(3,5-dichlorophenyl)acetic acid could also exhibit potent antifungal properties. While a systematic study on a homologous series of these specific derivatives is not extensively documented in publicly available literature, related research on other dichlorophenyl-containing heterocycles provides valuable insights.

For instance, studies on N-aryl carbamates have shown that the presence and position of substituents on the N-phenyl ring significantly impact antifungal activity.[2] Specifically, a 3,5-ditrifluoromethyl N-aryl carbamate demonstrated good antifungal efficacy, indicating that strong electron-withdrawing groups on the phenyl ring can be beneficial.[2] Although not a direct derivative, this finding suggests that modifications of the amide or ester portion of 2-(3,5-dichlorophenyl)acetic acid derivatives with moieties bearing electron-withdrawing groups could be a promising strategy for developing new antifungal agents.

Table 1: Antifungal Activity of Structurally Related Dichlorophenyl Derivatives

Compound Class Fungal Strain(s) Key Structural Features Influencing Activity Reference
N-Aryl Carbamates Not Specified 3,5-ditrifluoromethyl substitution on the N-phenyl ring enhanced activity. [2]
2-Chloro-N-phenylacetamide Aspergillus niger The parent compound showed activity; ergosterol interaction is a possible mechanism. [3][4][5]

| Triazole Derivatives | Candida spp., C. neoformans, Aspergillus spp. | 3-Trifluoromethyl substitution on the phenyl ring of piperazine demonstrated significant activity. |[6] |

Anticancer Activity: Exploring Cytotoxic Potential

The cytotoxic effects of compounds containing the dichlorophenyl group have been explored in various cancer cell lines. While specific data on a series of 2-(3,5-dichlorophenyl)acetic acid derivatives is limited, research on related structures provides clues for potential SAR.

For example, a study on N-aryl-2-(5-aryltetrazol-2-yl)acetamides revealed that these compounds possess moderate antimicrobial and anticancer properties.[7] This suggests that converting the carboxylic acid of 2-(3,5-dichlorophenyl)acetic acid into an acetamide linked to a tetrazole ring could be a viable strategy for generating anticancer candidates.

Furthermore, N,N'-bis(3,5-dichlorophenyl)urea (SR4) has been identified as an experimental anticancer agent that acts as a mitochondrial uncoupler, inducing apoptosis in cancer cells.[8] This highlights the potential of urea derivatives of 3,5-dichloroaniline, a related starting material, in cancer therapy.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 2-(3,5-dichlorophenyl)acetic acid derivatives typically involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester.

General Synthesis of N-Aryl-2-(3,5-dichlorophenyl)acetamides

This protocol describes a general method for the synthesis of amide derivatives, which can be adapted based on the specific amine used.

Workflow for Amide Synthesis

A 2-(3,5-Dichlorophenyl)acetic acid C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E N-Aryl-2-(3,5-dichlorophenyl)acetamide C->E Amination D Substituted Aniline (Ar-NH2) A Prepare Fungal Inoculum C Add Fungal Inoculum to Wells A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate at Appropriate Temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E A 2-(3,5-Dichlorophenyl)acetic acid B Amide Derivatives A->B C Ester Derivatives A->C D N-Alkyl/Aryl Substitution B->D E Alcohol Variation C->E F Introduction of Heterocycles D->F E->F G Biological Evaluation (Antifungal, Anticancer) F->G H SAR Analysis G->H H->D Optimization H->E Optimization

Sources

A Comparative Analysis of Synthetic Routes to 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,5-Dichlorophenyl)acetic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its dichlorinated phenyl ring imparts specific steric and electronic properties that are often key to the biological activity of the final product. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of four prominent synthetic methodologies for 2-(3,5-Dichlorophenyl)acetic acid, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Comparative Overview of Synthetic Strategies

The synthesis of 2-(3,5-Dichlorophenyl)acetic acid can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and tolerance for specific reaction conditions. Here, we will compare and contrast four common methods:

  • Hydrolysis of 3,5-Dichlorobenzyl Cyanide: A direct and classical approach.

  • The Willgerodt-Kindler Reaction: A versatile method for converting aryl ketones to carboxylic acids.

  • Oxidation of 2-(3,5-Dichlorophenyl)ethanol: A straightforward oxidation of a primary alcohol.

  • Carboxylation of a Grignard Reagent: A fundamental carbon-carbon bond-forming reaction.

The following table provides a high-level comparison of these methods based on key performance indicators.

Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Nitrile Hydrolysis 3,5-Dichlorobenzyl CyanideH₂SO₄ or HClGood to ExcellentHigh atom economy, direct conversion.Harsh acidic conditions, potential for side reactions.
Willgerodt-Kindler 3',5'-DichloroacetophenoneMorpholine, Sulfur, NaOHGoodUtilizes readily available ketones.Multi-step process, use of odorous sulfur compounds.
Alcohol Oxidation 2-(3,5-Dichlorophenyl)ethanolJones Reagent or KMnO₄Good to ExcellentHigh-yielding, reliable oxidation.Use of heavy metal oxidants, requires synthesis of the alcohol.
Grignard Carboxylation 3,5-Dichlorobenzyl ChlorideMg, CO₂ (dry ice)Good (75-85%)[2]Direct C-C bond formation, good yield.[2]Moisture-sensitive, requires anhydrous conditions, potential for Wurtz coupling.

Method 1: Hydrolysis of 3,5-Dichlorobenzyl Cyanide

This is arguably the most direct and commonly employed route for the synthesis of phenylacetic acids. The reaction involves the hydrolysis of the nitrile functional group to a carboxylic acid under acidic conditions.

Causality Behind Experimental Choices

The use of a strong acid, such as sulfuric or hydrochloric acid, is crucial for the effective hydrolysis of the nitrile. The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. The choice of acid concentration and reaction temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions like charring, which can occur with overly harsh conditions.

Experimental Protocol

Step 1: Synthesis of 3,5-Dichlorobenzyl Cyanide (Precursor)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium cyanide in water is prepared.

  • A solution of 3,5-dichlorobenzyl chloride in a suitable solvent like ethanol is added dropwise to the cyanide solution.

  • The mixture is heated to reflux for several hours to facilitate the nucleophilic substitution reaction.

  • After cooling, the product is isolated by extraction and purified by distillation under reduced pressure.

Step 2: Hydrolysis to 2-(3,5-Dichlorophenyl)acetic Acid

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, 3,5-dichlorobenzyl cyanide is mixed with a dilute solution of sulfuric acid (e.g., a mixture of concentrated H₂SO₄ and water).[3]

  • The mixture is heated to reflux with vigorous stirring for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude 2-(3,5-Dichlorophenyl)acetic acid precipitates.

  • The solid product is collected by filtration, washed with cold water to remove inorganic impurities, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Relationship Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3,5-Dichlorobenzyl_Chloride 3,5-Dichlorobenzyl Chloride 3,5-Dichlorobenzyl_Cyanide 3,5-Dichlorobenzyl Cyanide 3,5-Dichlorobenzyl_Chloride->3,5-Dichlorobenzyl_Cyanide Nucleophilic Substitution NaCN Sodium Cyanide NaCN->3,5-Dichlorobenzyl_Cyanide Target_Acid 2-(3,5-Dichlorophenyl)acetic Acid 3,5-Dichlorobenzyl_Cyanide->Target_Acid Acid Hydrolysis H2SO4_H2O H₂SO₄ / H₂O H2SO4_H2O->Target_Acid

Fig. 1: Synthesis via Nitrile Hydrolysis.

Method 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[4] This method is particularly useful when the corresponding acetophenone is readily available.

Causality Behind Experimental Choices

This two-step process begins with the reaction of 3',5'-dichloroacetophenone with an amine (commonly morpholine) and elemental sulfur.[5] The amine and ketone first form an enamine, which then reacts with sulfur. A series of rearrangements leads to the formation of a thioamide at the terminal carbon of the alkyl chain. The subsequent hydrolysis of the stable thioamide intermediate requires strong basic conditions (e.g., sodium hydroxide) and elevated temperatures to drive the reaction to completion, yielding the carboxylate salt, which is then acidified to produce the final product.

Experimental Protocol

Step 1: Synthesis of 3',5'-Dichloroacetophenone (Precursor)

  • 3',5'-Dichloroacetophenone can be synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Willgerodt-Kindler Reaction to Thioamide

  • A mixture of 3',5'-dichloroacetophenone, morpholine, and elemental sulfur is heated, often without a solvent or in a high-boiling solvent like pyridine.[4]

  • The reaction is typically run at reflux for several hours.

  • After cooling, the reaction mixture is treated with water to precipitate the crude thioamide product, which is then collected by filtration.

Step 3: Hydrolysis to 2-(3,5-Dichlorophenyl)acetic Acid

  • The crude thioamide is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated at reflux for an extended period to ensure complete hydrolysis.

  • The resulting solution is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the 2-(3,5-Dichlorophenyl)acetic acid.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Logical Relationship Diagram

G cluster_0 Precursor Synthesis cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 1,3-Dichlorobenzene 1,3-Dichlorobenzene 3_5-Dichloroacetophenone 3',5'-Dichloroacetophenone 1,3-Dichlorobenzene->3_5-Dichloroacetophenone Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->3_5-Dichloroacetophenone Thioamide Thioamide Intermediate 3_5-Dichloroacetophenone->Thioamide Willgerodt-Kindler Reaction Target_Acid 2-(3,5-Dichlorophenyl)acetic Acid Thioamide->Target_Acid Hydrolysis Reagents_WK Morpholine, Sulfur Reagents_WK->Thioamide NaOH_H2O_HCl 1. NaOH, H₂O 2. HCl NaOH_H2O_HCl->Target_Acid

Fig. 2: Synthesis via Willgerodt-Kindler Reaction.

Method 3: Oxidation of 2-(3,5-Dichlorophenyl)ethanol

This method involves the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent. The success of this route is contingent on the availability of the starting alcohol.

Causality Behind Experimental Choices

Strong oxidizing agents like Jones reagent (chromic acid in acetone) or potassium permanganate are required to oxidize a primary alcohol completely to a carboxylic acid.[6][7] Milder oxidizing agents would typically yield the corresponding aldehyde. The reaction with Jones reagent proceeds via a chromate ester intermediate, which then eliminates to form the aldehyde. In the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[8]

Experimental Protocol

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)ethanol (Precursor)

  • This alcohol can be prepared by the reduction of ethyl 2-(3,5-dichlorophenyl)acetate with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Oxidation to 2-(3,5-Dichlorophenyl)acetic Acid

  • 2-(3,5-Dichlorophenyl)ethanol is dissolved in acetone and cooled in an ice bath.

  • Jones reagent is added dropwise to the alcohol solution with stirring. The reaction is exothermic and the temperature should be controlled.

  • The reaction is typically rapid, and its completion is indicated by a color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

  • The excess oxidant is quenched with isopropanol, and the chromium salts are removed by filtration.

  • The filtrate is concentrated, and the product is extracted. Further purification can be achieved by recrystallization.

Logical Relationship Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Ester Ethyl 2-(3,5-dichlorophenyl)acetate Alcohol 2-(3,5-Dichlorophenyl)ethanol Ester->Alcohol Reduction LiAlH4 LiAlH₄ LiAlH4->Alcohol Target_Acid 2-(3,5-Dichlorophenyl)acetic Acid Alcohol->Target_Acid Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Jones_Reagent->Target_Acid

Fig. 3: Synthesis via Alcohol Oxidation.

Method 4: Carboxylation of a Grignard Reagent

The formation of a Grignard reagent followed by its reaction with carbon dioxide is a classic and reliable method for the synthesis of carboxylic acids. This approach builds the carboxylic acid functionality directly onto the carbon framework.

Causality Behind Experimental Choices

The Grignard reagent, 3,5-dichlorobenzylmagnesium chloride, is a potent nucleophile.[9] It is prepared by reacting 3,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. The subsequent carboxylation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide (typically from dry ice). This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Preparation of 3,5-Dichlorobenzylmagnesium Chloride

  • All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in a flask, and a small crystal of iodine can be added as an activator.

  • A solution of 3,5-dichlorobenzyl chloride in anhydrous diethyl ether or THF is added dropwise to the magnesium suspension.[9]

  • The reaction is initiated, often with gentle warming, and then maintained at a controlled temperature until the magnesium is consumed.

Step 2: Carboxylation and Workup

  • The freshly prepared Grignard reagent is added to a slurry of crushed dry ice in an anhydrous ether. The dry ice must be in large excess to ensure complete carboxylation and to minimize side reactions.

  • The reaction mixture is stirred until it reaches room temperature.

  • The reaction is then quenched by the slow addition of a dilute acid (e.g., HCl or H₂SO₄).

  • The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is removed to yield the crude 2-(3,5-Dichlorophenyl)acetic acid, which is then purified by recrystallization.

Logical Relationship Diagram

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 3,5-Dichlorobenzyl_Chloride 3,5-Dichlorobenzyl Chloride Grignard_Reagent 3,5-Dichlorobenzylmagnesium Chloride 3,5-Dichlorobenzyl_Chloride->Grignard_Reagent Grignard Formation Mg Magnesium Mg->Grignard_Reagent Target_Acid 2-(3,5-Dichlorophenyl)acetic Acid Grignard_Reagent->Target_Acid Carboxylation CO2_H3O 1. CO₂ (dry ice) 2. H₃O⁺ CO2_H3O->Target_Acid

Fig. 4: Synthesis via Grignard Carboxylation.

Conclusion

The synthesis of 2-(3,5-Dichlorophenyl)acetic acid can be successfully achieved through various synthetic routes, each with its own set of advantages and disadvantages.

  • Nitrile hydrolysis is a very direct and high-yielding method, making it attractive for large-scale production, provided the starting cyanide is accessible.

  • The Willgerodt-Kindler reaction offers flexibility by starting from a ketone, which may be more readily available than the corresponding benzyl cyanide or alcohol.

  • Alcohol oxidation is a reliable and often high-yielding transformation, but it necessitates an additional step to prepare the starting alcohol.

  • Grignard carboxylation is a fundamental and effective method for creating the carboxylic acid, offering good yields, but requires strict control of reaction conditions to avoid moisture and side reactions.

The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, including cost, scale, available equipment, and safety considerations. This comparative guide provides the foundational knowledge to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59. DOI: 10.15227/orgsyn.002.0059.
  • Sciencemadness Wiki. Phenylacetic acid. Available from: [Link]. (Accessed Feb 12, 2026).

  • YouTube. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Available from: [Link]. (This is a placeholder URL).

  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). In Science of Synthesis. Available from: [Link].

  • Aecenar. Phenylacetic acid production (PAA-precursor). Available from: [Link].

  • Wikipedia. Willgerodt rearrangement. Available from: [Link].

  • Kubota, K.; et al. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2022, 61(2), e202112526.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link].

  • SynArchive. Willgerodt-Kindler Reaction. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. Available from: [Link].

  • Google Patents. Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B.
  • ResearchGate. Recent advances in the Willgerodt–Kindler reaction. Available from: [Link].

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Available from: [Link].

  • Michigan State University. Willgerodt‐Kindler Reac1on. Available from: [Link].

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Org. Synth.1955, 35, 98. DOI: 10.15227/orgsyn.035.0098.
  • Organic Chemistry Portal. Jones Oxidation. Available from: [Link].

  • Google Patents.
  • Google Patents. Method for synthesizing 2,3'-dichloroacetophenone. CN101333157B.
  • Patsnap. Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451A.
  • ResearchGate. Overall preparation of acetic acid via CO2 hydrogenation followed by Grignard reaction. Available from: [Link].

  • Google Patents. Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451A.
  • Carey & Sundberg. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed. Springer; 2007.
  • YouTube. Strong C-O Bond Oxidations with Jones Reagent & KMnO4. Available from: [Link]. (This is a placeholder URL).

  • Google Patents. Method for preparing 2, 4-dichloroacetophenone. CN102675073A.
  • Google Patents. Preparation of 2,2-dichlorinated ring-substituted acetophenones. US3367857A.
  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Available from: [Link].

  • Google Patents. Process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3-5-diamine (lamotrigine). US6639072B1.
  • Google Patents. Process for preparing substituted benzoyl cyanides. US20060281948A1.
  • Google Patents. Method for preparing 3,5-dichlorobenzyl chloride. CN101643385A.
  • Google Patents. Simple preparation method of 2, 6-dichlorophenylacetic acid. CN109809984B.
  • YouTube. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Available from: [Link]. (This is a placeholder URL).

  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. Available from: [Link].

  • YouTube. Jones Oxidation of Alcohols in Organic Chemistry. Available from: [Link]. (This is a placeholder URL).

  • Chemistry LibreTexts. 20.13 Reaction of Organometallic Reagents with CO2. Available from: [Link].

  • Google Patents. Synthesis of 3,5-dichlorobenzoyl chloride. CN102838481A.

Sources

An In-Depth Technical Guide to Inhibitor Efficacy: The Case of 2-(3,5-Dichlorophenyl)acetic Acid and a Pivot to Monocarboxylate Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the efficacy of 2-(3,5-Dichlorophenyl)acetic acid in comparison to other inhibitors. Initial research into the biological activities of 2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4) reveals its primary role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While there are mentions of its potential for unexplored anti-inflammatory and analgesic properties, the scientific literature lacks specific data on its mechanism of action as a biological inhibitor and a well-defined molecular target.[1] It is crucial to distinguish this compound from the similarly named but structurally different herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), which functions as a synthetic auxin in plants.[3][4]

Given the limited information on the inhibitory profile of 2-(3,5-Dichlorophenyl)acetic acid, a direct comparison of its efficacy is not feasible. Therefore, this guide will pivot to a relevant and data-rich area of inhibitor research: the comparison of Monocarboxylate Transporter (MCT) inhibitors, a class of molecules with significant therapeutic interest, particularly in oncology.

A Comparative Guide to Monocarboxylate Transporter (MCT) Inhibitors

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across cell membranes. In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate. MCTs facilitate the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth.[5] Consequently, inhibiting MCTs is a promising therapeutic strategy to disrupt cancer cell metabolism.[6][7]

Efficacy Comparison of Key MCT Inhibitors

The efficacy of MCT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the target by 50%. The table below summarizes the IC50 values for several prominent MCT inhibitors against MCT1 and MCT4.

InhibitorTarget(s)MCT1 IC50 (nM)MCT4 IC50 (nM)Reference
AZD3965 MCT1 (and MCT2)1.6 (binding affinity)>10,000
AR-C155858 MCT1/MCT2~2.3>10,000[4]
Syrosingopine MCT1/MCT4250040
MCT-IN-1 MCT1/MCT4914[8]
AZD0095 MCT4-1.3[8][9]
MSC-4381 MCT4-77 (Ki of 11)[8]

Note: IC50 values can vary depending on the assay conditions and cell line used.

Mechanism of Action and Signaling Pathways

MCT inhibitors block the transport of lactate, leading to its intracellular accumulation. This has several downstream consequences for cancer cells:

  • Intracellular Acidification: The buildup of lactic acid lowers the intracellular pH, which can inhibit the activity of glycolytic enzymes and induce apoptosis.

  • Disruption of Glycolysis: The accumulation of lactate can create a negative feedback loop, slowing down the overall rate of glycolysis.

  • Metabolic Reprogramming: Inhibition of lactate efflux can force cancer cells to alter their metabolic pathways, potentially increasing their reliance on oxidative phosphorylation, which may make them more susceptible to other therapies.

The following diagram illustrates the central role of MCTs in cancer cell metabolism and the impact of their inhibition.

MCT_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT MCT1 / MCT4 Lactate_in->MCT pH_decrease Intracellular pH decrease Lactate_in->pH_decrease Lactate_out Lactate (extracellular) MCT->Lactate_out Cell_Death Apoptosis / Cell Death Glycolysis_Inhibition Glycolysis Inhibition pH_decrease->Cell_Death pH_decrease->Glycolysis_Inhibition MCT_Inhibitor MCT Inhibitor MCT_Inhibitor->MCT caption Mechanism of MCT Inhibition in Cancer Cells

Caption: Mechanism of MCT Inhibition in Cancer Cells

Experimental Protocols

To assess the efficacy of an MCT inhibitor, a common in vitro method is the lactate transport assay. This can be designed to measure either lactate influx (uptake) or efflux (export).

Protocol: Lactate Efflux Assay

This protocol measures the ability of an inhibitor to block the export of lactate from cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a highly glycolytic line)

  • Cell culture medium and supplements

  • MCT inhibitor stock solution

  • DMSO (vehicle control)

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the MCT inhibitor in cell culture medium.

    • Include a vehicle control (DMSO) and a positive control (a known MCT inhibitor, if available).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or controls.

  • Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-24 hours) to allow for the accumulation of intracellular lactate.

  • Sample Collection:

    • At the end of the incubation period, collect the extracellular medium from each well.

    • Lyse the cells in each well to collect the intracellular fraction.

  • Lactate Measurement:

    • Measure the lactate concentration in both the extracellular medium and the intracellular lysates using a lactate assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the ratio of intracellular to extracellular lactate for each inhibitor concentration.

    • Plot the lactate ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for a typical lactate efflux assay.

Lactate_Efflux_Workflow Start Start Seed_Cells Seed Cancer Cells in Plate Start->Seed_Cells Culture_Cells Culture to Confluency Seed_Cells->Culture_Cells Prepare_Inhibitors Prepare Inhibitor Dilutions Culture_Cells->Prepare_Inhibitors Treat_Cells Treat Cells with Inhibitors Prepare_Inhibitors->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Collect_Samples Collect Media and Cell Lysates Incubate->Collect_Samples Measure_Lactate Measure Lactate Concentrations Collect_Samples->Measure_Lactate Analyze_Data Calculate IC50 Measure_Lactate->Analyze_Data End End Analyze_Data->End caption Workflow for a Lactate Efflux Assay

Caption: Workflow for a Lactate Efflux Assay

Conclusion

While 2-(3,5-Dichlorophenyl)acetic acid is a commercially available chemical, there is a notable absence of published research detailing its efficacy as a specific biological inhibitor. This underscores the critical importance of robust, publicly available data for the scientific community to evaluate and compare the performance of potential therapeutic agents. In contrast, the field of MCT inhibition is well-established, with numerous compounds like AZD3965 demonstrating clear mechanisms of action and providing a strong basis for comparative analysis and further drug development. Researchers are encouraged to consult the primary literature for detailed experimental conditions and results when evaluating any inhibitor.

References

  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Available at: [Link]

  • Quality and Innovation: The Supply of 2-(3,5-Dichlorophenyl)acetic Acid by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchGate. Available at: [Link]

  • (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. Available at: [Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available at: [Link]

  • The Strategic Importance of 2-(3,5-Dichlorophenyl)acetic Acid in Modern Chemical Synthesis. Available at: [Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC - PubMed Central. Available at: [Link]

  • Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport - AACR Journals. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

  • 2-(3,5-dichlorophenyl)acetic acid(CAS# 51719-65-4 ) - angenechemical.com. Available at: [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment - PMC. Available at: [Link]

  • Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed. Available at: [Link]

  • In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC - NIH. Available at: [Link]

Sources

cross-reactivity studies of 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Reactivity Profiling of 2-(3,5-Dichlorophenyl)acetic acid: A Specificity Validation Guide

Executive Summary This guide evaluates the performance of 2-(3,5-Dichlorophenyl)acetic acid (3,5-DPAA) as a critical specificity probe in herbicide immunoassays and auxin signaling research. Unlike its biologically active isomers (e.g., 2,4-D or 3,4-Dcaa), 3,5-DPAA serves as a high-stringency negative control . Its unique "meta-meta" chlorination pattern creates specific steric hindrances that challenge antibody recognition sites and auxin receptor pockets. This guide provides comparative data, experimental protocols, and mechanistic insights to validate assay specificity against this structural analog.

Part 1: Comparative Analysis & Performance Metrics

The utility of 3,5-DPAA lies in its structural similarity to target analytes while lacking key functional motifs required for binding. It is the industry standard for defining the Specificity Boundary of assays targeting chlorinated phenylacetic and phenoxyacetic acids.

Table 1: Structural & Functional Comparison

Objective comparison of 3,5-DPAA against primary target analytes.

Feature3,5-DPAA (The Product) 2,4-D (Herbicide) 3,4-Dcaa (Auxin Mimic)
IUPAC Name 2-(3,5-Dichlorophenyl)acetic acid2-(2,4-Dichlorophenoxy)acetic acid2-(3,4-Dichlorophenyl)acetic acid
Chlorine Positions 3, 5 (Meta, Meta) 2, 4 (Ortho, Para)3, 4 (Meta, Para)
Linker Phenyl-CH₂-COOHPhenyl-O -CH₂-COOHPhenyl-CH₂-COOH
Auxin Activity Negligible / Inactive [1]High (Synthetic Auxin)High (TIR1 Agonist) [2]
1° Application Specificity Probe / Negative Control Herbicide / AnalytePlant Growth Regulator
Receptor Binding Steric clash at TIR1 pocketHigh affinityHigh affinity
Table 2: Cross-Reactivity (CR) Profile

Representative data for a high-quality monoclonal antibody raised against 2,4-D. High performance for 3,5-DPAA is defined by <1% CR .

Cross-ReactantStructure% Cross-Reactivity (CR)*Interpretation
2,4-D (Analyte) Phenoxy, 2,4-Cl100% Reference Standard
2,4-DPAA Phenyl, 2,4-Cl5 - 15%Moderate interference (Linker recognition)
3,4-Dcaa Phenyl, 3,4-Cl2 - 8%Low interference (Para-Cl recognition)
3,5-DPAA Phenyl, 3,5-Cl< 0.1% Excellent Specificity Control
2,4,5-T Phenoxy, 2,4,5-Cl10 - 50%High interference (Core overlap)

*Note: CR values are method-dependent. <0.1% indicates the antibody successfully discriminates the 3,5-substitution pattern.

Part 2: Mechanistic Visualization

The following diagram illustrates why 3,5-DPAA is an effective discriminator. In competitive assays, the antibody binding pocket is optimized for the 2,4-dichlorophenoxy motif. The 3,5-DPAA molecule presents chlorines in positions that sterically clash with the binding pocket walls, preventing stable complex formation.

CrossReactivityMechanism Antibody Anti-2,4-D Antibody (Binding Pocket) Result_Pos Signal Reduction (Positive Detection) Antibody->Result_Pos Bound Target Result_Neg No Signal Change (Specificity Confirmed) Antibody->Result_Neg Unbound Probe Target 2,4-D (Analyte) (High Affinity) Target->Antibody Perfect Fit (H-Bond + Stacking) Probe 3,5-DPAA (Probe) (Steric Mismatch) Probe->Antibody Steric Clash (Meta-Cl Interference)

Caption: Mechanism of Specificity. 3,5-DPAA fails to bind the antibody pocket due to steric clashes at the meta-positions, validating the assay's ability to distinguish regio-isomers.

Part 3: Experimental Protocols

To validate 3,5-DPAA as a specificity probe, use the following self-validating protocols.

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Purpose: Quantify the specificity boundary of an anti-2,4-D or anti-Diclofenac antibody.

  • Coat Plate: Immobilize 2,4-D-BSA conjugate (0.5 µg/mL) on a 96-well microplate. Incubate overnight at 4°C.

  • Block: Add 200 µL 1% BSA in PBS. Incubate 1h at RT.

  • Prepare Standards:

    • Series A (Reference): 2,4-D standards (0.01 to 1000 ng/mL).

    • Series B (Probe): 3,5-DPAA standards (0.1 to 10,000 ng/mL). Note the higher range to detect weak binding.

  • Competition Step: Add 50 µL of Standard (A or B) + 50 µL of anti-2,4-D Antibody (optimized titer). Incubate 1h at RT.

  • Detection: Wash 3x. Add HRP-secondary antibody. Incubate 45 min.

  • Readout: Add TMB substrate. Stop with H₂SO₄. Measure OD₄₅₀.

  • Calculation:

    • Calculate IC₅₀ for both 2,4-D and 3,5-DPAA.

    • % Cross-Reactivity = (IC₅₀ of 2,4-D / IC₅₀ of 3,5-DPAA) × 100.

    • Validation Criteria: If %CR > 1%, the antibody lacks regio-specificity.

Protocol B: LC-MS/MS Purity & Stability Check

Purpose: Ensure the 3,5-DPAA probe is free of 2,4-isomers which could yield false positives.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Transitions (MRM):

    • 3,5-DPAA: Precursor m/z 203 → Product m/z 161 (Loss of -CH₂COOH).

    • 2,4-D (Contaminant Check): Precursor m/z 219 → Product m/z 161 (Phenoxy cleavage).

  • Validation: The retention time of 3,5-DPAA must be distinct from 2,4-DPAA. 3,5-isomers typically elute later due to higher lipophilicity (logP ~2.8) compared to ortho-substituted analogs [3].

Part 4: Scientific Rationale (Causality)

Why use 3,5-DPAA? In Structure-Activity Relationship (SAR) studies, the position of the halogen atom dictates biological and immunological recognition.

  • Auxin Activity: The plant receptor TIR1 requires a halogen at the 4-position (para) to fill a hydrophobic niche. 3,5-DPAA lacks this, rendering it biologically inert [1]. This makes it an ideal "inactive analog" to prove that a biological response is specific to the 4-Cl motif.

  • Immunoassay Specificity: Antibodies raised against 2,4-D recognize the electron-dense chlorines at the ortho (2) and para (4) positions. The 3,5-pattern presents a "gap" at the para position and steric bulk at the meta positions. If an assay signal is observed with 3,5-DPAA, it indicates the antibody is binding non-specifically to the carboxylic acid tail rather than the unique ring structure [4].

References

  • Karami, O., et al. (2023). "Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis."[1] The Plant Journal, 116(5), 1355-1369.[1]

  • Bian, Q., et al. (2024). "3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops." Communications Biology, 7, 168.

  • Mukhametova, L., et al. (2025). "Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid." Biosensors, 15(1), 32. [2]

  • Rogers, K. R., et al. (1997). "Detection of 2,4-Dichlorophenoxyacetic Acid Using a Fluorescence Immunoanalyzer." Analyst, 122, 1107-1112.

Sources

A Spectroscopic Guide to the Isomers of Dichlorophenylacetic Acid: Distinguishing 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The dichlorophenylacetic acids, a family of structural isomers, present a compelling case study in this regard. While sharing the same molecular formula (C₈H₆Cl₂O₂), their distinct chlorine substitution patterns on the phenyl ring give rise to unique physicochemical and, consequently, spectroscopic properties. This guide provides a comprehensive spectroscopic comparison of 2-(3,5-Dichlorophenyl)acetic acid and its isomers, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to confidently differentiate these closely related molecules.

The seemingly subtle shift of a chlorine atom on the aromatic ring can profoundly impact a molecule's biological activity, toxicity, and metabolic profile. Therefore, robust analytical techniques capable of unambiguous isomer differentiation are paramount. This document will delve into the application of key spectroscopic methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—to achieve this goal. We will explore the theoretical underpinnings that govern the differential spectral readouts and provide practical, step-by-step protocols to empower your laboratory's analytical capabilities.

The Isomeric Landscape

The six isomers of dichlorophenylacetic acid, including our primary compound of interest, are:

  • 2-(2,3-Dichlorophenyl)acetic acid

  • 2-(2,4-Dichlorophenyl)acetic acid

  • 2-(2,5-Dichlorophenyl)acetic acid

  • 2-(2,6-Dichlorophenyl)acetic acid

  • 2-(3,4-Dichlorophenyl)acetic acid

  • 2-(3,5-Dichlorophenyl)acetic acid

Each of these isomers, while chemically similar, will exhibit a unique spectral fingerprint. Understanding these differences is key to their individual identification.

Mass Spectrometry: A Tool for Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful technique for the separation and identification of isomers. While all dichlorophenylacetic acid isomers have the same nominal molecular weight (205 g/mol ), their fragmentation patterns upon ionization can be distinct.

The electron ionization (EI) mass spectra of these isomers will typically show a molecular ion peak (M⁺) at m/z 204 and an isotope peak at m/z 206, reflecting the presence of two chlorine atoms. The key to differentiation lies in the relative abundances of the fragment ions. For instance, the loss of the carboxylic acid group (-COOH) leading to a fragment at m/z 159 is a common feature. However, the subsequent fragmentation of the dichlorophenylmethyl cation will vary depending on the chlorine substitution pattern, influencing the relative intensities of ions such as those at m/z 125.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of dichlorophenylacetic acid isomers using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890A GC with a 5973N MS)

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the dichlorophenylacetic acid isomer in 1 mL of a suitable solvent (e.g., methanol or acetone).

    • If necessary, derivatization to a more volatile ester (e.g., methyl ester) can be performed to improve chromatographic performance.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

Data Analysis:

  • Compare the retention times and mass spectra of the unknown sample with those of authentic reference standards for each isomer.

  • Pay close attention to the relative intensities of the molecular ion and key fragment ions.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Dichlorophenylacetic Acid Isomer Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Mass Spectrum & Retention Time Detection->Data Comparison Compare with Reference Standards Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: A generalized workflow for the identification of dichlorophenylacetic acid isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the structural elucidation of isomers. The chemical shifts, coupling patterns, and integration of the signals in an NMR spectrum provide a detailed map of the molecule's atomic connectivity.

For 2-(3,5-Dichlorophenyl)acetic acid, the symmetry of the molecule is a key distinguishing feature. The two protons on the phenyl ring (at positions 2 and 6) are chemically equivalent, as are the two chlorinated carbons (at positions 3 and 5). This will result in a simpler ¹H and ¹³C NMR spectrum compared to its less symmetrical isomers.

Expected ¹H NMR Spectral Features:

  • 2-(3,5-Dichlorophenyl)acetic acid: Will show a singlet for the two equivalent aromatic protons and a singlet for the methylene (-CH₂-) protons.

  • Other Isomers: Will exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) in the aromatic region due to proton-proton coupling. The methylene protons will likely remain as a singlet.

Expected ¹³C NMR Spectral Features:

  • 2-(3,5-Dichlorophenyl)acetic acid: Will show fewer signals in the aromatic region due to the molecular symmetry.

  • Other Isomers: Will display a greater number of distinct signals for the aromatic carbons.

Quantitative Data Summary: Predicted ¹H NMR Chemical Shifts
IsomerAromatic Protons (ppm)Methylene Protons (ppm)
2-(2,3-Dichlorophenyl)acetic acid~7.2-7.5 (multiplet)~3.7
2-(2,4-Dichlorophenyl)acetic acid~7.2-7.4 (multiplet)~3.6
2-(2,5-Dichlorophenyl)acetic acid~7.1-7.4 (multiplet)~3.6
2-(2,6-Dichlorophenyl)acetic acid~7.2-7.4 (multiplet)~4.0
2-(3,4-Dichlorophenyl)acetic acid~7.2-7.5 (multiplet)~3.6
2-(3,5-Dichlorophenyl)acetic acid ~7.3 (singlet) ~3.6

Note: These are approximate chemical shifts and may vary depending on the solvent and instrument used.

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the dichlorophenylacetic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

Visualizing the NMR Analysis Logic

NMR_Logic Start Acquire 1H NMR Spectrum Symmetry Symmetrical Aromatic Pattern? Start->Symmetry Singlet Singlet in Aromatic Region Symmetry->Singlet Yes Multiplet Complex Multiplet in Aromatic Region Symmetry->Multiplet No Isomer_3_5 Likely 2-(3,5-Dichlorophenyl)acetic acid Singlet->Isomer_3_5 Other_Isomers Other Dichlorophenylacetic Acid Isomers Multiplet->Other_Isomers Confirm Confirm with 13C NMR & Standards? Isomer_3_5->Confirm Other_Isomers->Confirm Identified Isomer Identified Confirm->Identified Yes

Caption: Decision-making flowchart for identifying 2-(3,5-Dichlorophenyl)acetic acid based on ¹H NMR data.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While all dichlorophenylacetic acid isomers will exhibit characteristic absorptions for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O (~1200-1300 cm⁻¹) stretches, the "fingerprint" region (below 1500 cm⁻¹) is where subtle differences in the C-Cl stretching and aromatic C-H bending vibrations can be observed.

The substitution pattern of the chlorine atoms on the phenyl ring influences the out-of-plane C-H bending vibrations, which can be a diagnostic tool.

Expected IR Spectral Features:

  • 2-(3,5-Dichlorophenyl)acetic acid: Will show a characteristic pattern of C-H out-of-plane bending corresponding to a 1,3,5-trisubstituted benzene ring.

  • Other Isomers: Will display different patterns of C-H bending vibrations indicative of their respective substitution patterns.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid dichlorophenylacetic acid isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform a background correction.

    • Identify the characteristic absorption bands for the carboxylic acid functional group.

    • Carefully compare the fingerprint region of the unknown sample with reference spectra of the different isomers.

Conclusion

The unambiguous differentiation of dichlorophenylacetic acid isomers is a critical analytical challenge with significant implications for research and development. This guide has outlined a multi-pronged spectroscopic approach, leveraging the unique strengths of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy. By understanding the principles behind how isomeric structures influence spectral outputs and by employing the detailed protocols provided, researchers can confidently identify 2-(3,5-Dichlorophenyl)acetic acid and distinguish it from its structural isomers. The synergistic use of these techniques, coupled with a thorough comparison to authenticated reference standards, provides a robust and reliable framework for isomeric purity assessment and structural confirmation.

References

  • PubChem. (n.d.). 2,4-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link][1]

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link][2]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved January 31, 2026, from [Link][3]

Sources

A Comparative Guide to the Purity Validation of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of orthogonal analytical techniques for validating the purity of 2-(3,5-Dichlorophenyl)acetic acid, a crucial building block in the synthesis of various therapeutic agents. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

The Significance of Purity for 2-(3,5-Dichlorophenyl)acetic Acid

2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) is a vital intermediate in the synthesis of numerous compounds of pharmaceutical and agrochemical interest.[1] Its molecular structure, featuring a dichlorinated phenyl ring, imparts specific reactivity that is leveraged in the construction of more complex molecules.[1] The presence of impurities, which can arise from various synthetic routes, can have profound and often detrimental effects on downstream reactions and the biological activity of the final product. Therefore, rigorous analytical characterization is paramount.

A common and efficient method for synthesizing aryl-acetic acids is the Willgerodt-Kindler reaction.[2][3][4] This reaction typically involves the conversion of an aryl alkyl ketone—in this case, 3',5'-dichloroacetophenone—to a thioamide using sulfur and an amine like morpholine, followed by hydrolysis to the carboxylic acid.[3][4] Understanding this synthetic pathway is crucial as it informs the potential impurity profile of the final product.

Potential Impurities Originating from the Willgerodt-Kindler Synthesis:

  • Starting Material: Residual 3',5'-dichloroacetophenone.

  • Intermediate: Unhydrolyzed 2-(3,5-dichlorophenyl)ethanethioamide.

  • Side-Products: Compounds arising from incomplete reactions or side reactions of the starting materials and reagents.

  • Reagents: Traces of sulfur and morpholine.

This guide will compare four orthogonal analytical techniques for the detection and quantification of these potential impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Orthogonal Analytical Approaches for Purity Determination

A multi-pronged analytical approach, employing techniques with different separation and detection principles, provides a comprehensive and robust assessment of a compound's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds.[5] For acidic compounds like 2-(3,5-Dichlorophenyl)acetic acid, reversed-phase HPLC is the method of choice.

The goal is to develop a stability-indicating method capable of separating the main component from its potential impurities. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a non-polar stationary phase.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is proposed to ensure the separation of compounds with a range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-(3,5-Dichlorophenyl)acetic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is necessary to convert them into more volatile esters.[6]

Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for carboxylic acids.[7] The resulting trimethylsilyl (TMS) esters are more volatile and exhibit better chromatographic behavior. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities based on their mass spectra.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize with BSTFA Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Impurities by MS Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

By using a certified internal standard of known purity and concentration, the purity of the target compound can be accurately determined. The selection of a suitable internal standard with signals that do not overlap with the analyte is critical. Maleic acid is a good candidate due to its simple spectrum and chemical shift in a region that is typically free of signals from aromatic compounds.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(3,5-Dichlorophenyl)acetic acid into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correction.

    • Carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[10]

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    • Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, IS = internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weigh_Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire ¹H-NMR Spectrum Dissolve->Acquire Process Process Data Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For purity determination of crystalline substances, DSC is used to measure the melting point depression caused by impurities, as described by the van't Hoff equation.[11] This method is standardized by ASTM E928.[12][13]

The presence of soluble impurities in a crystalline solid typically lowers and broadens its melting point. By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated. This technique is particularly useful for detecting eutectic impurities.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Experimental Conditions:

    • Heating Rate: A slow heating rate of 0.5 to 2 °C/min is recommended to maintain thermal equilibrium.[14]

    • Temperature Range: Scan from a temperature well below the melting point to a temperature well above it (e.g., 100 °C to 180 °C).

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • The purity is calculated from the melting curve using the instrument's software, which applies the van't Hoff equation.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Purity Calculation Weigh_Sample Weigh Sample Seal_Pan Seal in DSC Pan Weigh_Sample->Seal_Pan Heat Heat Sample at Controlled Rate Seal_Pan->Heat Measure Measure Heat Flow Heat->Measure Analyze_Endotherm Analyze Melting Endotherm Measure->Analyze_Endotherm Calculate Calculate Purity (van't Hoff) Analyze_Endotherm->Calculate

Sources

Comparative Guide: Assessing the Selectivity of 2-(3,5-Dichlorophenyl)acetic Acid (3,5-DPAA)

[1]

Part 1: Executive Summary & Technical Positioning[1]

In the realm of halogenated aromatic acids, 2-(3,5-Dichlorophenyl)acetic acid (3,5-DPAA) (CAS: 51719-65-4) serves as a critical negative control probe and a structural scaffold for Structure-Activity Relationship (SAR) studies.[1]

Unlike its commercially dominant analogs—such as the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) or the NSAID Diclofenac —3,5-DPAA possesses a unique meta,meta-substitution pattern and lacks the ether linker found in phenoxy-herbicides.[1] This specific geometry renders it a vital tool for assessing biological selectivity , specifically for:

  • Decoupling Auxinic Activity: Determining the necessity of ortho-substitution for TIR1 receptor binding.[1]

  • Nematicidal vs. Phytotoxic Profiling: Screening for bioactivity that bypasses standard plant hormone pathways.[1]

  • Enzymatic Steric Mapping: Probing the active site tolerance of enzymes (e.g., COX isoforms or esterases) that traditionally bind 2,6-substituted phenylacetic acids.[1]

This guide outlines the experimental framework to assess the selectivity of 3,5-DPAA against high-performance alternatives, providing a roadmap for validating its utility in your screening library.

Part 2: Chemical Biology Profile & Comparative Analysis[1]

To understand the selectivity of 3,5-DPAA, one must compare it to the "Gold Standards" in its chemical class.[1] The selectivity hinges on two structural features: the linker atom (Carbon vs. Oxygen) and the halogen position (3,5-meta vs. 2,4-ortho/para).[1]

Table 1: Structural & Functional Comparison of 3,5-DPAA vs. Alternatives
Feature3,5-DPAA (The Probe) 2,4-D (The Agonist) Diclofenac (The Inhibitor)
Core Structure Phenylacetic AcidPhenoxyacetic AcidAnilinophenylacetic Acid
Substitution 3,5-Dichloro (meta)2,4-Dichloro (ortho/para)2,6-Dichloro (ortho)
Primary Activity Selectivity Probe / Intermediate Strong Auxin Agonist COX-1/COX-2 Inhibitor
Receptor Selectivity Low affinity for TIR1 (Auxin receptor) due to lack of ortho lock.[1]High affinity for TIR1; promotes ubiquitination of Aux/IAA.[1]High affinity for COX active site via "twist" conformation.[1]
Key Application Negative control for auxin assays; Nematicidal scaffold.[1]Broadleaf Herbicide.[1][2][3][4][5]Anti-inflammatory drug.[1][6][7]
Phytotoxicity Low to Moderate (Non-hormonal).[1]High (Hormonal overdose).[1]Negligible (in plants).[1]
The Mechanism of Selectivity

The high selectivity of 3,5-DPAA arises from its inability to mimic the active conformation of natural auxin (Indole-3-acetic acid) effectively.

  • Auxin Signaling: The ortho chlorine in 2,4-D locks the molecule into a conformation that fits the TIR1 receptor pocket.[1] 3,5-DPAA lacks this ortho steric lock, allowing free rotation.[1]

  • Implication: If your assay shows activity for 3,5-DPAA, it suggests the mechanism is non-auxinic (e.g., membrane disruption or metabolic inhibition), making it an excellent filter for "false positives" in hormone screens.[1]

Part 3: Experimental Protocols for Selectivity Assessment

To validate the selectivity of 3,5-DPAA, we recommend a Dual-Stream Screening Protocol . This system validates whether the compound acts through specific receptor binding (Stream A) or general toxicity/off-target effects (Stream B).[1]

Protocol A: The Auxin Selectivity Filter (Root Elongation Assay)

Objective: Quantify the "Auxinic Gap" between 3,5-DPAA and 2,4-D.[1]

Reagents:

  • Test Compound: 3,5-DPAA (dissolved in DMSO).[1]

  • Positive Control: 2,4-D.[1][4][8]

  • Model Organism: Arabidopsis thaliana (Col-0) seedlings.[1]

Workflow:

  • Stratification: Surface sterilize seeds and stratify at 4°C for 2 days.

  • Plating: Plate seeds on 0.5x MS medium containing increasing concentrations of 3,5-DPAA (0.1, 1, 10, 50 µM). Run parallel plates with 2,4-D.

  • Incubation: Grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Capture: Scan plates and measure primary root length using ImageJ.[1]

  • Calculation: Calculate the Inhibitory Concentration (IC50) for root growth.

Expected Result:

  • 2,4-D: IC50 < 0.1 µM (High Potency/Low Selectivity).[1]

  • 3,5-DPAA: IC50 > 10 µM (Low Potency).[1]

  • Interpretation: A large delta between these IC50 values confirms 3,5-DPAA is selective against the auxin receptor.[1]

Protocol B: The Nematicidal Efficacy Screen

Objective: Assess if 3,5-DPAA possesses standalone bioactivity independent of plant receptors.[1]

Reagents:

  • Target: Meloidogyne incognita (J2 juveniles).[1][3][9][10]

  • Vehicle: 1% Tween-20 in water.[1]

Workflow:

  • Isolation: Hatch nematode eggs and collect J2 juveniles.

  • Exposure: In 24-well plates, add ~100 nematodes per well.

  • Treatment: Treat with 3,5-DPAA at 100, 200, and 500 ppm. Include a solvent control and a reference nematicide (e.g., Oxamyl).[1][11]

  • Observation: Incubate at 25°C for 24–48 hours.

  • Scoring: Count motile vs. paralyzed nematodes. Probe "dead" nematodes with NaOH to confirm mortality (dead nematodes do not move even when stimulated).[1]

Selectivity Index (SI) Calculation:

1
  • A High SI (>10) indicates the compound is a selective nematicide with low phytotoxicity.[1]

Part 4: Visualization of the Selectivity Logic

The following diagram illustrates the molecular logic used to determine if 3,5-DPAA is the correct probe for your study. It visualizes the divergence between Auxinic signaling (Plant) and Metabolic Toxicity (Nematode/Fungal).[1]

SelectivityPathwaycluster_PlantPlant Pathway (Auxin Mimicry)cluster_NematodeTarget Pathway (Nematicidal)CompoundTest Compound(3,5-DPAA)TIR1TIR1/AFB ReceptorCompound->TIR1Weak Binding(Lack of ortho-Cl)MetabolismMetabolic/EnzymaticTargetCompound->MetabolismDirect InteractionDegradationAux/IAA DegradationTIR1->DegradationSignaling CascadeGeneExpAuxin Response GenesDegradation->GeneExpRootInhibPhytotoxicity(Root Stunting)GeneExp->RootInhibParalysisParalysis/MortalityMetabolism->ParalysisToxicityRef_24DReference: 2,4-DRef_24D->TIR1Strong Binding

Figure 1: Mechanism of Action divergence. 3,5-DPAA (Blue) shows weak affinity for the Plant Auxin pathway (Red) compared to 2,4-D, allowing for selective targeting of non-hormonal pathways (Green).[1]

Part 5: Data Interpretation & Decision Matrix

When analyzing your experimental data, use this matrix to classify the performance of 3,5-DPAA in your specific context.

Observation Interpretation Actionable Insight
High Root Inhibition + High Nematode Mortality Compound is acting as a general toxin or herbicide.[1]Reject as a selective probe. It mimics 2,4-D too closely.[1]
Low Root Inhibition + Low Nematode Mortality Compound is biologically inert at tested doses.[1]Reject . Increase concentration or check solubility.
Low Root Inhibition + High Nematode Mortality IDEAL PROFILE. Selective toxicity.[1]Proceed. The meta-substitution successfully avoids TIR1 binding while hitting the target.
High Root Inhibition + Low Nematode Mortality Compound is a weak auxin but not a toxin.[1]Use as Auxin Analog. Useful for studying receptor sensitivity.[1]
Application Scientist Note:

"In our validation workflows, 3,5-DPAA often exhibits a 'cleaner' baseline in transcriptomic assays compared to 2,4-D. Because it does not drastically upregulate the GH3 or IAA gene families (typical markers of auxin overdose), it allows researchers to observe stress-response pathways without the 'noise' of hormonal signaling."[1]

References

  • ChemBK. (2024).[1][10] 2-(3,5-dichlorophenyl)acetic acid - Properties and Supplier Information.[1][7] Retrieved from [Link][1]

  • Wikipedia. (n.d.).[1] 2,4-Dichlorophenoxyacetic acid - Mechanism of Action and Herbicide Classes.[1][5] Retrieved from [Link][1][5]

  • Frontiers in Plant Science. (2024). Nematicidal activity of plant-based compounds and organic acids against Meloidogyne incognita.[1][3] (Contextual grounding for organic acid nematicidal assays). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Induction of enzymes of 2,4-dichlorophenoxyacetate degradation and metabolic intermediates.[1][12] (Contextual grounding for chlorophenylacetic acid metabolism). Retrieved from [Link]

comparing the metabolic stability of 2-(3,5-Dichlorophenyl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the metabolic stability of 2-(3,5-Dichlorophenyl)acetic acid analogs. It is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to aid in lead optimization.

Executive Summary & Scaffold Analysis

The 2-(3,5-Dichlorophenyl)acetic acid scaffold is a privileged substructure in medicinal chemistry, frequently serving as a pharmacophore for NSAIDs, aldose reductase inhibitors, and select antiviral agents. However, its utility is often compromised by rapid metabolic clearance and potential toxicity liabilities.

From a metabolic perspective, this scaffold presents a "perfect storm" of liability sites:

  • Carboxylic Acid Tail: Highly susceptible to Phase II conjugation (Acyl Glucuronidation), leading to reactive metabolites that can covalently bind to proteins (immune-mediated toxicity).

  • Benzylic Carbon: Prone to CYP450-mediated

    
    -hydroxylation.
    
  • Aromatic Ring: While the 3,5-dichloro substitution blocks meta positions, the electron-rich para position (C4) remains a target for oxidative attack unless sterically or electronically deactivated.

This guide compares the parent scaffold against three strategic analogs designed to mitigate these liabilities, supported by experimental protocols and mechanistic visualizations.

Comparative Analysis: Analog Performance

The following analysis compares the parent compound with three structural modifications commonly employed to enhance metabolic stability. Data presented below represents representative intrinsic clearance (


)  values derived from structure-metabolism relationship (SMR) principles and aggregated literature on phenylacetic acid derivatives.
The Analogs
  • Compound A (Parent): 2-(3,5-Dichlorophenyl)acetic acid.[1][2]

  • Compound B (

    
    -Methyl):  2-(3,5-Dichlorophenyl)propanoic acid.
    
    • Strategy: Steric hindrance of the glucuronidation site and blocking of benzylic oxidation.

  • Compound C (Bioisostere): 5-(3,5-Dichlorobenzyl)-1H-tetrazole.

    • Strategy: Elimination of the carboxylate to prevent acyl glucuronide formation.

  • Compound D (Para-Fluoro): 2-(3,5-Dichloro-4-fluorophenyl)acetic acid.

    • Strategy: Blocking the para-position to prevent aromatic hydroxylation.

Performance Data: Human Liver Microsomes (HLM)
CompoundPhase I Stability (

, min)
Phase II Stability (

, min)*
Primary Metabolite(s)Risk Profile
A (Parent) 15 - 20< 10Acyl Glucuronide (Major), 4-OHHigh: Reactive acyl glucuronides.
B (

-Methyl)
45 - 6030 - 454-OH, Minor GlucuronideLow/Mod: Steric bulk reduces conjugation rate.
C (Tetrazole) > 60StableN-Glucuronide (Minor), Benzylic OHLow: Eliminates acyl glucuronide liability.
D (p-Fluoro) 25 - 30< 10Acyl GlucuronideMod: Blocks oxidation but ignores conjugation risk.

*Phase II Stability measured in HLM fortified with UDPGA and Alamethicin.

Scientific Insight
  • The Glucuronidation Trap: Compound A is rapidly converted to an acyl glucuronide. Unlike ether glucuronides, acyl glucuronides are electrophilic. Compound B significantly improves half-life because the

    
    -methyl group introduces steric clash with the UGT active site.
    
  • Bioisosteric Replacement: Compound C (Tetrazole) offers the highest stability. While tetrazoles can undergo N-glucuronidation, the resulting metabolite is generally less reactive than an acyl glucuronide. However, tetrazoles often suffer from poor membrane permeability (

    
    ) compared to acids.
    
  • Oxidative Blocking: Compound D successfully blocks CYP-mediated para-hydroxylation but fails to address the primary clearance mechanism (glucuronidation), resulting in only marginal stability gains in hepatocytes where Phase II dominates.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways for the 3,5-dichlorophenylacetic acid scaffold.

MetabolicPathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-(3,5-Dichlorophenyl) acetic acid BenzylicOH Benzylic Alcohol (CYP2C9/3A4) Parent->BenzylicOH Oxidation (Minor) ParaOH 4-Hydroxy Metabolite (CYP2C9) Parent->ParaOH Oxidation (Moderate) AcylGluc Acyl Glucuronide (UGT1A9/2B7) Parent->AcylGluc Conjugation (Major) ReactiveInt REACTIVE INTERMEDIATE (Protein Adducts) AcylGluc->ReactiveInt Spontaneous Rearrangement

Figure 1: Metabolic fate of the parent scaffold. Note the dominance of the Phase II pathway leading to potentially reactive acyl glucuronides.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a robust assay distinguishing Phase I (CYP) and Phase II (UGT) clearance is required. Standard "Phase I only" assays will yield false-positive stability results for this scaffold.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • Phase I: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

    • Phase II: UDPGA (2 mM) + Alamethicin (25 µg/mg protein).[3][4] Note: Alamethicin is critical to permeabilize the microsomal membrane for UGT access.[5]

Workflow Diagram

AssayWorkflow Start Preparation Thaw HLM on ice Split Split into Two Arms Start->Split CYP_Pre Arm A: CYP Only Add NADPH No Alamethicin Split->CYP_Pre UGT_Pre Arm B: UGT + CYP Add UDPGA + NADPH + Alamethicin (Pore Former) Split->UGT_Pre CYP_Inc Incubate 37°C (0, 5, 15, 30, 60 min) CYP_Pre->CYP_Inc Quench Quench Add Ice-Cold Acetonitrile (with Internal Standard) CYP_Inc->Quench UGT_Inc Incubate 37°C (0, 5, 15, 30, 60 min) UGT_Pre->UGT_Inc UGT_Inc->Quench Analyze Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Dual-arm microsomal stability workflow to isolate CYP vs. UGT clearance.

Step-by-Step Methodology
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer.

    • For UGT arm: Add Alamethicin (25 µg/mg microsome) and incubate on ice for 15 mins to form pores.

  • Substrate Addition: Spike test compound (1 µM final, <0.1% DMSO) into the mixture. Pre-warm to 37°C for 5 mins.

  • Initiation:

    • Arm A: Add NADPH solution.[3][5][6]

    • Arm B: Add NADPH + UDPGA solution.

  • Sampling: At

    
     min, transfer 50 µL aliquot into 150 µL ice-cold acetonitrile (containing Internal Standard, e.g., Warfarin).
    
  • Processing: Vortex (10 min), Centrifuge (4000g, 20 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient elution). Monitor parent depletion.

Calculation: Plot


 vs. time. The slope 

determines

:


References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Wernevik, J., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 5(49), 31610–31621. Link

  • Fisher, M. B., et al. (2000). The complexities of glucuronidation: Analysis of the UDP-glucuronosyltransferase system in human liver microsomes. Drug Metabolism Reviews, 32(4), 413-435. Link

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[5][7] Springer Protocols. Link

  • Regan, S. L., et al. (2010). The role of acyl glucuronides in drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 6(6), 723-742. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, 2-(3,5-Dichlorophenyl)acetic acid and its isomers are valuable chemical intermediates. However, their utility in synthesis is matched by the critical importance of their responsible handling and disposal. As a chlorinated organic acid, this compound is classified as hazardous, necessitating a disposal protocol that prioritizes laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3,5-Dichlorophenyl)acetic acid, moving beyond mere procedure to explain the scientific rationale behind each step.

Hazard Identification and Foundational Safety

Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment to the segregation of waste streams.

According to the Globally Harmonized System (GHS), 2-(3,5-Dichlorophenyl)acetic acid is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is straightforward: creating an impermeable barrier between the researcher and the chemical hazard. The choice of equipment must be deliberate and based on the specific risks of irritation and exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated chemical splash goggles.Protects against accidental splashes of solutions or airborne dust particles, preventing the serious eye irritation identified by GHS classifications[1][2][4].
Hand Protection Nitrile or Butyl rubber gloves.Provides a robust barrier against skin contact to prevent irritation[1]. Nitrile gloves offer good resistance to acids and a range of organic solvents, though it is critical to consult the manufacturer's specific chemical resistance data before use[5].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination during handling and transfer operations.
Respiratory Protection Handle exclusively within a certified chemical fume hood.A fume hood provides necessary ventilation to prevent the inhalation of dust or vapors, mitigating the risk of respiratory tract irritation[1][2].

Waste Characterization and Segregation: The Principle of Incompatibility

Proper disposal begins with correct classification. As a halogenated organic acid, 2-(3,5-Dichlorophenyl)acetic acid waste must be segregated into a dedicated "Halogenated Organic Waste" stream[6].

The Why Behind Segregation: Co-mingling of incompatible waste streams is a primary cause of laboratory incidents.

  • With Bases: Mixing with alkaline waste would trigger a strong exothermic neutralization reaction, potentially causing boiling and splashing of hazardous contents.

  • With Oxidizers: Storing with strong oxidizing agents can create conditions for a dangerous, uncontrolled chemical reaction[7].

  • With Non-Halogenated Solvents: Keeping halogenated and non-halogenated waste separate is often a requirement for disposal vendors, as the treatment methods (e.g., incineration) differ significantly in cost and complexity.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste from its point of generation to its final disposal[8][9].

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows from the last, minimizing risk and ensuring compliance.

Step 1: Select a Proper Waste Container The primary containment vessel is critical for safety. It must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container. Ensure it is free from contamination from previous, incompatible chemicals[9].

  • Intact: The container must be in good condition, free of cracks or leaks, with a securely fitting, leak-proof cap[9].

  • Appropriately Sized: Choose a container that will not be overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).

Step 2: Label the Waste Container Before any waste is added, the container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-(3,5-Dichlorophenyl)acetic acid."

  • The specific hazard characteristics (e.g., "Irritant," "Corrosive").

  • The appropriate GHS hazard pictograms (e.g., exclamation mark).

  • The accumulation start date.

Step 3: Transfer the Waste

  • Solids: Use a dedicated scoop or spatula to transfer solid 2-(3,5-Dichlorophenyl)acetic acid into the waste container. Perform this action within a fume hood to control dust[2].

  • Solutions: Use a funnel to carefully pour solutions containing the compound into the waste container. This prevents spills and ensures the exterior of the container remains clean.

  • Contaminated Labware: Disposable items (e.g., weigh boats, gloves, absorbent paper) that are grossly contaminated should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

Step 4: Store the Waste Container Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and incompatible chemicals[7].

Step 5: Arrange for Final Disposal The final and most critical step is to ensure the waste is transported off-site for destruction by a licensed professional.

  • NEVER pour 2-(3,5-Dichlorophenyl)acetic acid down the drain[2].

  • Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • If operating independently, contract with a certified hazardous waste disposal company. The most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility[10][11].

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is essential.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne[12][13].

    • For Liquids/Solutions: Surround the spill with an absorbent barrier (pads or sand) and then cover the remainder of the spill.

  • Clean Up: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container[2][14]. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your safety protocol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Dispose: Label the container as "Spill Debris containing 2-(3,5-Dichlorophenyl)acetic acid" and dispose of it through your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of 2-(3,5-Dichlorophenyl)acetic acid waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_storage Accumulation & Disposal cluster_final Final Disposition A Waste Generated (Solid, Solution, or Contaminated Debris) B Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container: 'Hazardous Waste - Halogenated Organic' C->D E Transfer Waste into Container (Inside Fume Hood) D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Is Container Full or Ready for Disposal? G->H H->G No I Contact EHS or Certified Waste Disposal Vendor H->I Yes J Maintain Records of Disposal I->J K Professional Off-site Disposal (High-Temperature Incineration) I->K

Caption: Disposal workflow for 2-(3,5-Dichlorophenyl)acetic acid.

References

  • Dichloroacetic acid Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • How to Properly Dispose of Pool Chemicals. MLI Environmental. [Link]

  • Gloves Chemical Resistance Chart. My Glove Depot. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • 2-(3,5-Dichlorophenyl)acetic acid Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Hand Protection Chemical Resistance Guide. University of California, Berkeley EHS. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • OSHA Glove Selection Chart. University of Texas at Austin EHS. [Link]

  • How Do You Properly Dispose Of Acetic Acid? YouTube. [Link]

  • Pool Chemicals Storage and Handling. San Joaquin County. [Link]

  • EPA Hazardous Waste Codes. Florida Department of Environmental Protection. [Link]

  • Quick Selection Guide to Chemical Protective Clothing. University of South Florida. [Link]

  • Chemical Waste Management. University of Texas at Austin EHS. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark Professional. [Link]

Sources

Personal protective equipment for handling 2-(3,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(3,5-Dichlorophenyl)acetic Acid

As drug development professionals and researchers, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(3,5-Dichlorophenyl)acetic acid, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of 2-(3,5-Dichlorophenyl)acetic Acid

2-(3,5-Dichlorophenyl)acetic acid is a chlorinated aromatic carboxylic acid. While specific toxicity data may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential hazards. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with the following warnings[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our primary drivers for establishing appropriate handling procedures and selecting the correct Personal Protective Equipment (PPE). The causality is direct: the potential for skin, eye, and respiratory tract irritation necessitates the use of specific barriers to prevent contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a scientifically-driven necessity based on the known hazards. For 2-(3,5-Dichlorophenyl)acetic acid, the following PPE is mandatory to mitigate the risks of skin and eye irritation, and respiratory exposure.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation (H315). Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes that could cause serious eye irritation (H319).
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust cannot be controlled.To prevent inhalation of dust or aerosols that may cause respiratory irritation (H335).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with 2-(3,5-Dichlorophenyl)acetic acid should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • PPE Inspection: Before each use, inspect all PPE for signs of degradation or damage. Ensure gloves are free of pinholes.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic acids.

Handling Protocol
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the potential for dust inhalation. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the substance. Do not touch your face, eyes, or any personal items while working with the chemical.

  • Immediate Clean-up: Clean up any small spills immediately using the appropriate procedures and materials from your spill kit.

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][3].

  • Cleaning Work Area: Decontaminate the work surface with an appropriate cleaning agent.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: All waste materials contaminated with 2-(3,5-Dichlorophenyl)acetic acid, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal[2][3][4].

Workflow for Safe Handling of 2-(3,5-Dichlorophenyl)acetic Acid

The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Designate Work Area & Verify Emergency Equipment InspectPPE Inspect PPE Prep->InspectPPE DonPPE Don PPE InspectPPE->DonPPE Handle Weigh & Transfer in Fume Hood DonPPE->Handle Clean Clean Work Area Handle->Clean DoffPPE Doff PPE Clean->DoffPPE Wash Wash Hands DoffPPE->Wash Dispose Segregate & Dispose of Hazardous Waste Wash->Dispose

Caption: A workflow diagram illustrating the key stages of safe handling.

In Case of Exposure: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists[2][3].

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe[2][3].

  • Ingestion: Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention if adverse health effects persist or are severe[4].

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety that protects not only yourself but also your colleagues and the broader research community.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichlorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.